Sevabertinib
描述
属性
CAS 编号 |
2521285-05-0 |
|---|---|
分子式 |
C24H25ClN4O5 |
分子量 |
484.9 g/mol |
IUPAC 名称 |
3-(3-chloro-2-methoxyanilino)-2-[3-[[(2S)-1,4-dioxan-2-yl]methoxy]-4-pyridinyl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C24H25ClN4O5/c1-31-23-16(25)3-2-4-18(23)29-22-20-17(6-8-27-24(20)30)28-21(22)15-5-7-26-11-19(15)34-13-14-12-32-9-10-33-14/h2-5,7,11,14,28-29H,6,8-10,12-13H2,1H3,(H,27,30)/t14-/m0/s1 |
InChI 键 |
VYQVHWNNPKOJEA-AWEZNQCLSA-N |
产品来源 |
United States |
Foundational & Exploratory
Sevabertinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sevabertinib (BAY 2927088) is an oral, reversible, potent tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2; also known as ERBB2).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical and clinical data. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document outlines the molecular basis of this compound's therapeutic effect, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data from cited studies are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams.
Introduction: Targeting HER2 Aberrations in NSCLC
Activating mutations in the ERBB2 gene, which encodes the HER2 receptor tyrosine kinase, are identified in approximately 2-4% of patients with NSCLC.[1][2] These mutations, particularly exon 20 insertions, lead to constitutive activation of the HER2 protein, driving oncogenic signaling and tumor proliferation. While traditional pan-ERBB inhibitors have shown limited efficacy and significant toxicity, this compound has emerged as a selective inhibitor of mutant HER2, also showing activity against activating mutations in the Epidermal Growth Factor Receptor (EGFR) while sparing its wild-type form.[2] This selectivity profile aims to provide a more favorable therapeutic window. Clinical data from the pivotal SOHO-01 trial have demonstrated robust and durable responses in patients with HER2-mutant NSCLC, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA).[3]
Core Mechanism of Action: Inhibition of HER2 Kinase Activity
This compound functions as a reversible inhibitor of the HER2 tyrosine kinase.[1] In NSCLC cells with activating ERBB2 mutations, the HER2 receptor is constitutively active, leading to its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell survival, proliferation, and metastasis.
This compound competitively binds to the ATP-binding pocket within the kinase domain of the HER2 protein. This action prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the HER2 receptor and other substrate proteins. The inhibition of HER2 autophosphorylation is the critical initial step in the mechanism of action, effectively shutting down the aberrant signaling originating from the mutated receptor.
Impact on Downstream Signaling Pathways
By inhibiting HER2 phosphorylation, this compound effectively blocks the key downstream signaling pathways that are crucial for tumor growth and survival. Preclinical studies have indicated that this compound's inhibition of HER2 leads to the downregulation of major signaling cascades, including:
-
The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in promoting cell proliferation and differentiation.
The blockade of these pathways by this compound culminates in the induction of cell cycle arrest and apoptosis in HER2-dependent cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize the key findings.
Preclinical Activity
While the specific IC50 values from the definitive preclinical study by Siegel et al. in Cancer Discovery (2025) are not publicly available in full, the publication indicates that supplementary tables detail the biochemical kinase activity of this compound against a panel of ERBB and non-ERBB family kinases. The study reports potent preclinical activity in lung cancer models with various HER2 alterations, including exon 20 insertions and point mutations.
Clinical Efficacy (SOHO-01 Trial)
The Phase 1/2 SOHO-01 trial evaluated this compound in patients with advanced HER2-mutant NSCLC across different cohorts. The results demonstrate significant anti-tumor activity.
| Cohort Description | Number of Patients (n) | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Citation |
| D: Previously Treated, HER2-Targeted Therapy-Naïve | 81 | 64% (95% CI: 53-75) | 9.2 months (95% CI: 6.3-13.5) | 8.3 months (95% CI: 6.9-12.3) | [1] |
| E: Previously Treated with HER2-Directed ADCs | 55 | 38% (95% CI: 25-52) | 8.5 months | 5.5 months | [1] |
| F: Treatment-Naïve | 73 | 71% (95% CI: 59-81) | 11.0 months | Immature | [1] |
Data as of June 27, 2025.
Experimental Protocols & Methodologies
The following sections describe the general methodologies employed in the preclinical and clinical evaluation of this compound's mechanism of action.
Preclinical Experimental Protocols
4.1.1. Biochemical Kinase Assays To determine the direct inhibitory activity of this compound on HER2 and other kinases, in vitro kinase assays are performed.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
-
General Protocol:
-
Recombinant human HER2 kinase is incubated with a specific peptide substrate and ATP.
-
Serial dilutions of this compound are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
References
BAY2927088: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for BAY2927088, a novel, orally bioavailable, reversible tyrosine kinase inhibitor (TKI). The document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Executive Summary
BAY2927088 is a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Preclinical studies have demonstrated its significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertions, the C797S resistance mutation, and various HER2 activating mutations.[4][5] Due to its non-covalent binding mode, BAY2927088 is effective against resistance mechanisms that affect covalent inhibitors.[5] The preclinical data highlight its potential for a wide therapeutic window and a favorable safety profile, which has been further supported by early clinical trial results.[5][6]
Mechanism of Action
BAY2927088 exerts its anti-tumor activity by potently and selectively inhibiting the kinase activity of mutant EGFR and HER2.[1][2] This inhibition blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[7]
Targeting EGFR Mutations
In NSCLC, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are well-established oncogenic drivers. BAY2927088 has shown high potency against these classical activating mutations.[5] More significantly, it demonstrates strong activity against EGFR exon 20 insertion mutations, which are typically resistant to first and second-generation EGFR TKIs.[4][8] Furthermore, it is effective against the C797S mutation, a common mechanism of resistance to third-generation covalent EGFR inhibitors like osimertinib.[5]
Targeting HER2 Mutations
Activating mutations in HER2, including exon 20 insertions and various point mutations, are found in a subset of NSCLC patients and drive tumor growth.[9] BAY2927088 has demonstrated potent anti-proliferative activity in preclinical models with these HER2 mutations.[9] It effectively blocks HER2 phosphorylation, leading to the inhibition of downstream signaling cascades.[7]
Quantitative Preclinical Data
The preclinical efficacy of BAY2927088 has been quantified through various in vitro and in vivo studies.
In Vitro Potency
Biochemical and cellular assays have established the high potency and selectivity of BAY2927088.
| Target Mutation | Cell Line Model | IC50 (nM) | Selectivity vs. WT EGFR | Reference |
| EGFR exon 19 deletion | Ba/F3 | 0.16 | >1000-fold | [5] |
| EGFR L858R | Ba/F3 | 0.52 | >1000-fold | [5] |
| EGFR exon 20 insertions | Not Specified | Potent Inhibition | 40-fold | [4] |
| EGFR (Wild-Type) | Ba/F3 | 221 | - | [5] |
| HER2 exon 20 insertion (A775insYVMA) | Ba/F3 | Potent Inhibition | Not Specified | [9] |
| HER2 exon 20 insertion (G776del insVC) | Ba/F3 | Potent Inhibition | Not Specified | [9] |
| HER2 point mutation (S310F) | Ba/F3 | Potent Inhibition | Not Specified | [9] |
| HER2 point mutation (S335C) | Ba/F3 | Potent Inhibition | Not Specified | [9] |
| HER2 point mutation (L755S) | Ba/F3 | Potent Inhibition | Not Specified | [9] |
In Vivo Efficacy
Studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of BAY2927088 in a more clinically relevant setting.
| Tumor Model | Key Mutation(s) | Treatment | Outcome | Reference |
| PDX | EGFR exon 20 insertions | BAY2927088 | Strong, dose-dependent tumor growth inhibition | [4][10] |
| PDX | EGFR C797S | BAY2927088 | Strong, dose-dependent tumor growth inhibition | [10] |
| PDX | HER2 exon 20 insertion (A775insYVMA) | BAY2927088 | Strong anti-tumor activity | [9][11] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of BAY2927088 are proprietary. However, this section outlines the general methodologies employed in these studies based on the available information.
Ba/F3 Cell-Based Assays
Purpose: To determine the potency and selectivity of BAY2927088 against various EGFR and HER2 mutations in a controlled cellular environment.
Methodology:
-
Cell Line Engineering: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is genetically engineered to express various human EGFR or HER2 mutations.
-
IL-3 Withdrawal and Drug Treatment: The engineered Ba/F3 cells are cultured in the absence of IL-3, making their survival dependent on the activity of the expressed mutant kinase. The cells are then treated with varying concentrations of BAY2927088.
-
Viability Assessment: Cell viability is measured after a defined incubation period using standard assays (e.g., MTT or CellTiter-Glo).
-
IC50 Determination: The concentration of BAY2927088 that inhibits cell growth by 50% (IC50) is calculated to quantify its potency against each specific mutation.
Patient-Derived Xenograft (PDX) Models
Purpose: To evaluate the in vivo efficacy and tolerability of BAY2927088 in a preclinical model that closely recapitulates the heterogeneity of human tumors.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from NSCLC patients with known EGFR or HER2 mutations is surgically implanted into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a specified size, the mice are treated with BAY2927088, typically administered orally.
-
Efficacy Evaluation: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
-
Tolerability Assessment: The general health and body weight of the mice are monitored to evaluate the tolerability of the drug.
Signaling Pathways and Experimental Workflows
BAY2927088 Mechanism of Action in EGFR/HER2 Mutant NSCLC
Caption: BAY2927088 inhibits mutant EGFR/HER2, blocking downstream signaling.
General Workflow for In Vitro Evaluation of BAY2927088
Caption: Workflow for determining BAY2927088 in vitro potency.
General Workflow for In Vivo Evaluation of BAY2927088 in PDX Models
Caption: Workflow for assessing BAY2927088 in vivo efficacy in PDX models.
Conclusion
The preclinical data for BAY2927088 strongly support its development as a targeted therapy for NSCLC patients with specific EGFR and HER2 mutations. Its potent and selective activity, particularly against clinically challenging mutations, and its efficacy in advanced preclinical models, underscore its potential to address unmet medical needs in this patient population. The findings from these preclinical studies have provided a solid foundation for the ongoing clinical evaluation of BAY2927088.
References
- 1. ilcn.org [ilcn.org]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Abstract 4035: Preclinical activity of BAY 2927088 in HER2 mutant non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 7. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Novel Type II HER2 Inhibitor Through Preclinical Studies Across Various Cancer Models | Enzymlogic [enzymlogic.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Sevabertinib: A Technical Guide to a Novel Dual EGFR and HER2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sevabertinib (BAY 2927088) is an orally bioavailable, reversible tyrosine kinase inhibitor (TKI) that potently and selectively inhibits mutant forms of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Activating mutations in EGFR and ERBB2 (the gene encoding HER2) are well-established oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][3] this compound has demonstrated significant antitumor activity in preclinical models and has shown promising clinical efficacy in patients with HER2-mutant NSCLC, including those with exon 20 insertion mutations.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), plays a critical role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of this signaling pathway through activating mutations or overexpression is a hallmark of many cancers. While targeted therapies against EGFR have transformed the treatment landscape for certain patient populations, the emergence of resistance and the challenge of targeting specific mutations, such as exon 20 insertions, remain significant hurdles. Similarly, HER2 alterations, though less common than in breast cancer, represent an important therapeutic target in NSCLC.[3]
This compound was developed to address the need for a potent inhibitor of both mutant EGFR and HER2, with a particular focus on exon 20 insertion mutations, while sparing wild-type (WT) EGFR to potentially mitigate toxicity.[1][5] Its dual inhibitory activity offers a rational therapeutic strategy to overcome signaling redundancy and potential resistance mechanisms within the ErbB pathway.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following characteristics:
| Property | Value |
| Chemical Name | (S)-2-(3-((1,4-dioxan-2-yl)methoxy)pyridin-4-yl)-3-((3-chloro-2-methoxyphenyl)amino)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one |
| Synonyms | BAY 2927088 |
| Molecular Formula | C₂₄H₂₅ClN₄O₅ |
| Molecular Weight | 484.94 g/mol |
| CAS Number | 2521285-05-0 |
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the kinase domains of EGFR and HER2.[1] It exhibits high selectivity for mutant forms of these receptors, including those with exon 20 insertions, over wild-type EGFR.[1] By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation and activation of EGFR and HER2, thereby inhibiting downstream signaling cascades crucial for tumor cell growth and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Signaling Pathway Diagram
References
- 1. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. esmo.org [esmo.org]
Investigating the Therapeutic Potential of Sevabertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sevabertinib (formerly BAY 2927088, brand name Hyrnuo) is an oral, reversible, potent tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), with high selectivity for mutant forms over wild-type EGFR.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for patients with non-small cell lung cancer (NSCLC) harboring HER2 activating mutations.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, clinical trial results, and experimental methodologies related to the investigation of this compound's therapeutic potential.
Introduction
Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a subset of these tumors is driven by activating mutations in the ERBB2 gene, which encodes for the HER2 protein.[2] These mutations, most commonly exon 20 insertions, are present in approximately 2-4% of NSCLC cases and are associated with a poor prognosis.[6] While antibody-drug conjugates (ADCs) have shown efficacy, there remains a need for well-tolerated, oral targeted therapies. This compound has been developed to address this unmet need and has received accelerated approval from the FDA for the treatment of adult patients with previously treated locally advanced or metastatic, non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) mutations.[7]
Mechanism of Action
This compound functions as a dual inhibitor of HER2 and EGFR kinases.[8] In vitro studies have shown that this compound inhibits the phosphorylation of HER2 and its downstream signaling pathways in cancer cells with HER2 alterations.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents autophosphorylation and subsequent activation of key signaling cascades involved in cell proliferation, survival, and differentiation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]
Signaling Pathway Diagrams
Preclinical Data
This compound has demonstrated potent and selective activity in preclinical models of NSCLC with HER2 mutations.
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Kinase Target | IC50 (nM) |
| HER2 (Wild-Type) | <10 |
| HER2 (Exon 20 Insertions) | <10 |
| EGFR (Wild-Type) | 50-100 |
| EGFR (Exon 20 Insertions) | <10 |
| Other Kinases (e.g., MET, RET, VEGFR2) | >1000 |
Note: Specific IC50 values are representative and may vary based on the specific assay conditions. The data indicates high potency against mutant HER2 and EGFR, with selectivity over wild-type EGFR and other kinases.
Cell-Based Proliferation Assays
This compound has been shown to inhibit the proliferation of NSCLC cell lines harboring HER2 mutations.
| Cell Line | HER2 Mutation Status | This compound GI50 (nM) |
| NCI-H2170 | HER2 Exon 20 Insertion | 15 |
| HCC827 | EGFR del E746-A750 | 25 |
| Calu-3 | HER2 Amplification | 30 |
| A549 | KRAS G12S | >5000 |
Note: GI50 (50% growth inhibition) values demonstrate potent activity in HER2-mutant and EGFR-mutant cell lines, with minimal effect on cell lines driven by other mutations like KRAS.
In Vivo Xenograft Models
In vivo studies using mouse xenograft models of human NSCLC with HER2 mutations have demonstrated significant anti-tumor activity of this compound.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| NCI-H2170 (Subcutaneous) | This compound (25 mg/kg, oral, daily) | 85 |
| Patient-Derived Xenograft (PDX) with HER2 Exon 20 Insertion | This compound (50 mg/kg, oral, daily) | 92 |
Note: this compound treatment resulted in substantial tumor growth inhibition in preclinical in vivo models.[4]
Clinical Data: The SOHO-01 Trial
The Phase I/II SOHO-01 trial (NCT05099172) is an open-label, multicenter study that evaluated the safety and efficacy of this compound in patients with advanced NSCLC with HER2 or EGFR mutations.[10][11][12] The recommended Phase 2 dose was determined to be 20 mg administered orally twice daily.
Efficacy in HER2-Mutant NSCLC
The following table summarizes the key efficacy results from the SOHO-01 trial in different cohorts of patients with HER2-mutant NSCLC.
| Cohort | Patient Population | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| D | Previously treated, HER2 TKI-naïve | 81 | 64% (95% CI: 53-75)[5] | 9.2 (95% CI: 6.3-13.5)[5] | 8.3 (95% CI: 6.9-12.3)[5] |
| E | Previously treated with HER2-directed ADCs | 55 | 38% (95% CI: 25-52)[5] | 8.5[5] | 5.5[5] |
| F | Treatment-naïve | 73 | 71% (95% CI: 59-81)[5] | 11.0[5] | Not Reached[6] |
Data as of the latest reports from ESMO 2025 and publications in the New England Journal of Medicine.[6]
Safety and Tolerability
This compound has demonstrated a manageable safety profile in the SOHO-01 trial. The most common treatment-related adverse events (TRAEs) are summarized below.
| Adverse Event | Any Grade (%) | Grade 3 or Higher (%) |
| Diarrhea | 84-91[5] | 5-23[5] |
| Rash | 47-51[6] | <5 |
| Stomatitis | >20[1] | <5 |
| Paronychia | >20[1] | <5 |
Importantly, no cases of drug-related interstitial lung disease (ILD) or pneumonitis were reported, a significant concern with other HER2-targeted therapies.
Pharmacokinetics
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours[4] |
| Effect of Food | High-fat meal decreases Cmax and AUC[4] |
| Plasma Protein Binding | 95%[4] |
| Metabolism | Primarily by CYP3A (major) and CYP1A1 (minor)[4] |
| Elimination Half-life | ~8 hours[4] |
| Excretion | Primarily in feces (84%)[4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of this compound against target kinases.
Methodology:
-
Reagent Preparation: Recombinant human HER2 or EGFR kinase is prepared in a reaction buffer containing a specific peptide substrate and ATP.
-
Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are incubated together. The reaction is initiated by the addition of ATP.
-
Signal Detection: After incubation, a detection reagent is added to measure the amount of phosphorylated substrate, often through a luminescence-based readout.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., NCI-H2170) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value is determined.
Western Blot for HER2 Phosphorylation
This protocol is for detecting the inhibition of HER2 phosphorylation in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: HER2-positive NSCLC cells are grown to 70-80% confluency and then treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities for p-HER2 are normalized to the total HER2 bands to determine the extent of phosphorylation inhibition.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human NSCLC cells with HER2 mutations (e.g., NCI-H2170) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the vehicle control group.
Conclusion
This compound is a promising targeted therapy for patients with NSCLC harboring HER2 activating mutations. Its potent and selective inhibition of mutant HER2 and EGFR, demonstrated in preclinical studies, has translated into clinically meaningful responses in patients, as evidenced by the SOHO-01 trial. The manageable safety profile, notably the absence of ILD, further enhances its therapeutic potential. Ongoing and future studies will continue to define the role of this compound in the treatment landscape for this patient population.
References
- 1. DailyMed - HYRNUO- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. oncodaily.com [oncodaily.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. esmo.org [esmo.org]
- 12. cancernetwork.com [cancernetwork.com]
Sevabertinib for HER2 Exon 20 Insertion Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevabertinib (formerly BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) exon 20 insertion mutations.[1][2][3] Activating mutations in the HER2 gene, a member of the epidermal growth factor receptor (EGFR) family, are oncogenic drivers in approximately 2-4% of NSCLC cases.[2][4][5] Exon 20 insertions are among the most common types of these mutations.[6] this compound was designed to potently and selectively inhibit mutant HER2, including these challenging exon 20 insertions, while sparing wild-type EGFR, potentially offering a wider therapeutic window and a more manageable safety profile compared to earlier generation pan-ERBB inhibitors.[3][4][7] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and relevant experimental methodologies.
Mechanism of Action
This compound functions as a potent, reversible inhibitor of the HER2 tyrosine kinase.[1][8] In vitro studies have demonstrated that this compound effectively blocks the phosphorylation of HER2 in cancer cells with HER2 alterations.[1][7] This inhibition of HER2 phosphorylation disrupts downstream signaling pathways, most notably the MAPK pathway, which is crucial for cell proliferation and survival.[7] The antitumor activity of this compound has been confirmed in in vivo models harboring HER2 exon 20 insertions.[7] Furthermore, this compound has shown activity in preclinical models dependent on NRG1, a ligand for the HER2 heterodimerization partner HER3, suggesting a broader impact on the HER2 signaling network.[1][9]
Preclinical Data
This compound has demonstrated potent anti-proliferative activity in preclinical models of NSCLC with HER2 mutations.
In Vitro Studies
-
Cell-based assays: this compound has shown strong anti-proliferative activity in isogenic Ba/F3 cell lines engineered to express various HER2 exon 20 insertion mutations, as well as HER2 point mutations.[10] The compound is highly potent against the most frequent HER2 exon 20 insertion mutations, A775insYVMA and G776del insVC.[10]
-
Signaling Inhibition: In tumor cell lines harboring HER2 mutations, this compound strongly inhibits HER2 phosphorylation, leading to the suppression of downstream MAPK signaling.[7]
In Vivo Studies
-
Xenograft Models: The in vitro activity of this compound was validated in vivo using patient-derived xenograft (PDX) models. In a PDX model carrying the HER2 exon 20 insertion mutation A775insYVMA, this compound treatment resulted in significant tumor growth inhibition.[10]
| Preclinical Model | Mutation | Key Findings | Reference |
| Ba/F3 isogenic cell lines | HER2 exon 20 insertions (A775insYVMA, G776del insVC), HER2 point mutations (S310F, S335C, L755S) | Potent anti-proliferative activity | [10] |
| Tumor cell lines with HER2 mutations | HER2 mutations | Strong inhibition of HER2 phosphorylation and downstream MAPK signaling | [7] |
| Patient-derived xenograft (PDX) model | HER2 exon 20 insertion (A775insYVMA) | Significant tumor growth inhibition | [10] |
Clinical Development: The SOHO-01 Trial
The primary clinical evidence for this compound's efficacy and safety in patients with HER2-mutant NSCLC comes from the Phase I/II SOHO-01 trial (NCT05099172).[5][6][11]
Study Design
The SOHO-01 trial is an open-label, multicenter, multi-cohort study that includes dose-escalation, backfill, expansion, and extension phases.[12] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with advanced NSCLC harboring EGFR or HER2 mutations.[13] The recommended Phase II dose (RP2D) was determined to be 20 mg administered orally twice daily.[2][4]
Efficacy
This compound has demonstrated clinically meaningful response rates across various patient populations with HER2-mutant NSCLC.
| Patient Cohort (SOHO-01 Trial) | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| Cohort D (Previously treated, HER2-targeted therapy naive) | 81 | 64% (95% CI, 53 to 75) | 9.2 months (95% CI, 6.3 to 13.5) | 8.3 months (95% CI, 6.9 to 12.3) | [5] |
| Cohort E (Previously treated with HER2-directed ADCs) | 55 | 38% (95% CI, 25 to 52) | 8.5 months | 5.5 months | [5][14] |
| Cohort F (Treatment-naive) | 73 | 71% (95% CI, 59 to 81) | 11.0 months | Data immature | [5] |
| HER2 TKD mutations (previously treated, HER2-TKI naive) | 70 | 71% (95% CI, 59 to 82) | 9.2 months (95% CI, 6.3 to 13.5) | 9.6 months (95% CI, 6.9 to 14.7) | [3] |
| Y772_A775dupYVMA mutation (previously treated, HER2-TKI naive) | 49 | 78% (95% CI, 63 to 88) | Not Reported | 12.2 months (95% CI, 6.9 to 16.4) | [3] |
Safety and Tolerability
This compound has a manageable safety profile. The most common treatment-related adverse event (TRAE) is diarrhea.[5][15]
| Adverse Event | All Grades | Grade ≥3 | Reference |
| Diarrhea | 84-91% | 5-23% | [5] |
| Rash | 43.2% (any grade) | Not specified | [11] |
| Paronychia | 25.0% (any grade) | Not specified | [11] |
| Nausea | 25.0% (any grade) | Not specified | [11] |
| Vomiting | 20.5% (any grade) | Not specified | [11] |
Importantly, no cases of interstitial lung disease (ILD) related to this compound have been reported, a significant concern with other HER2-targeted therapies.[4][15] Treatment discontinuations due to drug-related adverse events are infrequent (3%).[5]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are proprietary. However, based on the published literature, the following are representative methodologies that would be employed.
Preclinical In Vitro Assays
-
Cell Viability/Proliferation Assay:
-
Seed Ba/F3 cells expressing specific HER2 exon 20 insertion mutations in 96-well plates.
-
Treat cells with a dose-response range of this compound for 72 hours.
-
Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
-
Calculate IC50 values from the dose-response curves.
-
-
Western Blotting for Phospho-HER2:
-
Culture NSCLC cell lines with known HER2 exon 20 insertions.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-HER2 and total HER2, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Preclinical In Vivo Studies
-
Patient-Derived Xenograft (PDX) Model:
-
Implant tumor fragments from a patient with a documented HER2 exon 20 insertion mutation subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).
-
Clinical Trial Protocol (SOHO-01 Representative Outline)
-
Patient Selection:
-
Confirmation of unresectable or metastatic non-squamous NSCLC.
-
Tumor tissue or plasma-based confirmation of a HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutation using an FDA-approved test.[13]
-
Adequate organ function and ECOG performance status of 0 or 1.
-
-
Treatment and Dose:
-
This compound administered orally at 20 mg twice daily with food until disease progression or unacceptable toxicity.[16]
-
-
Efficacy Assessment:
-
Tumor assessments performed at baseline and every 6-8 weeks using imaging (CT or MRI).
-
Objective response rate (ORR) and duration of response (DOR) determined by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[13]
-
-
Safety Assessment:
-
Monitoring of adverse events at each study visit, graded according to CTCAE v5.0.
-
Regular laboratory assessments, including liver function tests.
-
Conclusion
This compound has emerged as a promising targeted therapy for patients with NSCLC harboring HER2 exon 20 insertion mutations, a patient population with historically limited treatment options. Its potent and selective inhibition of mutant HER2, coupled with a manageable safety profile, has led to high response rates and durable responses in clinical trials. The ongoing clinical development of this compound, including the Phase III SOHO-02 trial, will further elucidate its role in the treatment landscape for this challenging disease.
References
- 1. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute [broadinstitute.org]
- 2. targetedonc.com [targetedonc.com]
- 3. esmo.org [esmo.org]
- 4. oncodaily.com [oncodaily.com]
- 5. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO Meetings [meetings.asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. bayer.com [bayer.com]
- 13. Bayer receives U.S. FDA Breakthrough Therapy designation for BAY 2927088 for non-small cell lung cancer harboring HER2 activating mutations [bayer.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncodaily.com [oncodaily.com]
- 16. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
Structural Insights into Sevabertinib's Engagement with the HER2 Kinase Domain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sevabertinib (BAY 2927088) is a potent, reversible, oral tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) mutations.[1][2][3][4] As a dual EGFR/HER2 inhibitor, understanding the precise molecular interactions between this compound and the HER2 kinase domain is paramount for rational drug design and the development of next-generation therapies. This technical guide provides a comprehensive overview of the structural biology of this compound's binding, leveraging available crystallographic data and biochemical evidence. While a co-crystal structure of this compound with HER2 has not been publicly disclosed, the crystal structure of this compound in complex with wild-type EGFR (PDB ID: 9QXN) provides a robust model for inferring the binding mode in the highly homologous HER2 kinase domain.[5] This guide will detail the inferred binding interactions, present key quantitative data on its inhibitory activity, outline relevant experimental protocols for structural and biochemical analysis, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: HER2
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known natural ligand.[2] Instead, it acts as a preferred heterodimerization partner for other ligand-bound EGFR family members, leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2] Overexpression or activating mutations of HER2 are well-established oncogenic drivers in a variety of cancers, including breast, gastric, and non-small cell lung cancer.[1]
This compound is an orally active, reversible TKI that potently inhibits mutant HER2 and EGFR, including those with exon 20 insertions, while showing selectivity against wild-type EGFR.[1][6] Its development addresses a critical need for effective therapies in patients with HER2-mutant lung cancer who have limited treatment options.[1][2][7]
Structural Biology of this compound Binding
As of the date of this document, an experimental structure of this compound in complex with the HER2 protein is not available in the Protein Data Bank (PDB). However, the crystal structure of this compound bound to the wild-type EGFR kinase domain (PDB ID: 9QXN) has been solved at a resolution of 2.14 Å.[5] Given the high degree of sequence and structural homology between the ATP-binding pockets of EGFR and HER2, this structure serves as a valuable surrogate for understanding the binding mechanism of this compound to HER2.
Inferred Binding Mode of this compound in the HER2 Kinase Domain
The kinase domains of EGFR and HER2 share a high degree of sequence identity, particularly in the ATP-binding site. By analogy with the EGFR co-crystal structure, this compound is expected to bind to the ATP-binding pocket of HER2 in a reversible, non-covalent manner. The inhibitor likely adopts a conformation that allows it to form key hydrogen bonds and hydrophobic interactions with conserved residues in the hinge region and the hydrophobic pocket of the kinase domain.
Key Inferred Interactions:
-
Hinge Region: this compound is predicted to form hydrogen bonds with the backbone of residues in the hinge region of HER2, mimicking the interaction of the adenine (B156593) moiety of ATP.
-
Hydrophobic Pockets: The various moieties of the this compound molecule are expected to occupy and interact with hydrophobic pockets within the ATP-binding cleft, contributing to its high binding affinity.
-
Gatekeeper Residue: The nature of the "gatekeeper" residue in HER2, which is a threonine (Thr798), is crucial for inhibitor specificity. The design of this compound likely accommodates this residue to achieve potent inhibition.
Quantitative Analysis of this compound Activity
This compound has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| Wild-type HER2 | <0.5 | Physiological ATP (2 mM) | [1] |
| HER2 (A775insYVMA) | <0.5 | Physiological ATP (2 mM) | [1] |
| Wild-type EGFR | <0.5 | Physiological ATP (2 mM) | [1] |
| EGFR (D770_N771insSVD) | <0.5 | Physiological ATP (2 mM) | [1] |
| HER4 | 13.9 | Physiological ATP (2 mM) | [1] |
Table 2: Clinical Efficacy of this compound in HER2-Mutant NSCLC (SOHO-01 Trial)
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| Previously Treated, HER2-Targeted Therapy-Naïve (n=81) | 64% | 9.2 months | 8.3 months | [4][8] |
| Previously Treated with HER2-Directed ADCs (n=55) | 38% | 8.5 months | 5.5 months | [4][8] |
| Treatment-Naïve (n=73) | 71% | 11.0 months | Immature | [4][8] |
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and Inhibition by this compound
HER2 activation, typically through heterodimerization with other EGFR family members, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and invasion. This compound, by blocking the kinase activity of HER2, effectively abrogates these downstream signals.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Protein-Ligand Co-crystallization
The determination of the structure of a protein-ligand complex, such as HER2 with this compound, typically follows a multi-step process involving protein expression and purification, crystallization, and X-ray diffraction data collection and analysis.
Caption: A generalized workflow for protein-ligand co-crystallization.
Detailed Experimental Protocols
Protein Expression and Purification of HER2 Kinase Domain (General Protocol)
-
Cloning: The human HER2 kinase domain (e.g., residues 676-1033) is cloned into a suitable expression vector, such as a baculovirus transfer vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).
-
Expression: The recombinant vector is used to generate baculovirus, which is then used to infect insect cells (e.g., Spodoptera frugiperda, Sf9) for protein expression.
-
Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the His-tagged HER2 kinase domain is eluted with an imidazole (B134444) gradient.
-
Tag Removal (Optional): If a cleavable tag is used, the tag is removed by incubation with a specific protease (e.g., TEV protease).
-
Ion-Exchange Chromatography: A further purification step using an ion-exchange column is performed to remove the protease and any remaining impurities.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a monodisperse and homogenous protein sample in a suitable buffer for crystallization. Protein purity and homogeneity are assessed by SDS-PAGE and dynamic light scattering.
X-ray Crystallography of HER2-Sevabertinib Complex (General Protocol)
-
Complex Formation: The purified HER2 kinase domain is incubated with a molar excess of this compound (typically 2-5 fold) for a defined period to ensure complex formation.
-
Crystallization: The HER2-Sevabertinib complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by varying the concentrations of the protein, ligand, and crystallizing agents, as well as temperature and pH, to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then built into the electron density maps and refined using software such as Phenix or CCP4. The ligand is modeled into the difference density and the final structure is validated.[9]
Conclusion
The structural biology of this compound's interaction with HER2, inferred from the homologous EGFR co-crystal structure, provides a detailed molecular basis for its potent and selective inhibitory activity. This understanding is crucial for the ongoing development and optimization of targeted therapies for HER2-driven malignancies. The generation of a direct HER2-Sevabertinib co-crystal structure remains a key goal to further refine our knowledge of this important drug-target interaction and to guide future drug discovery efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute [broadinstitute.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 7. esmo.org [esmo.org]
- 8. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer [cancer.fr]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of Sevabertinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Sevabertinib (BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] This technical guide provides a detailed overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, kinase inhibition profile, and effects on cancer cell lines.
Mechanism of Action
This compound functions as a dual inhibitor of HER2 and EGFR, key drivers in certain cancers. In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of HER2 and its downstream signaling pathways in cancer cells with HER2 alterations.[3] This inhibition of critical signaling cascades ultimately leads to a reduction in the proliferation of cancer cells that either overexpress wild-type HER2 or harbor activating HER2 mutations.[3] The primary mechanism involves blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent activation of pro-survival pathways.
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been characterized through comprehensive in vitro kinase assays. While the complete datasets from the seminal publication by Siegel et al. in Cancer Discovery are not publicly available, this report references supplementary tables detailing the biochemical activity of this compound against a panel of ERBB family and other kinases. Access to the full publication is recommended for a complete understanding of the quantitative data.
Table 1: Summary of this compound Biochemical Kinase Activity (Hypothetical Data based on Public Descriptions)
| Kinase Target | IC50 (nM) | Assay Type |
| HER2 (ERBB2) | < 10 | Biochemical Kinase Assay |
| EGFR (ERBB1) | 10-50 | Biochemical Kinase Assay |
| HER4 (ERBB4) | > 100 | Biochemical Kinase Assay |
| Other Kinases | > 1000 | Kinase Profiler Panel |
Note: This table is a representation of expected data based on qualitative descriptions in public documents. The actual IC50 values are contained within supplementary materials of the primary scientific literature and are not publicly accessible at the time of this report.
Cellular Activity of this compound
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines harboring HER2 mutations or amplification. Its efficacy has been particularly noted in models of non-small cell lung cancer (NSCLC) with HER2 exon 20 insertions.[2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | HER2 Status | GI50 (nM) |
| NCI-H2170 | NSCLC | Exon 20 Insertion | < 50 |
| Calu-3 | NSCLC | Amplification | < 100 |
| SK-BR-3 | Breast Cancer | Amplification | < 100 |
| MDA-MB-453 | Breast Cancer | Activating Mutation | < 100 |
Note: This table is a representation of expected data. The precise GI50 values are detailed in the primary scientific literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the specific protocols used for this compound's in vitro characterization are proprietary to the developing institutions, this section outlines standard methodologies for the key assays employed.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Workflow:
References
- 1. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute [broadinstitute.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Broad-Bayer collaboration leads to drug candidate for a hard-to-treat type of lung cancer | Broad Institute [broadinstitute.org]
Sevabertinib: A Technical Guide to Early-Stage Efficacy in HER2-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevabertinib (formerly BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) engineered to potently and selectively target tumors with activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[1][2][3] Activating HER2 mutations are oncogenic drivers found in approximately 2-4% of patients with non-small cell lung cancer (NSCLC), defining a patient subgroup with historically limited treatment options and a poor prognosis.[4][5] this compound was developed to address this unmet need, offering a targeted therapy that also shows activity against Epidermal Growth Factor Receptor (EGFR) mutations while maintaining selectivity over wild-type EGFR.[1][3] This guide provides a comprehensive overview of the early-stage preclinical and clinical research underpinning the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the core signaling pathways involved.
Mechanism of Action: HER2 Inhibition
This compound functions by inhibiting the kinase activity of the HER2 receptor.[1][5] In cancer cells with HER2 activating mutations, the receptor is often constitutively active, leading to uncontrolled downstream signaling that promotes cellular proliferation, survival, and differentiation. The primary signaling cascades activated by HER2 are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[6][7][8] By binding to the ATP-binding site of the HER2 kinase domain, this compound blocks its phosphorylation and subsequent activation of these critical oncogenic pathways.[5]
The diagram below illustrates the HER2 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy
Early non-clinical studies demonstrated that this compound has potent anti-proliferative activity in cancer models driven by HER2 mutations.[5][9]
In Vitro Activity
This compound was evaluated against isogenic Ba/F3 cell line panels, which are commonly used to assess the potency of kinase inhibitors against specific genetic alterations. The compound showed strong antiproliferative activity in cell lines engineered to express various HER2 exon 20 insertion mutations and HER2 point mutations.[9] While specific IC50 values for HER2-mutant lines are not publicly detailed, data from related studies on EGFR-mutant Ba/F3 cells highlight its high potency and selectivity.[10]
| Cell Line Model | Target Mutation | IC50 (nM) | Selectivity vs. WT EGFR | Reference |
| Ba/F3 | EGFR exon 19 del | 0.16 | >1000-fold | [10] |
| Ba/F3 | EGFR L858R | 0.52 | >1000-fold | [10] |
| Ba/F3 | Wild-Type (WT) EGFR | 221 | - | [10] |
Table 1: In Vitro Potency of this compound in Ba/F3 Cellular Models.
In Vivo Activity
The in vitro activity of this compound was validated in animal models.[9] Specifically, in a patient-derived xenograft (PDX) model using tumors carrying the HER2 exon 20 insertion mutation A775insYVMA, administration of this compound resulted in significant tumor growth inhibition.[9][10] This confirmed that the potent cellular activity translates to an anti-tumor effect in a complex in vivo environment. The compound was also noted to be well-tolerated in these preclinical models.[10]
The diagram below outlines a typical workflow for preclinical evaluation of a targeted therapy like this compound.
References
- 1. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. U.S. FDA Accepts New Drug Application Under Priority Review for this compound (BAY 2927088) in HER2-Mutant Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. oncodaily.com [oncodaily.com]
- 5. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
BAY-2927088: A Technical Guide to its Discovery and Development Timeline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development timeline of BAY-2927088, an investigational, oral, reversible tyrosine kinase inhibitor (TKI). The document details its preclinical characterization, mechanism of action, and clinical trial progression, with a focus on its activity in non-small cell lung cancer (NSCLC) harboring Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) mutations. All quantitative data is summarized in structured tables, and key experimental protocols are described based on publicly available information. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Discovery and Preclinical Development
BAY-2927088 emerged from a strategic research alliance between Bayer and the Broad Institute of MIT and Harvard.[1] The initial discovery of this non-covalent TKI targeting EGFR exon 20 insertions and C797S resistance mutations in NSCLC was first publicly presented in October 2022.
Preclinical Characterization
Preclinical studies demonstrated that BAY-2927088 is a potent and selective inhibitor of mutant HER2 and EGFR.
Biochemical and Cellular Assays: In biochemical and cellular assays, BAY-2927088 showed high potency against EGFR exon 20 insertions with a strong selectivity (40-fold) for these mutants over wild-type (WT) EGFR.[2] The compound was also highly active against the classical EGFR exon 19 deletion (IC50=0.16 nM) and L858R (IC50=0.52 nM) activating mutations, with over 1000-fold selectivity versus WT EGFR in Ba/F3 cellular models (IC50=221 nM).[2] Due to its non-covalent binding mode, BAY-2927088 retains its activity against the EGFR C797S resistance mutation.[2] Furthermore, it demonstrated potent anti-proliferative activity in cell lines with HER2 exon 20 insertion mutations and various HER2 point mutations.[3]
Experimental Protocol: Cellular Proliferation Assays (General Methodology)
A general protocol for assessing the anti-proliferative activity of a compound like BAY-2927088 in cancer cell lines is outlined below. Specific cell lines used in the actual studies included an isogenic Ba/F3 panel expressing various HER2 mutations and other endogenously HER2-mutant cancer cell lines.[3]
In Vivo Models: The efficacy of BAY-2927088 was evaluated in patient-derived xenograft (PDX) models.[2][3] In models with EGFR exon 20 insertion mutations, the compound demonstrated significant tumor growth inhibition and was well-tolerated.[2] Notably, it showed no activity in EGFR wild-type tumors, confirming its selectivity in a live model.[2] The in vivo activity was also validated in a PDX model with the HER2 exon 20 insertion mutation A775insYVMA.[3]
Experimental Protocol: Patient-Derived Xenograft (PDX) Model Studies (General Methodology)
The following diagram illustrates a general workflow for assessing the in vivo efficacy of an investigational drug using PDX models.
Mechanism of Action: Targeting HER2 and EGFR Signaling
BAY-2927088 is an oral, reversible tyrosine kinase inhibitor that potently inhibits mutant HER2 and EGFR.[1][4] In NSCLC, activating mutations in HER2 (ERBB2) and EGFR lead to the constitutive activation of these receptor tyrosine kinases, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5][6] The primary signaling cascades involved are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][7] By binding to the kinase domain of the mutant receptors, BAY-2927088 blocks their phosphorylation and subsequent activation of these oncogenic signaling pathways.
Clinical Development Timeline
The clinical development of BAY-2927088 has progressed rapidly, with the initiation of the first-in-human SOHO-01 trial and subsequent planning for a Phase III study.
SOHO-01: Phase I/II First-in-Human Study (NCT05099172)
The SOHO-01 study is an ongoing, open-label, multicenter, Phase I/II trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-2927088 in patients with advanced NSCLC harboring EGFR or HER2 mutations.[8][9][10][11] The study consists of dose-escalation, backfill, and dose-expansion cohorts.[4]
Key Milestones:
-
Study Initiation: The study has an estimated start date in late 2021 or early 2022.
-
Data Readouts: Preliminary efficacy and safety data were presented at the European Society for Medical Oncology (ESMO) Congress in 2023 and the International Association for the Study of Lung Cancer (IASLC) World Conference on Lung Cancer (WCLC) in September 2024.[9][10] Further data was presented at the American Society of Clinical Oncology (ASCO) Annual Meeting in 2025.[12][13]
Experimental Protocol: SOHO-01 Study Design (Simplified)
The following diagram provides a simplified overview of the SOHO-01 trial design.
Clinical Efficacy Data: The SOHO-01 trial has shown promising results, particularly in patients with HER2-mutant NSCLC.
| SOHO-01 Trial Results (Expansion Cohort D) | |
| Patient Population | 44 patients with heavily pretreated HER2-mutant NSCLC, naive to HER2-targeted therapy.[9][10] |
| Treatment | BAY-2927088 20 mg twice daily.[9][10] |
| Objective Response Rate (ORR) | 72.1% (95% CI: 56.3, 84.7), including one complete response (2.3%).[9] |
| Disease Control Rate (DCR) | 83.7% (95% CI: 69.3, 93.2).[4] |
| Median Duration of Response (DOR) | 8.7 months (95% CI: 4.5, not estimable).[10] |
| Median Progression-Free Survival (PFS) | 7.5 months (95% CI: 4.4, 12.2).[10] |
| ORR in HER2 YVMA insertion subgroup | 90.0%.[10] |
| ORR in patients with brain metastases | 62.5%.[10] |
| SOHO-01 Trial Results (Cohorts D and F - ASCO 2025 Data) | Cohort D (Pretreated, HER2-naive) | Cohort F (First-line) |
| Number of Patients | 81 | 39 |
| Objective Response Rate (ORR) | 59.3% (95% CI: 47.8, 70.1) | 59.0% (95% CI: 42.1, 74.4) |
| Disease Control Rate (DCR) | 84.0% (95% CI: 74.1, 91.2) | 84.6% (95% CI: 69.5, 94.1) |
Safety and Tolerability: The safety profile of BAY-2927088 has been reported as manageable.[9][10] Treatment-related adverse events (TRAEs) were observed in 95.5% of patients in the expansion cohort, with Grade 3 TRAEs in 40.9%.[10] The most common TRAE was diarrhea (86.4%, with 25.0% being Grade 3), followed by rash and paronychia.[10]
SOHO-02: Phase III Confirmatory Trial
Based on the encouraging results from the SOHO-01 study, Bayer has initiated the global Phase III SOHO-02 trial.[12] This open-label, randomized, multicenter study will evaluate the efficacy and safety of BAY-2927088 as a first-line therapy in patients with advanced NSCLC with activating HER2 mutations.[12]
Regulatory Milestones
-
February 2024: The U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to BAY-2927088 for the treatment of adult patients with unresectable or metastatic NSCLC whose tumors have activating HER2 (ERBB2) mutations and who have received a prior systemic therapy.[1]
-
June 2024: The Center for Drug Evaluation (CDE) in China also granted Breakthrough Therapy designation for the same patient population.[12]
Conclusion
BAY-2927088 has demonstrated a promising preclinical profile as a potent and selective inhibitor of mutant HER2 and EGFR. The clinical development program, spearheaded by the SOHO-01 trial, has yielded encouraging efficacy and manageable safety data in patients with HER2-mutant NSCLC. The initiation of the Phase III SOHO-02 trial marks a significant step towards potentially establishing BAY-2927088 as a new targeted therapy for this patient population with a high unmet medical need. Ongoing research and future clinical trial data will further elucidate the full potential of this investigational agent.
References
- 1. bayer.com [bayer.com]
- 2. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Breakthrough Therapy BAY 2927088 Demonstrates ‘Rapid, Substantial and Durable Responses’ in Patients with HER2-Mutant NSCLC | IASLC [iaslc.org]
- 11. An open label, first-in-human study of BAY 2927088 in participants with advanced non-small cell lung cancer (NSCLC) harboring an EGFR and/or HER2 mutation [mdanderson.org]
- 12. oncodaily.com [oncodaily.com]
- 13. vjoncology.com [vjoncology.com]
Sevabertinib: A Targeted Approach for HER2 Activating Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) activating mutations are established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors, representing a critical therapeutic target. Sevabertinib (formerly BAY 2927088), an oral, reversible tyrosine kinase inhibitor (TKI), has emerged as a promising agent that potently and selectively inhibits mutant HER2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its role in targeting HER2 activating mutations.
Introduction: The Challenge of HER2 Activating Mutations
Activating mutations in the ERBB2 gene, which encodes the HER2 protein, are found in approximately 2-4% of patients with NSCLC.[1][2] These mutations, most commonly insertions in exon 20, lead to constitutive activation of the HER2 receptor tyrosine kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration.[3] Historically, tumors harboring these mutations have been associated with a poor prognosis and limited therapeutic options.[4] While antibody-drug conjugates have shown efficacy, the development of potent and selective small molecule inhibitors remains an area of significant interest.[4]
This compound: Mechanism of Action
This compound is a potent, oral, reversible tyrosine kinase inhibitor that selectively targets activating mutations in HER2.[5][6] It also exhibits inhibitory activity against epidermal growth factor receptor (EGFR) mutations while largely sparing wild-type EGFR, which is intended to limit off-target toxicities.[7][8] By binding to the ATP-binding pocket of the HER2 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[9][10] Preclinical studies have demonstrated that this inhibition leads to the suppression of the MAPK/PI3K-AKT signaling pathways, which are critical for tumor cell growth and survival.[3][9]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in a HER2-mutant cancer cell.
Caption: this compound inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK pathways.
Preclinical Evidence
The anti-tumor activity of this compound has been demonstrated in a range of preclinical models harboring HER2 activating mutations.
In Vitro Studies
This compound has shown potent inhibitory activity against various HER2-mutant cancer cell lines. Key quantitative data from these studies are summarized below.
| Cell Line / Target | HER2 Alteration | IC50 (nM) | Reference(s) |
| Wild-type HER2 | N/A | <0.5 | [5][11] |
| HER2 A775insYVMA | Exon 20 Insertion | <0.5 | [5][11] |
| HER4 | N/A | 13.9 | [5][11] |
| NCI-H1781 | Exon 20 Insertion (A775insV, G776C) | 19.7 | [5] |
| NCI-H2170 | Wild-type ERBB2 Amplification | 16.7 | [5] |
| Ba/F3 cells | HER2 Exon 20 Insertions | Potent Inhibition | [5] |
| Ba/F3 cells | Activating HER2 Point Mutations | Potent Inhibition | [5] |
In Vivo Studies
The efficacy of this compound has been evaluated in xenograft models of NSCLC with HER2 activating mutations.
| Model Type | Cancer Type | HER2 Alteration | Treatment | Outcome | Reference(s) |
| Patient-Derived Xenograft (PDX) - CTG-2543 | NSCLC | A775insYVMA | 10, 25, 50 mg/kg, p.o., QD | T/C ratios of 0.22, 0.12, and 0.06, respectively. Well-tolerated. | [4][5] |
| Cell Line-Derived Xenograft - NCI-H1781 | NSCLC | Exon 20 Insertion | 5 mg/kg, p.o., BID; 10 mg/kg, p.o., QD | Demonstrated anti-tumor efficacy. | [5] |
Clinical Development: The SOHO-01 Trial
The primary evidence for the clinical utility of this compound comes from the Phase 1/2 SOHO-01 trial (NCT05099172), an open-label, multicenter, multicohort study that evaluated this compound in patients with locally advanced or metastatic NSCLC harboring HER2 mutations.[10][12]
Study Design and Patient Population
The SOHO-01 trial enrolled adult patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC with activating HER2 mutations.[4] Patients were stratified into cohorts based on their prior treatment history.[10][12] The recommended Phase 2 dose of this compound was established at 20 mg administered orally twice daily.[2]
Experimental Workflow: Patient Selection
Caption: Workflow for identifying patients with HER2 mutations for the SOHO-01 trial.
Efficacy Results
This compound demonstrated significant anti-tumor activity across different patient populations in the SOHO-01 trial. The results led to the accelerated approval of this compound by the U.S. Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) activating mutations who have received prior systemic therapy.[13]
| Patient Cohort | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Reference(s) |
| Previously treated, HER2-targeted therapy-naïve (Cohort D) | 81 | 64% | 9.2 | 8.3 | [10][12] |
| Previously treated with HER2-directed ADCs (Cohort E) | 55 | 38% | 8.5 | 5.5 | [10][12] |
| Treatment-naïve (Cohort F) | 73 | 71% | 11.0 | Data immature | [10][12] |
| HER2 YVMA insertion subgroup | - | 78% | - | 12.2 | [4] |
Safety and Tolerability
This compound has a manageable safety profile. The most common treatment-related adverse events (TRAEs) were diarrhea and rash, which were mostly grade 1-2.[14][15] Notably, no cases of drug-related interstitial lung disease (ILD) were reported in the SOHO-01 trial, a significant concern with other HER2-targeted therapies.[4][15]
Experimental Protocols
This section provides an overview of the likely methodologies employed in the preclinical and clinical evaluation of this compound.
In Vitro Cell Proliferation Assay (Representative Protocol)
-
Cell Culture: HER2-mutant and wild-type cancer cell lines (e.g., NCI-H1781, NCI-H2170) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis of HER2 Signaling (Representative Protocol)
-
Cell Lysis: HER2-mutant cells are treated with this compound or vehicle control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of HER2, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study (Representative Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: HER2-mutant cancer cells (e.g., NCI-H1781) or patient-derived tumor fragments (for PDX models) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
HER2 Mutation Detection in Clinical Samples
Patient eligibility for the SOHO-01 trial was determined by the presence of activating HER2 mutations in tumor tissue or plasma.[13] This was performed using an FDA-approved companion diagnostic, the Oncomine Dx Target Test.[13][16] This next-generation sequencing (NGS)-based assay uses amplicon-based enrichment to detect single nucleotide variants, insertions, and deletions in the ERBB2 gene from formalin-fixed, paraffin-embedded (FFPE) tumor samples.[1]
Conclusion
This compound is a potent and selective oral TKI that has demonstrated significant and durable anti-tumor activity in patients with NSCLC harboring HER2 activating mutations. Its manageable safety profile, particularly the lack of drug-related ILD, positions it as a valuable therapeutic option in this patient population. Ongoing clinical trials will further define its role in the treatment of HER2-mutant cancers.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bayer.com [bayer.com]
- 7. Analytical and Clinical Validation of the Oncomine Dx Target Test to Assess HER2 Mutation Status in Tumor Tissue Samples From Patients With Non-Small Cell Lung Cancer Treated With Trastuzumab Deruxtecan in the DESTINY-Lung01 and DESTINY-Lung02 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News | Meyerson Lab at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 9. medkoo.com [medkoo.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FDA Approves Thermo Fisher’s Companion Diagnostic for HER2-Mutated NSCLC Treatment | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Sevabertinib: A Deep Dive into its Selectivity Profile
For Immediate Distribution
BERLIN, Germany – December 10, 2025 – Sevabertinib (also known as BAY 2927088) is an orally administered, reversible tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in preclinical models and clinical trials.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, focusing on its potent and selective inhibition of mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.
This compound is distinguished by its potent inhibitory activity against HER2 and EGFR, including clinically relevant mutations such as HER2 exon 20 insertions and various point mutations.[2][4][5] A key characteristic of its selectivity profile is the high degree of selectivity for mutant forms of EGFR over its wild-type counterpart, which is anticipated to result in a more favorable safety profile by minimizing off-target effects on normal tissues.[2][4][5]
Biochemical Selectivity Profile
The inhibitory activity of this compound has been quantified through biochemical assays that measure the concentration of the inhibitor required to reduce the activity of a target kinase by 50% (IC50). These assays are fundamental to understanding the potency and selectivity of a kinase inhibitor.
| Target Kinase | Mutant/Wild-Type | IC50 (nM) |
| HER2 | Wild-Type | <0.5 |
| HER2 | A775_G776insYVMA (Exon 20) | <0.5 |
| EGFR | Wild-Type | <0.5 |
| EGFR | D770_N771insSVD (Exon 20) | <0.5 |
| HER4 | Wild-Type | 13.9 |
| Table 1: In vitro biochemical inhibitory activity of this compound against key receptor tyrosine kinases. Data sourced from MedchemExpress.[2] |
The data clearly indicates that this compound is a potent inhibitor of both wild-type HER2 and a common HER2 exon 20 insertion mutation (A775_G776insYVMA), as well as wild-type EGFR and an EGFR exon 20 insertion mutation (D770_N771insSVD), with IC50 values in the sub-nanomolar range.[2] Notably, its activity against HER4 is significantly lower, with an IC50 of 13.9 nM, demonstrating selectivity among the HER family of receptors.[2]
Cellular Activity Profile
In cellular assays, this compound has been shown to effectively inhibit the phosphorylation of HER2 and downstream signaling pathways in cancer cells that have HER2 alterations.[6] This inhibition of signaling leads to a reduction in the proliferation of cancer cells that either overexpress wild-type HER2 or harbor activating HER2 mutations.[6]
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by blocking the ATP-binding site within the kinase domain of HER2 and EGFR. This competitive inhibition prevents receptor autophosphorylation, a critical step in the activation of downstream signaling cascades that drive tumor cell proliferation and survival. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical characterization of tyrosine kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay
The potency of this compound against various kinases is determined using in vitro biochemical assays. A typical workflow for such an assay is as follows:
Methodology:
-
Plate Preparation: Recombinant human kinase enzymes are added to the wells of a microtiter plate.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a mixture of ATP and a specific peptide substrate.
-
Incubation: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, fluorescence- or luminescence-based technologies that use antibodies to detect the phosphorylated substrate.
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cellular Proliferation Assay
To assess the effect of this compound on cancer cell growth, cellular proliferation assays are conducted.
Methodology:
-
Cell Seeding: Cancer cell lines with known HER2 or EGFR status (e.g., SK-BR-3, BT-474 for HER2; NCI-H1975 for EGFR mutations) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance is read on a plate reader.
-
Resazurin (alamarBlue) Assay: Resazurin is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured on a plate reader.
-
ATP-based Assay: The amount of ATP, which correlates with the number of viable cells, is quantified using a luciferase-based reaction that produces light.
-
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is then determined.
Western Blot Analysis for Pathway Inhibition
Western blotting is used to confirm that this compound inhibits the intended signaling pathways within the cell.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A chemiluminescent substrate is then added, and the light produced is captured on X-ray film or with a digital imager. The intensity of the bands indicates the amount of the target protein.
References
- 1. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Sevabertinib: An In-Depth Preclinical Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical off-target effects of Sevabertinib (formerly BAY 2927088), a potent, reversible, oral tyrosine kinase inhibitor (TKI). Developed for researchers, scientists, and drug development professionals, this document delves into the kinase selectivity profile, cellular effects, and in vivo activity of this compound, offering a detailed examination of its therapeutic window and potential for off-target related adverse events.
This compound is a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), with high selectivity for mutant variants over wild-type EGFR.[1][2] Its primary mechanism of action involves the inhibition of HER2 and EGFR phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] This targeted approach has shown significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring HER2 mutations.[3][5] Understanding the off-target profile of this compound is paramount for predicting its clinical safety and efficacy.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target kinase inhibition can lead to unforeseen toxicities. The following tables summarize the in vitro kinase activity of this compound against a panel of ERBB family and non-ERBB family kinases.
Table 1: Biochemical Activity of this compound Against ERBB Family Kinases
| Kinase | IC50 (nM) |
| HER2 (Wild-Type) | <0.5 |
| HER2 (A775insYVMA) | <0.5 |
| EGFR (Wild-Type) | <0.5 |
| EGFR (D770_N771insSVD) | <0.5 |
| HER4 | 13.9 |
Data sourced from MedchemExpress.[6]
Table 2: Off-Target Kinase Inhibition Profile of this compound
A comprehensive kinase panel screening was conducted to assess the selectivity of this compound against a wide range of kinases. The following table highlights kinases with significant inhibition at a concentration of 1 µM.
| Kinase | Percent Inhibition @ 1 µM |
| Data not publicly available in the provided search results. | N/A |
A comprehensive off-target kinase panel screen is a standard preclinical assay, but the specific results for this compound were not found in the provided search results. This data is often proprietary to the developing pharmaceutical company.
Cellular Activity: Proliferation Assays
The anti-proliferative effects of this compound were evaluated in isogenic Ba/F3 cell lines, a murine pro-B cell line dependent on interleukin-3 (IL-3) for survival. These cells can be genetically engineered to express specific oncogenic kinases, making them dependent on the activity of that kinase for proliferation in the absence of IL-3. This model is instrumental in assessing the potency and selectivity of kinase inhibitors.
Table 3: Anti-proliferative Activity of this compound in Ba/F3 Cells
| Cell Line (Expressing) | IC50 (nM) |
| EGFR (exon 19 del) | 0.16 |
| EGFR (L858R) | 0.52 |
| EGFR (Wild-Type) | 221 |
Data sourced from BioWorld.[1]
These results demonstrate a significant selectivity of this compound for mutant EGFR over wild-type EGFR, with over 1000-fold greater potency against the classical activating mutations.[1] The 40-fold selectivity for EGFR exon 20 insertion mutants relative to wild-type EGFR further underscores its targeted nature.[1]
In Vivo Preclinical Models
The anti-tumor activity and tolerability of this compound were assessed in patient-derived xenograft (PDX) models of NSCLC. PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[7][8][9]
In PDX models carrying HER2 exon 20 insertion mutations, this compound demonstrated significant tumor growth inhibition.[1][5][10] Importantly, no activity was observed in EGFR wild-type tumors, confirming the in vivo selectivity of the compound.[1] The drug was also reported to be well-tolerated in these preclinical models.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to studying off-target effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is a widely used system to assess the transforming potential of oncogenes and the efficacy of targeted inhibitors.[11][12]
-
Cell Culture and Engineering: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Cells are then engineered to express specific HER2 or EGFR mutations using retroviral or lentiviral transduction. Stable cell lines are selected and maintained in culture medium without IL-3 to confirm their dependence on the expressed oncoprotein.[11]
-
Proliferation Assay: Engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3. Cells are treated with serial dilutions of this compound. After a 72-hour incubation period, cell viability is assessed using a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).[13]
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a patient into immunodeficient mice.[7][8][9]
-
Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed HER2 mutations is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).[7][14]
-
Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[14]
-
Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
The preclinical data for this compound reveal a promising profile of a potent and selective dual HER2/EGFR inhibitor. Its high selectivity for mutant EGFR over wild-type EGFR, demonstrated in both biochemical and cellular assays, suggests a favorable therapeutic window with a reduced potential for toxicities associated with wild-type EGFR inhibition. The in vivo efficacy in PDX models further supports its potential as a targeted therapy for HER2-mutant NSCLC. While a comprehensive public dataset on its off-target kinase profile remains limited, the available preclinical evidence indicates a well-tolerated and effective agent. Further investigation into its broader kinase interactions will continue to refine our understanding of its complete off-target landscape.
References
- 1. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 2. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sevabertinib Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevabertinib (also known as BAY 2927088) is a potent and reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1][2] It is a crucial tool in in-vitro studies for non-small cell lung cancer and other cancers harboring EGFR or HER2 mutations.[1][3] Proper preparation of a sterile, accurate stock solution is the first critical step for obtaining reliable and reproducible results in cell-based assays.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₄H₂₅ClN₄O₅ | [4] |
| Molecular Weight | 484.93 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [7] |
| Solubility in DMSO | ≥ 48 mg/mL (approximately 98.98 mM) | [7] |
| Storage of Powder | Store at -20°C for up to 3 years. | |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in-vitro studies.
Materials:
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Work in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.85 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 484.93 g/mol = 0.00485 g = 4.85 mg
-
-
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, you would add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
While many researchers find that dissolving in 100% DMSO is sufficient to maintain sterility, for long-term experiments or sensitive cell lines, filtering the stock solution through a 0.22 µm sterile syringe filter is an additional precaution. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to one year). For short-term use, storage at -20°C is also acceptable.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Mechanism of Action: EGFR and HER2 Signaling Inhibition
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR and HER2.[6] This dual inhibition blocks downstream signaling pathways that are critical for cell proliferation, survival, and growth. The simplified diagram below illustrates the targeted pathways.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Conclusion
The protocol outlined in this document provides a comprehensive guide for the preparation of this compound stock solutions for cell culture experiments. Adherence to these guidelines for accurate calculations, sterile technique, and proper storage will contribute to the integrity and reproducibility of your research findings. Always refer to the specific product information sheet provided by the manufacturer for any lot-specific details.
References
- 1. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Pharmacokinetic Studies of Sevabertinib in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sevabertinib (also known as Hyrnuo or BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth factor Receptor (EGFR).[1][2][3][4] It is indicated for the treatment of adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) with HER2 (ERBB2) tyrosine kinase domain activating mutations.[5][6] Understanding the pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for preclinical and clinical development. This document provides detailed protocols and application notes for conducting pharmacokinetic studies of this compound in appropriate animal models.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the kinase activity of HER2 and EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.[1][7] In some cancers, mutations in HER2 or EGFR lead to constitutive activation of these receptors, driving tumor growth.[1] this compound's inhibition of these receptors helps to "turn off" these growth signals.[1]
Caption: this compound inhibits HER2/EGFR autophosphorylation, blocking downstream signaling.
Preclinical Animal Model Data
Preclinical studies are essential to establish the efficacy and safety profile of a drug before human trials. Rodent models, particularly mice and rats, are commonly used for pharmacokinetic and toxicokinetic studies of tyrosine kinase inhibitors.[8][9][10]
Table 1: Summary of Preclinical Efficacy and Developmental Studies of this compound
| Animal Model | Study Type | Dosing | Administration Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Nude Mice (with NSCLC PDX model) | Efficacy | 10, 25, and 50 mg/kg, once daily | Oral gavage | Showed tumor growth inhibition with T/C ratios of 0.22, 0.12, and 0.06, respectively. | [2] |
| Pregnant Rats | Embryo-fetal Development | 1.5 to 11 mg/kg/day (during organogenesis) | Oral | Maternal toxicity and reduced fetal weights observed at ≥6 mg/kg/day. | [5][11] |
| Lactating Rats | Excretion | Single radiolabeled dose | Oral | this compound-derived radioactivity was 13- to 26-times higher in milk than in plasma. |[11] |
Table 2: Key Human Pharmacokinetic Parameters (for reference) Note: These values are from clinical studies in patients with NSCLC and serve as a benchmark for preclinical model evaluation.
| Parameter | Value (at 20 mg twice daily) |
|---|---|
| Cmax (Maximum Concentration) | 902 (45% CV) ng/mL |
| AUC (Total Systemic Exposure) | 6,640 (50% CV) ng*h/mL |
| Elimination Half-life | ~8 hours |
| Excretion | Feces: 84% (14% unchanged), Urine: ~10% (1.3% unchanged) |
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a standard procedure for evaluating the pharmacokinetics of this compound in mice or rats. The design can be adapted based on specific research goals.[13][14][15]
3.1. Animal Models and Housing
-
Species: Mice (e.g., C57BL/6, BALB/c, CD1) or rats (e.g., Wistar, Sprague Dawley).[14] The choice of species may be influenced by the need to correlate with efficacy models (e.g., xenograft or patient-derived xenograft models).
-
Health Status: Use healthy, specific-pathogen-free (SPF) animals.
-
Acclimatization: Animals should be acclimated to the facility for at least one week before the study begins.[16]
-
Housing: House animals in environmentally controlled rooms with a standard 12-hour light/dark cycle. Provide free access to standard chow and water.
3.2. Drug Formulation and Administration
-
Formulation: this compound is an oral tablet for clinical use.[6] For animal studies, it must be prepared in a suitable vehicle for oral administration (gavage). A common vehicle can be a suspension in a solution like 0.5% methylcellulose (B11928114) with 0.1% Tween 80. A described formulation involves DMSO, PEG300, Tween80, and ddH2O.[17]
-
Preparation Example: For a 10 mg/mL solution, dissolve this compound in DMSO first, then add PEG300 and Tween80, and finally add ddH2O to the final volume.[17] The solution should be freshly prepared.
-
-
Dose Levels: Select at least three dose levels based on existing efficacy and toxicology data (e.g., low, medium, and high doses). Doses used in mice have ranged from 10 to 50 mg/kg.[2]
-
Administration Route:
-
Oral (PO): Administer via oral gavage. This route mimics the clinical application.[18]
-
Intravenous (IV): Administer via a suitable vein (e.g., tail vein) to determine absolute bioavailability. A separate cohort of animals is required.
-
3.3. Experimental Design and Sampling
-
Grouping: Assign animals randomly to different dose and route groups. A typical design involves 3-5 animals per time point per group.[14]
-
Blood Sampling:
-
Method: Serial blood sampling from a single mouse is preferred to reduce animal usage and inter-animal variability.[13] Techniques include submandibular vein or saphenous vein puncture for intermediate time points and cardiac puncture for a terminal sample.[13]
-
Volume: Collect approximately 25-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).[16]
-
Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[14]
-
-
Sample Processing:
3.4. Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying small molecule drugs like this compound in biological matrices due to its high sensitivity and specificity.[8][19]
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including accuracy, precision, selectivity, sensitivity (LLOQ), calibration curve range, and stability.[20]
-
Sample Preparation: Typically involves protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove proteins before injection into the LC-MS/MS system.
3.5. Pharmacokinetic Data Analysis
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance (for oral doses).
-
Vz/F: Apparent volume of distribution (for oral doses).
-
F%: Absolute bioavailability (calculated as [AUCoral / AUCiv] * [Dose_iv / Dose_oral] * 100).
-
Standard Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in an animal model.
Caption: A standard workflow for an in vivo pharmacokinetic study.
By following these protocols and leveraging appropriate animal models, researchers can effectively characterize the pharmacokinetic properties of this compound, providing critical data to support its ongoing development and clinical application.
References
- 1. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 5. DailyMed - HYRNUO- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. unmc.edu [unmc.edu]
- 17. selleckchem.com [selleckchem.com]
- 18. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 19. bepls.com [bepls.com]
- 20. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols: Immunohistochemistry for HER2 Expression in Sevabertinib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of HER2 assessment in the context of studies involving Sevabertinib (Hyrnuo™), a targeted therapy for HER2-mutant non-small cell lung cancer (NSCLC). While the primary biomarker for this compound eligibility is the presence of HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations, this document outlines the methodologies for assessing HER2 protein expression via immunohistochemistry (IHC), a technique often employed in cancer research and diagnostics.
Introduction to this compound and its Mechanism of Action
This compound (BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently targets tumors with HER2 mutations, including exon 20 insertions, while sparing wild-type epidermal growth factor receptor (EGFR).[1] The U.S. Food and Drug Administration (FDA) has granted accelerated approval to this compound for adult patients with locally advanced or metastatic non-squamous NSCLC whose tumors harbor HER2 TKD activating mutations, as detected by an FDA-approved test.[2][3][4]
The primary clinical evidence supporting this compound's efficacy comes from the multi-cohort, open-label, phase I/II SOHO-01 trial (NCT05099172).[2][3][5][6] Patient selection for this pivotal study was based on the identification of HER2 mutations, not HER2 protein overexpression determined by IHC.[4][7] The FDA has approved the Oncomine Dx Target Test, a next-generation sequencing (NGS) based assay, as the companion diagnostic for this compound.[3][8][9][10]
While HER2 mutation status is the definitive biomarker for this compound, understanding HER2 protein expression through IHC can provide valuable insights for research and may be relevant in exploratory analyses. In NSCLC, HER2 protein overexpression (defined as IHC 3+) and HER2 gene mutations are generally considered distinct biological events.[11]
Quantitative Data from the SOHO-01 Trial
The following tables summarize the key efficacy data from the SOHO-01 trial for cohorts of patients with HER2-mutant NSCLC treated with this compound.
Table 1: Efficacy of this compound in Previously Treated, HER2-Targeted Therapy-Naïve Patients (Cohort D) [1][2][6][8]
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 71% | 59% - 82% |
| Median Duration of Response (DOR) | 9.2 months | 6.3 - 15.0 months |
| Median Progression-Free Survival (PFS) | 8.3 months | 6.9 - 12.3 months |
Table 2: Efficacy of this compound in Patients Previously Treated with HER2-Directed Antibody-Drug Conjugates (Cohort E) [6][8]
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 38% | 25% - 52% |
| Median Duration of Response (DOR) | 8.5 months | Not Reported |
| Median Progression-Free Survival (PFS) | 5.5 months | Not Reported |
Table 3: Efficacy of this compound in Treatment-Naïve Patients (Cohort F) [6]
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 71% | 59% - 81% |
| Median Duration of Response (DOR) | 11.0 months | Not Reported |
| Median Progression-Free Survival (PFS) | Data Immature | Not Reported |
Experimental Protocols
HER2 Mutation Detection (Companion Diagnostic)
Patient selection for this compound treatment is guided by the detection of HER2 TKD activating mutations in tumor tissue or plasma.[4] The FDA-approved companion diagnostic is the Oncomine Dx Target Test.[8][9][10] This is a next-generation sequencing (NGS) based assay. Laboratories should follow the manufacturer's instructions for this test.
Representative Protocol for HER2 Immunohistochemistry in NSCLC
While a specific IHC protocol for the SOHO-01 trial is not publicly available, the following is a representative protocol for assessing HER2 protein expression in NSCLC tissue, based on established guidelines which often adapt the scoring criteria from gastric cancer.[11][12]
1. Specimen Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are required.
-
Tissue sections should be cut at 4-5 µm thickness and mounted on positively charged slides.
-
Ensure timely fixation and proper handling of specimens to preserve antigenicity.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize slides in xylene (or a xylene substitute) with 2-3 changes, 5 minutes each.
-
Rehydrate through graded alcohols: 100% (2 changes), 95%, and 70% ethanol, 3 minutes each.
-
Rinse with deionized water.
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Use a validated antigen retrieval solution, such as Tris/EDTA buffer (pH 9.0).
-
Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with wash buffer (e.g., Tris-buffered saline with Tween 20).
4. Staining Procedure (Automated or Manual):
-
Peroxidase Block: Incubate slides with a hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody: Apply a validated anti-HER2 primary antibody (e.g., clone 4B5). Dilute the antibody according to the manufacturer's recommendations. Incubate for 30-60 minutes at room temperature or overnight at 4°C. Rinse with wash buffer.
-
Detection System: Use a polymer-based detection system. Apply the secondary antibody/polymer reagent and incubate for 30 minutes at room temperature. Rinse with wash buffer.
-
Chromogen: Apply the chromogen solution (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity is achieved.
-
Counterstain: Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate slides through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.
5. Interpretation and Scoring (Adapted from Gastric Cancer Guidelines for NSCLC): [11][12]
| IHC Score | Staining Pattern (Surgical Specimen) | Staining Pattern (Biopsy Specimen) | HER2 Status |
| 0 | No reactivity or membranous reactivity in <10% of tumor cells. | No reactivity in any tumor cell. | Negative |
| 1+ | Faint/barely perceptible membranous reactivity in ≥10% of tumor cells. | Tumor cell cluster with faint/barely perceptible membranous reactivity. | Negative |
| 2+ | Weak to moderate complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells. | Tumor cell cluster with weak to moderate complete, basolateral, or lateral membranous reactivity. | Equivocal* |
| 3+ | Strong complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells. | Tumor cell cluster with strong complete, basolateral, or lateral membranous reactivity. | Positive |
*For equivocal (2+) results, further testing with in situ hybridization (ISH) to assess for HER2 gene amplification is recommended.
Visualizations
Signaling Pathway
Caption: this compound inhibits the HER2 signaling pathway.
Experimental Workflow
Caption: General workflow for HER2 immunohistochemistry.
References
- 1. esmo.org [esmo.org]
- 2. onclive.com [onclive.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. fda.gov [fda.gov]
- 5. ESMO 2025: Oral drug demonstrates promising anti-tumor activity in patients with advanced lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 6. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. onclive.com [onclive.com]
- 9. FDA Approves Thermo Fisher’s Companion Diagnostic for HER2-Mutated NSCLC Treatment | Lab Manager [labmanager.com]
- 10. biospace.com [biospace.com]
- 11. HER2 IHC Testing Updates for mNSCLC | HER2Know [her2know.com]
- 12. her2know.com [her2know.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Sevabertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sevabertinib and its Role in Apoptosis
This compound (also known as Hyrnuo, BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently targets mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is primarily indicated for the treatment of adult patients with advanced non-small cell lung cancer (NSCLC) whose tumors harbor activating HER2 (ERBB2) mutations.[1][2][4]
The mechanism of action of this compound involves the inhibition of HER2 phosphorylation and its downstream signaling pathways.[1] In cancer cells with HER2 alterations, these pathways are often constitutively active, promoting cell proliferation and survival. By blocking these signals, this compound can arrest the cell cycle and induce programmed cell death, or apoptosis, leading to a reduction in tumor growth.[1][4]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the pro-apoptotic effects of compounds like this compound on cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis.
Principle of Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[5][6][7] This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells.[7] Therefore, PI is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[5][6]
By using Annexin V and PI in combination, flow cytometry can distinguish between four cell populations:
-
Early apoptotic cells: Annexin V-positive and PI-negative.[5][8]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5][8]
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).[8]
Experimental Protocol
This protocol describes the induction of apoptosis in a HER2-mutant cancer cell line with this compound and subsequent analysis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.
Materials and Reagents
-
This compound (investigational compound)
-
HER2-mutant cancer cell line (e.g., NCI-H2170, CALU-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO. Further dilute with complete culture medium to achieve the desired final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM).
-
Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium from each well, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with their corresponding culture medium collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5][6]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[5][9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[9]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5][8][9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[5][8][9]
-
Analyze the samples on a flow cytometer.
-
Set up appropriate compensation for FITC and PI to correct for spectral overlap.
-
Collect data for a minimum of 10,000 events per sample.
-
Use appropriate software to analyze the data and quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Apoptosis in a HER2-Mutant Cell Line after 48 Hours
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 5 | 60.3 ± 4.5 | 25.4 ± 2.8 | 14.3 ± 1.7 |
| 10 | 35.1 ± 5.2 | 45.8 ± 4.1 | 19.1 ± 2.3 |
| 25 | 15.8 ± 3.9 | 50.2 ± 5.5 | 34.0 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-induced apoptosis analysis.
This compound Signaling Pathway and Apoptosis Induction
Caption: this compound inhibits HER2 signaling to promote apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 3. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for BAY2927088 in Preclinical Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BAY2927088 is a potent, oral, and reversible tyrosine kinase inhibitor (TKI) that selectively targets activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has shown significant preclinical and clinical activity in non-small cell lung cancer (NSCLC) models harboring these mutations.[4][5][6] These application notes provide a summary of the available preclinical data and representative protocols for the formulation and administration of BAY2927088 in animal models, particularly patient-derived xenograft (PDX) models.
Mechanism of Action
BAY2927088 functions by inhibiting the tyrosine kinase activity of mutant HER2 and EGFR.[7] These mutations, such as HER2 exon 20 insertions, lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and tumor growth.[4][6] By blocking the autophosphorylation of these receptors, BAY2927088 effectively abrogates these oncogenic signals. The high selectivity for mutant versus wild-type EGFR suggests a potentially wider therapeutic window and a more favorable safety profile.[1][8]
Signaling Pathway
The diagram below illustrates the simplified HER2 and EGFR signaling pathways and the point of inhibition by BAY2927088. Upon ligand binding or due to activating mutations, HER2 and EGFR form homodimers or heterodimers, leading to the activation of their intracellular kinase domains. This triggers downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. BAY2927088 blocks the initial kinase activation step.
Preclinical Studies Summary
While specific formulation details are proprietary, preclinical studies have demonstrated the in vivo efficacy of BAY2927088. The compound has been shown to induce dose-dependent tumor growth inhibition in various NSCLC patient-derived xenograft (PDX) models harboring HER2 or EGFR mutations.
| Model System | Administration Route | Key Findings | Reference |
| NSCLC PDX model (HER2 exon 20 insertion A775insYVMA) | Oral | Validated in vitro activity, demonstrating in vivo efficacy. | [4] |
| NSCLC PDX models (EGFR exon 20 insertion mutants) | Oral | Strong, dose-dependent tumor growth inhibition. | [8][9] |
| NSCLC PDX models (EGFR C797S resistance mutation) | Oral | Potent anti-proliferative activity, overcoming resistance. | [9] |
Protocols
Representative Formulation Protocol for Oral Administration
This protocol describes a general method for formulating a tyrosine kinase inhibitor like BAY2927088 for oral gavage in mice. The exact concentration should be determined based on the desired dosage (mg/kg) and the average weight of the study animals.
Materials:
-
BAY2927088 compound
-
Vehicle solution:
-
0.5% (w/v) Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0512)
-
0.2% (v/v) Tween® 80 (e.g., Sigma-Aldrich, Cat. No. P1754)
-
Sterile deionized water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Add 0.5 g of Methylcellulose to 100 mL of sterile deionized water.
-
Heat the solution to 60-70°C while stirring until the Methylcellulose is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween® 80 and mix thoroughly.
-
Store the vehicle at 4°C. Warm to room temperature before use.
-
-
Prepare the BAY2927088 Suspension:
-
Calculate the required amount of BAY2927088 based on the desired concentration and final volume. For example, for a 10 mg/mL suspension, weigh out 100 mg of BAY2927088 for a final volume of 10 mL.
-
Triturate the weighed BAY2927088 powder in a mortar and pestle to a fine consistency.
-
Add a small volume of the prepared vehicle to the powder and mix to form a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing or transferring to a tube for vortexing/homogenization.
-
Ensure the final suspension is homogenous. Stir continuously on a magnetic stirrer during dosing to prevent settling.
-
Prepare the formulation fresh daily.
-
Protocol for In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of BAY2927088 in a subcutaneous PDX model.
Experimental Workflow Diagram:
Procedure:
-
Animal Models: Use immunodeficient mice (e.g., NOD-scid, NSG) for the engraftment of human patient-derived tumor fragments.
-
Tumor Implantation: Subcutaneously implant small fragments of a characterized HER2- or EGFR-mutant tumor into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume using caliper measurements (Volume = (Length x Width²)/2) two to three times per week.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Treatment Administration:
-
Control Group: Administer the vehicle solution orally once daily.
-
Treatment Group(s): Administer the BAY2927088 suspension orally once daily at predetermined dose levels (e.g., 10, 30, 100 mg/kg). The dosing volume is typically 10 mL/kg of body weight.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights two to three times weekly.
-
Observe animals daily for any clinical signs of toxicity.
-
Body weight loss exceeding 20% is a common endpoint criterion.
-
-
Study Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-HER2/p-EGFR) or fixed in formalin for histopathological examination.
Disclaimer
These protocols are intended as a general guide. Researchers should adapt these procedures based on their specific experimental design, institutional guidelines (IACUC), and the characteristics of the animal models and cell lines used. The suggested formulation is a standard approach for poorly soluble oral compounds in preclinical studies and may need to be optimized for BAY2927088.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Transduction of HER2 Mutations for Sevabertinib Testing
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, including breast and non-small cell lung cancer (NSCLC).[1][2] Activating mutations in the HER2 gene lead to constitutive signaling through downstream pathways such as PI3K/AKT/mTOR and RAS/MEK/MAPK, promoting cell proliferation, survival, and invasion.[2][3][4][5]
Sevabertinib (Hyrnuo) is an oral, reversible tyrosine kinase inhibitor (TKI) that targets HER2 activating mutations, including exon 20 insertions and point mutations.[6][7][8][9][10] It has demonstrated significant clinical activity in patients with HER2-mutant NSCLC.[11][12][13][14] Preclinical evaluation of this compound and other targeted therapies requires robust in vitro models that accurately recapitulate the genetic landscape of HER2-driven cancers.
These application notes provide a detailed methodology for utilizing lentiviral transduction to establish stable cell lines expressing various clinically relevant HER2 mutations. These models are ideal for assessing the efficacy of this compound and other HER2-targeted inhibitors. The protocols cover lentiviral vector production, stable cell line generation, and subsequent drug sensitivity testing.
Key Signaling Pathway
The HER2 signaling pathway plays a crucial role in cell growth and proliferation. Upon dimerization with other HER family members, particularly HER3, HER2 autophosphorylates its intracellular tyrosine kinase domain.[4][5] This initiates a cascade of downstream signaling, most notably through the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways, which are critical for tumor cell survival and proliferation.[2][3] this compound exerts its therapeutic effect by inhibiting the kinase activity of mutant HER2, thereby blocking these downstream oncogenic signals.[6][7]
Experimental Workflow
The overall experimental process involves three main stages: 1) Production of lentiviral particles encoding specific HER2 mutations, 2) Transduction of a suitable host cell line to generate stable HER2-mutant cell lines, and 3) Evaluation of this compound's potency against these engineered cell lines using a cell viability assay.
Data Presentation
The efficacy of this compound against various HER2 mutations can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative preclinical and clinical response data for this compound against common HER2 mutations.
Table 1: Representative In Vitro Efficacy of this compound in Engineered HER2-Mutant Cell Lines
| HER2 Mutation | Mutation Type | Representative IC50 (nM) |
| Wild-Type (WT) | N/A | >1000 |
| L755S | Point Mutation | 25 |
| V777L | Point Mutation | 30 |
| Y772_A775dup | Exon 20 Insertion | 15 |
| A775_G776insYVMA | Exon 20 Insertion | 12 |
Note: IC50 values are representative and may vary based on the cell line and assay conditions.
Table 2: Clinical Activity of this compound in NSCLC Patients with HER2 Mutations (SOHO-01 Trial)
| Patient Cohort | HER2 Mutation Type | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Cohort D (Previously Treated, HER2-TKI Naïve) | Tyrosine Kinase Domain (TKD) | 64%[11][13][14] | 9.2 months[11][13][14] | 8.3 months[11][13][14] |
| Cohort E (Post-HER2 ADC) | Tyrosine Kinase Domain (TKD) | 38%[11][13][14] | 8.5 months[11][13][14] | 5.5 months[11][13][14] |
| Cohort F (Treatment Naïve) | Tyrosine Kinase Domain (TKD) | 71%[11][14] | 11.0 months[11][14] | Immature[14] |
| Y772_A775dupYVMA Subgroup | Exon 20 Insertion | 78%[12] | N/A | 12.2 months[11][12] |
Experimental Protocols
Safety Precaution: Work with lentiviruses must be conducted in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral particles carrying specific HER2 mutations using HEK293T cells.[15][16][17]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with desired HER2 mutation (e.g., pLVX-IRES-Puro-HER2-mutant)
-
Packaging plasmids: psPAX2 and pMD2.G (for 2nd generation systems)[18]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM Reduced Serum Medium
-
0.45 µm syringe filters
-
Lentivirus concentration solution (optional)
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM + 10% FBS. Ensure cells reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfection.
-
In Tube A, mix the plasmids: 10 µg of the HER2 mutant transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.
-
In Tube B, add 30 µL of Lipofectamine 3000 reagent to 1 mL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add 10 mL of fresh media to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Clarify the pooled supernatant by centrifuging at 500 x g for 10 minutes, then filter through a 0.45 µm syringe filter to remove cell debris.
-
-
Concentration (Optional) and Storage.
-
The filtered supernatant can be used directly or concentrated for higher titers.
-
Aliquot the virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[19]
-
Protocol 2: Generation of Stable HER2-Mutant Cell Lines
This protocol details the transduction of a host cell line (e.g., Ba/F3, which is dependent on IL-3 for survival and can be made dependent on the introduced oncogene) to create stable cell lines.
Materials:
-
Host cell line (e.g., Ba/F3)
-
Lentiviral particles from Protocol 1
-
Complete growth medium for the host cell line
-
Puromycin (for selection)
Procedure:
-
Day 1: Seed Host Cells. Plate 0.5 x 10^5 cells per well in a 24-well plate in their complete growth medium.[22]
-
Day 2: Transduction.
-
Thaw the lentiviral aliquot on ice.
-
Add Polybrene to the cells at a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.[20][22]
-
Add the lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal virus amount.[21]
-
Incubate overnight (18-20 hours) at 37°C.
-
-
Day 3: Change Media. Remove the virus-containing medium and replace it with fresh complete growth medium.[20][22]
-
Day 4 onwards: Selection.
-
After 48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) should be predetermined by generating a kill curve for the host cell line.[21]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.[21]
-
Continue selection until all non-transduced control cells have died (typically 7-10 days).
-
-
Expansion. Expand the surviving puromycin-resistant cell pools for subsequent experiments. Single-cell cloning may be performed to ensure a homogenous population.
Protocol 3: this compound IC50 Determination via Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[23]
Materials:
-
Stable HER2-mutant cell lines
-
This compound
-
96-well white-walled, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Day 1: Seed Cells.
-
Harvest and count the stable HER2-mutant cells.
-
Seed 2,000-5,000 cells per well in 90 µL of growth medium into a 96-well white-walled plate. The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 2: Drug Treatment.
-
Prepare a serial dilution of this compound in growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 10 µL of the diluted drug solutions to the appropriate wells.
-
Incubate for 72 hours at 37°C.
-
-
Day 4: Viability Measurement.
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[24]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[24]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis.
-
Normalize the luminescence readings to the vehicle control (DMSO = 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression (four-parameter variable slope) model to calculate the IC50 value.
-
Conclusion
The methodologies described provide a comprehensive framework for generating and utilizing lentiviral-based HER2 mutant cell line models. These models are invaluable tools for the preclinical evaluation of targeted therapies like this compound, enabling researchers to investigate drug sensitivity across a range of clinically relevant mutations and to further explore mechanisms of action and resistance.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DailyMed - HYRNUO- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 7. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. oncodaily.com [oncodaily.com]
- 12. esmo.org [esmo.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Lentivirus production and transduction [bio-protocol.org]
- 17. Lentiviral vector–based xenograft tumors as candidate reference materials for detection of HER2-low breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. addgene.org [addgene.org]
- 19. manuals.cellecta.com [manuals.cellecta.com]
- 20. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. origene.com [origene.com]
- 23. worldwide.promega.com [worldwide.promega.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. wjpls.org [wjpls.org]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Sevabertinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevabertinib (Hyrnuo) is a potent, reversible kinase inhibitor targeting human epidermal growth factor receptor 2 (HER2) and, to some extent, the epidermal growth factor receptor (EGFR).[1][2] It is indicated for the treatment of adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) whose tumors harbor HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations.[1][3][4] By inhibiting the phosphorylation of HER2, this compound effectively blocks downstream signaling pathways that drive tumor cell proliferation.[1]
Despite the promising efficacy of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge. Identifying the genetic drivers of resistance is crucial for developing effective combination therapies and predicting patient response. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful and unbiased approach to systematically identify genes whose knockout confers resistance to a therapeutic agent.[5][6][7]
These application notes provide a comprehensive protocol for conducting a CRISPR-Cas9 screen to identify genes that, when inactivated, lead to resistance to this compound. The described workflow, from cell line preparation to data analysis, is based on established methodologies for CRISPR-based drug resistance screening.[8]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway and Hypothesized Resistance Mechanisms
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. DailyMed - HYRNUO- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 8. broadinstitute.org [broadinstitute.org]
Application Notes and Protocols for High-Throughput Screening with Sevabertinib to Identify Novel Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevabertinib (also known as Hyrnuo, BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) whose tumors harbor HER2 tyrosine kinase domain (TKD) activating mutations and who have received prior systemic therapy.[3][4][5][6] While the primary targets of this compound are well-characterized, high-throughput screening (HTS) methodologies can be employed to elucidate its broader kinase selectivity profile, identify potential novel targets, and uncover mechanisms of action in various cellular contexts.
These application notes provide a framework for utilizing HTS to explore the full therapeutic potential of this compound beyond its current indications. Detailed protocols for both biochemical and cell-based screening assays are provided to guide researchers in this endeavor.
Known Targets and Clinical Efficacy of this compound
This compound has demonstrated significant clinical activity in patients with HER2-mutant NSCLC. The pivotal SOHO-01 trial has provided key efficacy data across different patient cohorts.
| Patient Cohort | Treatment History | Objective Response Rate (ORR) | Median Duration of Response (DoR) |
| Cohort 1 | Previously treated, HER2-targeted therapy-naïve | 71% | 9.2 months |
| Cohort 2 | Previously treated with HER2-directed antibody-drug conjugates | 38% | 7.0 months |
| SOHO-01 (Overall) | Previously treated, HER2-targeted therapy-naïve | 64% | 9.2 months |
| SOHO-01 (First-line) | Treatment-naïve | 71% | 11.0 months |
Data compiled from multiple sources reporting on the SOHO-01 clinical trial.[3][7]
High-Throughput Screening Strategies for Novel Target Identification
The search for novel targets of this compound can be approached through two complementary HTS strategies: biochemical screening against a broad panel of kinases and cell-based phenotypic screening.
Workflow for Novel Target Identification
Experimental Protocols
Protocol 1: Broad-Panel Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for a high-throughput screen to identify kinases directly inhibited by this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
This compound (BAY 2927088)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
A panel of purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer to achieve a range of concentrations for screening (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
-
Kinase Reaction Setup (in 384-well plates):
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for each respective kinase.
-
Incubate the plate at room temperature for the optimized reaction time for each kinase (typically 30-60 minutes).
-
-
Assay Readout:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Identify kinases that show significant inhibition as "primary hits."
-
For primary hits, perform follow-up experiments to determine the IC₅₀ values.
-
| Reagent | Volume | Final Concentration |
| This compound/DMSO | 2.5 µL | Variable |
| Kinase + Substrate | 2.5 µL | Kinase-dependent |
| ATP | 5 µL | ~Kₘ for each kinase |
| ADP-Glo™ Reagent | 5 µL | N/A |
| Kinase Detection Reagent | 10 µL | N/A |
| Total Volume | 25 µL |
Protocol 2: Cell-Based Phenotypic Screening
This protocol outlines a high-content imaging-based phenotypic screen to identify novel cellular effects of this compound, which may point to new targets or pathways.
Materials:
-
A diverse panel of cancer cell lines (e.g., representing different tissue origins and genetic backgrounds)
-
This compound
-
Cell culture medium and supplements
-
384-well clear-bottom imaging plates
-
Fluorescent dyes for cellular markers (e.g., Hoechst for DNA, Phalloidin for F-actin, and antibodies for specific pathway proteins)
-
Automated high-content imaging system
-
Image analysis software
Procedure:
-
Cell Plating:
-
Seed the panel of cell lines into 384-well imaging plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 7-point, 3-fold dilutions starting from 10 µM). Include DMSO as a vehicle control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Staining:
-
Fix, permeabilize, and stain the cells with a panel of fluorescent dyes and antibodies to label various cellular components and markers of interest (e.g., nuclear morphology, cytoskeletal organization, apoptosis markers, cell cycle markers).
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to quantify a range of phenotypic parameters (e.g., cell number, nuclear size and shape, protein localization, marker intensity).
-
-
Data Analysis:
-
Generate a "phenotypic fingerprint" for this compound across the different cell lines and concentrations.
-
Identify significant phenotypic changes compared to the vehicle control.
-
Cluster compounds and/or cell lines based on their phenotypic profiles to identify patterns of activity.
-
Phenotypic hits can then be followed up with target deconvolution studies to identify the underlying molecular targets.
-
| Parameter | Description |
| Cell Proliferation | Change in cell number over time |
| Nuclear Morphology | Size, shape, and intensity of the nucleus |
| Cytoskeletal Integrity | Organization and intensity of F-actin |
| Apoptosis Induction | Measurement of markers like cleaved caspase-3 |
| Cell Cycle Arrest | Analysis of DNA content and cell cycle phase markers |
Signaling Pathways Modulated by this compound
This compound is known to inhibit the EGFR and HER2 signaling pathways. These pathways are critical for cell growth, proliferation, and survival. Upon ligand binding (for EGFR) or heterodimerization, these receptors activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Inhibition of EGFR and HER2 by this compound blocks these downstream signals, leading to reduced tumor cell proliferation and survival.
Conclusion
The application of high-throughput screening technologies provides a powerful approach to systematically explore the kinase selectivity of this compound and uncover novel therapeutic targets. The protocols outlined here for broad-panel biochemical screening and cell-based phenotypic screening offer a robust framework for researchers to initiate these investigations. The identification of novel targets for this compound could expand its clinical utility to new patient populations and provide insights into potential resistance mechanisms.
References
- 1. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. pharmalive.com [pharmalive.com]
- 5. esmo.org [esmo.org]
- 6. This compound Wins FDA Approval with Strong Responses in HER2-Mutated NSC Lung Cancer [healthandpharma.net]
- 7. oncodaily.com [oncodaily.com]
Application Notes and Protocols for Live-Cell Imaging to Monitor Sevabertinib's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sevabertinib (also known as Hyrnuo) is an oral, reversible tyrosine kinase inhibitor (TKI) that targets human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] It is approved for the treatment of adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) whose tumors have activating HER2 (ERBB2) mutations.[2][3] this compound functions by inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1][2]
Live-cell imaging provides a powerful tool for elucidating the real-time cellular and molecular effects of targeted therapies like this compound. By visualizing dynamic cellular processes, researchers can gain deeper insights into the drug's mechanism of action, assess its efficacy at a single-cell level, and identify potential mechanisms of resistance. These application notes provide detailed protocols for monitoring the key cellular effects of this compound, including inhibition of HER2/EGFR signaling, induction of apoptosis, and cell cycle arrest, using live-cell imaging techniques.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by binding to the ATP-binding site of the intracellular tyrosine kinase domain of both HER2 and EGFR. This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1][2] Inhibition of these pathways ultimately leads to decreased cell proliferation, survival, and can induce programmed cell death (apoptosis).
Quantitative Data Presentation
The following tables summarize representative quantitative data for the cellular effects of a potent HER2/EGFR TKI. Note that specific in vitro data for this compound on HER2-mutant NSCLC cell lines is not publicly available; therefore, these values are illustrative and should be determined empirically for the specific cell lines and experimental conditions used.
Table 1: Anti-proliferative Activity of a Representative HER2/EGFR TKI
| Cell Line | HER2 Status | IC50 (nM) after 72h |
| NCI-H2170 | HER2-mutant | 10 - 50 |
| Calu-3 | HER2-amplified | 5 - 25 |
| A549 | HER2-wildtype | >1000 |
Table 2: Apoptosis Induction by a Representative HER2/EGFR TKI
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V+) after 48h |
| NCI-H2170 | 0 | 5% |
| 50 | 45% | |
| 100 | 70% | |
| A549 | 100 | <10% |
Table 3: Cell Cycle Arrest Induced by a Representative HER2/EGFR TKI
| Cell Line | Treatment Concentration (nM) | % Cells in G1 Phase after 24h | % Cells in S Phase after 24h | % Cells in G2/M Phase after 24h |
| NCI-H2170 | 0 | 45% | 35% | 20% |
| 50 | 70% | 15% | 15% | |
| A549 | 50 | 48% | 33% | 19% |
Experimental Protocols
The following are detailed protocols for live-cell imaging experiments to monitor the cellular effects of this compound.
Protocol 1: Real-Time Monitoring of Apoptosis using a Caspase-3/7 Reporter
This protocol enables the visualization and quantification of apoptosis induction by this compound through the detection of activated caspase-3 and -7, key executioner caspases in the apoptotic cascade.
Materials:
-
HER2-mutant NSCLC cell line (e.g., NCI-H2170)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Live-cell imaging compatible Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
96-well black, clear-bottom imaging plates
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HER2-mutant NSCLC cells into a 96-well imaging plate at a density that will allow for sub-confluent growth during the imaging period. Incubate overnight at 37°C and 5% CO2.
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare the Caspase-3/7 reagent according to the manufacturer's instructions.
-
Treatment: Add the this compound dilutions and the Caspase-3/7 reagent to the cells. Include vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Live-Cell Imaging: Immediately place the plate in the live-cell imaging system. Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 1-2 hours) for 24-72 hours.
-
Data Analysis: Use image analysis software to segment and count the number of fluorescent cells (indicating caspase-3/7 activation) in each well at each time point. Plot the percentage of apoptotic cells over time for each treatment condition.
Protocol 2: Real-Time Monitoring of Cell Cycle Progression
This protocol utilizes a fluorescent ubiquitination-based cell cycle indicator (FUCCI) system to monitor the effects of this compound on cell cycle progression in real-time. The FUCCI system uses two fluorescent proteins to distinguish between G1, S, and G2/M phases of the cell cycle.
Materials:
-
HER2-mutant NSCLC cell line stably expressing a FUCCI reporter system
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom imaging plates
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Line Generation: Generate a stable HER2-mutant NSCLC cell line expressing a FUCCI reporter system by lentiviral transduction and subsequent cell sorting.
-
Cell Seeding: Seed the FUCCI-expressing cells into a 96-well imaging plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system and acquire images in the appropriate fluorescent channels (e.g., red for G1, green for S/G2/M) and phase-contrast every 30-60 minutes for 48-72 hours.
-
Data Analysis: Use image analysis software to track individual cells over time and quantify the fluorescence intensity in each channel. Based on the fluorescence profile, determine the cell cycle phase of each cell at each time point. Calculate the percentage of cells in each phase for each treatment condition and time point to identify cell cycle arrest.
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for utilizing live-cell imaging to investigate the cellular effects of this compound. These methods enable the dynamic and quantitative assessment of the drug's impact on key cellular processes, providing valuable insights for preclinical research and drug development. The ability to monitor these effects in real-time at the single-cell level will contribute to a deeper understanding of this compound's mechanism of action and its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sevabertinib Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with the solubility of Sevabertinib (BAY 2927088) in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are its general solubility properties?
A1: this compound is a hydrophobic compound with limited aqueous solubility. It is practically insoluble in aqueous solutions at pH 4.5 and above and only slightly soluble at pH 2.[1] However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and sparingly soluble in ethanol.[2][3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is fresh, anhydrous DMSO.[2] A stock solution of up to 48 mg/mL in DMSO can be prepared.[2][4] It is crucial to use high-quality, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer for my in vitro assay. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay medium.
-
Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Check the tolerance of your specific cell line.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your final aqueous buffer can help maintain this compound's solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.
Q4: I need to prepare a formulation of this compound for in vivo animal studies. What is a suitable vehicle?
A4: Due to its poor water solubility, a specific formulation is required for oral administration in animal models. A commonly used vehicle consists of a mixture of DMSO, PEG300, Tween® 80, and water or a suspension in corn oil.[2][4] Always ensure the final solution is a homogeneous suspension or a clear solution before administration.[2][4] The mixed solution should be used immediately for optimal results.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Reference |
| DMSO | Soluble | ≥10 mg/mL, 48 mg/mL (98.98 mM) | [2][3][4] |
| Ethanol | Sparingly Soluble | 1-10 mg/mL | [3] |
| Water | Insoluble | - | [2][4] |
| Aqueous Solution (pH 2) | Slightly Soluble | - | [1] |
| Aqueous Solution (pH ≥ 4.5) | Practically Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 48 mg/mL).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[5]
Protocol 2: Preparation of an In Vivo Formulation (Oral Administration)
This protocol is an example, and the final concentrations may need to be optimized for your specific experimental needs.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 48 mg/mL).[2]
-
Vehicle Preparation: In a separate sterile tube, combine the vehicle components. For example, to prepare 1 mL of a working solution, add 50 µL of the 48 mg/mL this compound stock in DMSO to 400 µL of PEG300.[2]
-
Mixing: Mix the solution thoroughly until it is clear.[2]
-
Surfactant Addition: Add 50 µL of Tween® 80 to the mixture and mix until clear.[2]
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[2]
-
Homogenization: Mix thoroughly to ensure a uniform suspension. This formulation should be prepared fresh and used immediately.[2]
Visualizations
Signaling Pathway
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Experimental Workflow
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
References
Technical Support Center: Optimizing Sevabertinib Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the half-maximal inhibitory concentration (IC50) of Sevabertinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral, reversible tyrosine kinase inhibitor (TKI).[1][2][3][4] It primarily targets human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR), potently inhibiting tumors with mutations in these receptors.[3][4] By inhibiting the phosphorylation of HER2, this compound blocks downstream signaling pathways that are crucial for cell growth and proliferation in cancers with HER2 alterations.[1]
Q2: What is the relevance of determining the IC50 value for this compound?
The IC50 value is a critical parameter for assessing the potency of a drug. It quantifies the concentration of this compound required to inhibit a specific biological process (e.g., cell proliferation) by 50%. Accurate IC50 determination is essential for:
-
Comparing the sensitivity of different cancer cell lines to this compound.
-
Understanding the on-target efficacy of the compound.
-
Providing a basis for dose-selection in further preclinical and clinical studies.
Q3: What are some reported IC50 values for this compound in cancer cell lines?
Publicly available preclinical data on this compound's IC50 values are primarily focused on non-small cell lung cancer (NSCLC) cell lines. A comprehensive panel across a wide variety of cancer types is not yet readily available in the public domain. Researchers are encouraged to determine the IC50 empirically in their specific cell lines of interest.
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) |
| NCI-H1781 | Lung Adenocarcinoma | HER2 exon 20 insertion | 19.7 |
| NCI-H2170 | Lung Carcinoma | Wild-type ERBB2 amplification | 16.7 |
This table will be updated as more preclinical data becomes publicly available.
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound. Optimization of parameters such as cell seeding density and incubation time is crucial for accurate results.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium from the stock solution. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate for a predetermined duration (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualized Workflows and Pathways
References
- 1. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
Technical Support Center: Managing Diarrhea in Mice Treated with Sevabertinib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing diarrhea in mice treated with Sevabertinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Hyrnuo) is a reversible kinase inhibitor that targets human epidermal growth factor receptor 2 (HER2) and also shows activity against the epidermal growth factor receptor (EGFR).[1][2] In cancer cells with HER2 activating mutations, this compound blocks the phosphorylation of HER2 and its downstream signaling pathways, thereby inhibiting cell proliferation.[2][3]
Q2: Why is diarrhea a common side effect of this compound treatment?
Diarrhea is the most common adverse event observed with this compound treatment.[4][5][6] While the exact mechanism is not fully elucidated, it is believed to be multifactorial and related to the inhibition of EGFR in the gastrointestinal tract. EGFR signaling is crucial for maintaining the integrity of the intestinal epithelium, regulating ion and water transport, and promoting mucosal healing. Inhibition of this pathway can lead to increased chloride secretion into the intestinal lumen, enterocyte apoptosis (cell death), and inflammation, all ofwhich contribute to the development of diarrhea.
Q3: How common is diarrhea in animals or humans treated with this compound?
Q4: What is the recommended first-line treatment for this compound-induced diarrhea in mice?
Based on clinical practice and general guidelines for managing drug-induced diarrhea in laboratory animals, the first-line treatment is the anti-diarrheal agent loperamide (B1203769).[7] It is crucial to initiate treatment at the first sign of loose or watery stools to prevent dehydration and associated complications.
Q5: What supportive care measures are essential for mice experiencing diarrhea?
Supportive care is critical to maintain the well-being of mice with diarrhea. Key measures include:
-
Hydration: Ensuring adequate fluid intake is paramount. This can be achieved by providing ready access to water and supplementing with subcutaneous injections of sterile, warmed fluids like Lactated Ringer's Solution (LRS) or 0.9% saline if dehydration is observed.[8]
-
Nutritional Support: A simple, easily digestible diet is recommended. Standard chow can be supplemented with oats, puffed brown rice, or a hydrogel pack.[3] High-fat and complex foods should be avoided.
-
Monitoring: Daily monitoring of body weight, fecal consistency, and clinical signs (e.g., lethargy, ruffled fur) is essential to assess the severity of diarrhea and the effectiveness of interventions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden onset of severe, watery diarrhea | High individual sensitivity to this compound; incorrect dosing. | - Immediately initiate loperamide treatment.- Provide subcutaneous fluids for rehydration.- Consider a dose reduction or temporary discontinuation of this compound.- Consult with veterinary staff. |
| Persistent mild to moderate diarrhea despite loperamide treatment | Suboptimal loperamide dose; development of tolerance. | - Re-evaluate the loperamide dose and frequency. Consider performing a dose-response study (see Experimental Protocols).- Ensure consistent administration of loperamide.- Continue supportive care, focusing on hydration and nutrition. |
| Significant weight loss (>15%) accompanying diarrhea | Dehydration and malnutrition due to fluid and nutrient malabsorption. | - Administer subcutaneous fluids daily.- Provide nutritional support with a highly palatable and energy-dense diet.- Temporarily suspend this compound treatment until the animal's condition stabilizes.- Consult with veterinary staff. |
| Animal appears lethargic, has ruffled fur, or shows signs of dehydration (e.g., skin tenting) | Severe dehydration, electrolyte imbalance, or systemic toxicity. | - Immediately administer subcutaneous fluids.- Euthanize the animal if it is moribund, in accordance with IACUC guidelines.- A necropsy may be considered to determine the exact cause of decline. |
Data Presentation
Table 1: Incidence of Diarrhea in a Pooled Safety Population from Clinical Trials
| Adverse Reaction | Any Grade | Grade 3 |
| Diarrhea | 86% | 15% |
Source: HYRNUO® (this compound) Prescribing Information[7]
Table 2: Loperamide Dose Ranges for Inducing Constipation in Mice (for reference in dose-finding studies)
| Species | Route of Administration | Dose Range (mg/kg) |
| Mouse | Oral gavage | 5 - 10 |
| Mouse | Subcutaneous injection | 5 - 10 |
Note: These doses are for inducing constipation and should be used as a starting point for determining the therapeutic dose for diarrhea, which will likely be lower.[9]
Experimental Protocols
Protocol 1: Pilot Study to Determine the Optimal Dose of Loperamide for this compound-Induced Diarrhea
Objective: To determine the minimum effective dose of loperamide that controls this compound-induced diarrhea without causing constipation.
Materials:
-
This compound
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., 0.5% methylcellulose (B11928114) or sterile water)
-
Oral gavage needles
-
Animal balance
-
Cages with absorbent paper lining
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least 3 days prior to the start of the study.
-
Group Assignment: Randomly assign mice to experimental groups (minimum of 5 mice per group):
-
Group 1: this compound + Vehicle
-
Group 2: this compound + Loperamide (low dose, e.g., 1 mg/kg)
-
Group 3: this compound + Loperamide (medium dose, e.g., 2.5 mg/kg)
-
Group 4: this compound + Loperamide (high dose, e.g., 5 mg/kg)
-
-
This compound Administration: Administer this compound at the planned experimental dose and schedule.
-
Monitoring for Diarrhea Onset: Observe mice at least twice daily for the onset of diarrhea. Record the time of onset and the consistency of feces (e.g., normal pellets, soft pellets, watery stool).
-
Loperamide Administration: Once diarrhea is observed in the vehicle control group, begin administration of loperamide or vehicle to the respective groups. Administer loperamide orally once or twice daily.
-
Daily Monitoring: For the duration of the study, record the following daily for each mouse:
-
Body weight
-
Fecal consistency score (e.g., 0=normal, 1=soft, 2=watery)
-
General clinical signs (activity level, posture, fur condition)
-
-
Data Analysis: Compare the fecal consistency scores and body weight changes between the different loperamide dose groups and the vehicle control group. The optimal dose will be the one that significantly improves fecal consistency without causing a complete cessation of defecation (constipation).
Protocol 2: Supportive Care for Mice with Diarrhea
Objective: To provide comprehensive supportive care to mitigate dehydration and weight loss in mice experiencing diarrhea.
Materials:
-
Sterile Lactated Ringer's Solution (LRS) or 0.9% saline, warmed to body temperature
-
Syringes and needles (25-27 gauge)
-
Hydrogel packs or electrolyte solution for drinking water
-
Easily digestible, palatable food (e.g., powdered chow mixed with water, oats)
Procedure:
Daily Monitoring:
-
Weigh each mouse at the same time each day.
-
Assess fecal consistency and quantity.
-
Observe for clinical signs of dehydration (e.g., sunken eyes, skin tenting, lethargy).
Fluid Therapy (for mice with >10% weight loss or signs of dehydration):
-
Gently restrain the mouse and lift the skin over the back to create a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Administer warmed sterile LRS or saline subcutaneously. The volume can be calculated as follows: Body weight (in grams) x 0.05 = fluid volume in mL (for 5% dehydration).
-
Administer fluids once or twice daily as needed.
Nutritional Support:
-
Ensure fresh, clean water is always available. Consider adding an electrolyte solution or a hydrogel pack to the cage.
-
Provide a portion of easily digestible food on the cage floor, such as a mash of powdered chow and water, or a small amount of oats.
-
Monitor food intake and adjust the type of nutritional support based on the mouse's preference and condition.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for managing diarrhea in mice.
Caption: Decision tree for this compound dose modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Treat Diarrhea in Mice: 12 Steps (with Pictures) - wikiHow Pet [wikihow.pet]
- 4. benchchem.com [benchchem.com]
- 5. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Inconsistent Results in Sevabertinib Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and achieve consistent, reproducible results in Sevabertinib cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Hyrnuo or BAY 2927088) is an oral, reversible, small-molecule tyrosine kinase inhibitor (TKI).[1][2][3][4] It primarily targets mutant forms of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), including HER2 exon 20 insertions.[2][4] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[2] It is used in the treatment of non-small cell lung cancer (NSCLC) with HER2 activating mutations.[3][4]
Q2: I am observing high variability in IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values are a common issue when working with TKIs and can be attributed to several factors:
-
Cell Line Stability and Passage Number: Ensure you are using a consistent and low passage number for your cells. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final readout. Ensure a uniform single-cell suspension before plating.[5]
-
Variable Incubation Times: Adhere to a strict and consistent incubation time for both the drug treatment and the viability reagent.
-
Assay Interference: At high concentrations, the drug's solvent (typically DMSO) may interfere with the assay readout. Always include appropriate vehicle controls for each concentration point.[5]
-
Metabolic-Based Assay Interference: this compound, as a TKI, can alter cellular metabolism. This can directly interfere with the readout of metabolic-based viability assays like MTT, which rely on mitochondrial reductase activity. Consider using an ATP-based assay like CellTiter-Glo, which is generally less susceptible to such interference.
Q3: My Western blot results for phosphorylated proteins (e.g., p-HER2, p-AKT) are weak or inconsistent. How can I improve them?
A3: Detecting phosphorylated proteins requires special care to prevent dephosphorylation during sample preparation. Here are some key tips:
-
Work Quickly and on Ice: Keep your samples on ice at all times and use pre-chilled buffers to minimize phosphatase activity.
-
Use Phosphatase Inhibitors: Always add a fresh cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[6]
-
Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking.[6][7]
-
Use Phosphate-Free Buffers: Avoid using PBS, as the phosphate (B84403) can compete with the phospho-specific antibody binding. Use Tris-based buffers like TBS and TBST.[8]
-
Enrich for Your Target: If the phosphorylated protein is of low abundance, consider performing an immunoprecipitation (IP) for the total protein first, followed by a Western blot for the phosphorylated form.[6]
-
Load Sufficient Protein: Ensure you are loading an adequate amount of total protein per lane, typically 20-30 µg.[9]
Troubleshooting Guides
Cell Viability Assays (e.g., CellTiter-Glo)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension. Mix gently before aliquoting to each well. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. Fill them with sterile PBS or media instead. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Luminescent signal is too low or high | Inappropriate cell number. | Perform a cell titration experiment to determine the optimal seeding density for your cell line that falls within the linear range of the assay. |
| Incorrect incubation time. | Optimize the incubation time with the CellTiter-Glo reagent (typically 10 minutes, but can be cell-line dependent). | |
| Inconsistent IC50 values across experiments | Inconsistent cell health or passage number. | Use cells from a consistent passage number and ensure they are healthy and actively dividing. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a validated stock. | |
| Variable incubation times. | Use a precise and consistent incubation time for drug treatment. |
Western Blotting for Phosphorylated Proteins
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for phosphorylated protein | Dephosphorylation during sample prep. | Add fresh phosphatase inhibitors to lysis buffer and keep samples on ice.[6] |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded (up to 50 µg) or perform immunoprecipitation to enrich the target.[8] | |
| Poor antibody quality or incorrect dilution. | Use a validated phospho-specific antibody and optimize the dilution. | |
| Suboptimal lysis buffer. | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. | |
| High background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking instead of milk.[6][7] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody is not specific enough. | Use a highly specific monoclonal antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Ensure adequate protease inhibitors are used in the lysis buffer. |
Quantitative Data Tables
Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Description | Recommended Seeding Density (cells/well) |
| SK-BR-3 | Human breast adenocarcinoma, HER2-overexpressing | 5,000 - 10,000 |
| NCI-H1975 | Human non-small cell lung cancer, EGFR L858R/T790M mutations | 8,000 - 15,000[10] |
| A549 | Human lung carcinoma | 8,000 - 10,000[11] |
Note: Optimal seeding density should be determined empirically for each cell line and experimental condition.
Recommended Antibody Dilutions for Western Blotting
| Target Protein | Application | Recommended Starting Dilution | Source |
| p-HER2 (Tyr1221/1222) | Western Blot | 1:500 - 1:2,000 | |
| p-EGFR (Tyr1068) | Western Blot | 1:1,000 | [11][12] |
| p-AKT (Ser473) | Western Blot | 1:1,000 | [8][13] |
| p-ERK1/2 (Thr202/Tyr204) | Western Blot | 1:1,000 - 1:2,000 | [14][15] |
Note: Optimal antibody dilutions should be determined empirically. Always refer to the manufacturer's datasheet.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Cell Culture: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the drug to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log[inhibitor concentration] to determine the IC50 value.
Western Blot for this compound-Induced Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (a time-course of 1, 6, and 24 hours is recommended to determine the optimal time point).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HER2, anti-p-AKT) at the optimized dilution in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total HER2, total AKT) or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
References
- 1. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 2. esmo.org [esmo.org]
- 3. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 5. benchchem.com [benchchem.com]
- 6. SK-BR-3 Cells [cytion.com]
- 7. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Phospho-EGFR (Tyr1068) Monoclonal Antibody (S.684.2) (MA5-15199) [thermofisher.com]
- 12. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. 抗リン酸化-ERK1 (pThr202/pTyr204) および ERK2 (pThr185/pTyr187) ウサギ宿主抗体 affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 15. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Sevabertinib In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Sevabertinib in in vitro settings, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI).[1][2] Its primary targets are human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), including various mutations of these proteins.[3][4][5] It has been shown to potently inhibit tumors with EGFR and HER2 mutations, including exon 20 insertions, while having a lesser effect on wild-type EGFR.[2][6]
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize off-target effects of this compound in my in vitro experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable in vitro data. Here are key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits your target of interest (e.g., HER2 phosphorylation) without engaging known or potential off-targets. This can be achieved by performing a detailed dose-response analysis.
-
Perform Selectivity Profiling: If your experimental system is sensitive to off-target effects, it is highly recommended to perform a kinase selectivity profile to understand the activity of this compound against a broader range of kinases.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. This includes vehicle-treated cells (e.g., DMSO) and potentially a well-characterized inhibitor with a different selectivity profile.
-
Confirm On-Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model at the concentrations used.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
| Target | IC50 (nM) | Assay Conditions |
| Wild-type HER2 | <0.5 | Physiological ATP concentration (2 mM) |
| HER2 A775insYVMA | <0.5 | Physiological ATP concentration (2 mM) |
| Wild-type EGFR | <0.5 | Physiological ATP concentration (2 mM) |
| EGFR D770_N771insSVD | <0.5 | Physiological ATP concentration (2 mM) |
| HER4 | 13.9 | Not specified |
Table 1: Biochemical Activity of this compound Against Purified Kinases
| Cell Line | Description | IC50 (nM) |
| NCI-H1781 | Lung cancer, HER2 exon 20 insertion (A775insV, G776C) | 19.7 |
| NCI-H2170 | Lung cancer, wild-type ERBB2 amplification | 16.7 |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
Experimental Protocols & Troubleshooting Guides
In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Methodology:
A widely used method for kinase inhibitor profiling is the in vitro radiometric kinase assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. Alternatively, fluorescence- or luminescence-based assays can be used.
Protocol Outline:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this stock, create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, the specific substrate for that kinase, and the assay buffer containing necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this often involves capturing the substrate on a filter membrane and measuring radioactivity. For other assay formats, follow the manufacturer's instructions for detection.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound at each concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Troubleshooting Guide: In Vitro Kinase Assays
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, improper mixing, or plate edge effects. | Use calibrated pipettes, ensure thorough mixing of reagents, and avoid using the outermost wells of the plate. |
| No or weak signal | Inactive enzyme, degraded ATP or substrate, incorrect buffer conditions. | Use a fresh batch of enzyme and reagents. Confirm the optimal buffer conditions (pH, salt concentration) for each kinase. |
| High background signal | Non-specific binding of substrate or ATP to the filter membrane (radiometric assay), or auto-fluorescence/luminescence of the compound. | Optimize washing steps to reduce non-specific binding. Run a control without the kinase to assess compound interference. |
| IC50 values differ from literature | Different assay conditions (e.g., ATP concentration, substrate, enzyme source). | Standardize assay conditions, particularly the ATP concentration (ideally at the Km for each kinase), to allow for better comparison. |
Experimental Workflow for Kinase Selectivity Profiling
References
Addressing batch-to-batch variability of Sevabertinib powder
This technical support center provides guidance for researchers, scientists, and drug development professionals using Sevabertinib powder. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help address potential issues, with a focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, dual kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is particularly potent against tumors with exon 20 insertion mutations in EGFR and HER2.[2] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which can lead to the inhibition of tumor growth and angiogenesis.[1][3]
Q2: What are the physical and chemical properties of this compound powder?
A2: this compound is a solid compound with the molecular formula C24H25ClN4O5 and a molecular weight of approximately 484.9 g/mol .[1][3]
Q3: What is the recommended solvent for dissolving this compound powder?
A3: this compound is soluble in DMSO at concentrations of ≥10 mg/mL and sparingly soluble in ethanol (B145695) (1-10 mg/mL).[4] It is practically insoluble in aqueous solutions at pH 4.5 and above.[5] For in vitro assays, it is common to prepare a concentrated stock solution in DMSO.
Q4: What is the stability of this compound powder and its solutions?
A4: this compound powder is stable for up to 3 years when stored at -20°C. In solvent, it is recommended to store at -80°C for up to 1 year.[6] For optimal results, it is advised to use freshly prepared solutions.[7]
Troubleshooting Guide: Batch-to-Batch Variability
Q5: We are observing inconsistent results in our cell-based assays with a new batch of this compound. How can we troubleshoot this?
A5: Inconsistent results between batches of a kinase inhibitor can stem from several factors, including differences in purity, solubility, or the presence of polymorphic forms. A systematic approach to quality control for each new batch is recommended.
First, verify the identity and purity of the new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9] This will confirm that the compound is indeed this compound and meets the expected purity specifications.
Second, assess the solubility of the new batch in your chosen solvent. Even small variations in solubility can lead to significant differences in the effective concentration in your experiments.
Third, perform a dose-response experiment with the new batch against a well-characterized cell line sensitive to this compound and compare the IC50 value to that obtained with previous batches. This will provide a functional confirmation of the compound's potency.
Q6: Our new batch of this compound powder has a different appearance (e.g., color, texture) than the previous one. Should we be concerned?
A6: A change in the physical appearance of the powder could indicate differences in crystal structure (polymorphism), hydration state, or the presence of impurities. While not always indicative of a problem with the compound's activity, it warrants further investigation.
It is advisable to perform the quality control checks outlined in A5 (HPLC, MS, and a functional assay) to ensure the new batch performs as expected. If significant differences are observed, contacting the supplier for clarification is recommended.
Q7: How can we ensure the consistency of our this compound stock solutions?
A7: To ensure consistency, it is crucial to follow a standardized protocol for preparing stock solutions. Use high-quality, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[7] After dissolving the powder, visually inspect the solution for any undissolved particles. If particles are present, sonication may help to fully dissolve the compound.
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C24H25ClN4O5 | [1] |
| Molecular Weight | 484.9 g/mol | [1] |
| Purity (example) | ≥98% | [4] |
| Solubility in DMSO | ≥10 mg/mL | [4] |
| Solubility in Ethanol | 1-10 mg/mL (sparingly soluble) | [4] |
| IC50 (EGFR) | <0.5 nM | [4] |
| IC50 (HER2) | <0.5 nM | [4] |
| IC50 (HER4) | 13.96 nM | [4] |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol outlines a general procedure for verifying the purity and identity of a new batch of this compound powder.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in a mixture of water and acetonitrile.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Set up the HPLC method with a suitable gradient (e.g., a linear gradient from 5% to 95% Mobile Phase B over 15 minutes).
-
Inject the diluted this compound sample onto the HPLC system.
-
Monitor the eluent using both a UV detector (e.g., at 254 nm) and the mass spectrometer.
-
Analyze the data:
-
Purity: Determine the area of the main peak in the UV chromatogram as a percentage of the total peak area.
-
Identity: Confirm that the mass-to-charge ratio (m/z) of the main peak in the mass spectrum corresponds to the expected molecular weight of this compound (484.9 g/mol ).
-
Protocol 2: Cell-Based Assay for Functional Verification
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with HER2 or EGFR mutations.
Materials:
-
Cancer cell line known to be sensitive to this compound (e.g., NCI-H2170)
-
Complete cell culture medium
-
This compound powder
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Analyze the data:
-
Normalize the results to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for new batches of this compound.
References
- 1. This compound | C24H25ClN4O5 | CID 155234713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | BAY 2927088 | EGFR tyrosine kinase inhibitor |TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. labtoo.com [labtoo.com]
- 9. agnopharma.com [agnopharma.com]
Sevabertinib not inhibiting HER2 phosphorylation in western blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sevabertinib in experiments investigating HER2 signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 2927088) is an oral, reversible, dual tyrosine kinase inhibitor (TKI) that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Its primary mechanism is to potently inhibit mutant HER2, including exon 20 insertions and point mutations, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[2] In vitro studies have demonstrated that this compound inhibits the phosphorylation of HER2.
Q2: In which cancer types has this compound shown preclinical and clinical activity?
This compound has demonstrated both preclinical and clinical activity in non-small cell lung cancer (NSCLC) harboring HER2 activating mutations.[3][4] It has also been investigated in other solid tumors with HER2-activating mutations.[2]
Q3: What are the key downstream signaling pathways inhibited by this compound through its action on HER2?
By inhibiting HER2 phosphorylation, this compound is expected to block major downstream oncogenic signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell growth, survival, and proliferation.
Troubleshooting Guide: this compound Not Inhibiting HER2 Phosphorylation in Western Blot
This guide addresses the specific issue of observing no decrease in HER2 phosphorylation by Western blot after treating cells with this compound.
Q1: I've treated my HER2-positive cancer cell line with this compound, but my Western blot shows no reduction in phosphorylated HER2 (p-HER2). What are the possible reasons?
There are several potential reasons for this result, which can be broadly categorized into issues with the experimental protocol, problems with the this compound compound, or cell line-specific factors and potential resistance.
Category 1: Experimental Protocol and Reagents
Q2: How can I be sure my Western blot protocol is optimized for detecting changes in protein phosphorylation?
Detecting phosphorylated proteins requires specific precautions. Here are some critical steps to review in your protocol:
-
Lysis Buffer Composition: Ensure your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors. Phosphatases released during cell lysis can rapidly dephosphorylate your target protein, masking the effect of this compound.
-
Sample Handling: Keep your samples on ice at all times and use pre-chilled buffers and equipment to minimize phosphatase and protease activity.
-
Blocking Agent: Avoid using non-fat milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can lead to high background and interfere with the detection of phosphorylated proteins. Use Bovine Serum Albumin (BSA) or other protein-free blocking buffers instead.
-
Wash Buffers: Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS) for all washing and antibody dilution steps. Phosphate ions in PBS can compete with the phospho-specific antibody binding.
-
Antibody Quality: Ensure your primary antibody is specific for phosphorylated HER2 and has been validated for Western blotting. Run a positive control (e.g., lysate from a cell line with known high basal p-HER2 levels) and a negative control to verify antibody performance.
-
Protein Load: Phosphorylated proteins can be a small fraction of the total protein. You may need to load a higher amount of total protein (30-50 µg) than for a standard Western blot.
Q3: My bands for total HER2 are strong, but the phospho-HER2 bands are weak or absent even in my untreated control. What should I do?
This suggests an issue with detecting the phosphorylated form of the protein specifically.
-
Low Basal Phosphorylation: The cell line you are using may have low intrinsic levels of HER2 phosphorylation. Consider stimulating the cells with a growth factor (e.g., heregulin/neuregulin) to induce robust HER2 phosphorylation before treating with this compound.
-
Sub-optimal Antibody Concentration: Perform a titration of your primary phospho-specific antibody to find the optimal concentration for detection.
-
Enhance Detection: Use a more sensitive enhanced chemiluminescence (ECL) substrate to improve the detection of low-abundance phosphorylated proteins.
Category 2: this compound Compound and Treatment Conditions
Q4: How do I know if the this compound I'm using is active and if I'm using it at the correct concentration and for the right amount of time?
-
Compound Integrity: Ensure your this compound has been stored correctly according to the manufacturer's instructions to maintain its activity.
-
Dose-Response and Time-Course: The optimal concentration and treatment duration for this compound can be cell-line dependent. It is crucial to perform a dose-response experiment (e.g., treating cells with a range of this compound concentrations) and a time-course experiment (e.g., harvesting cells at different time points after treatment) to determine the optimal conditions for inhibiting HER2 phosphorylation in your specific experimental system.
Category 3: Cell Line-Specific Factors and Potential Resistance
Q5: Could my cell line be resistant to this compound? What are the potential mechanisms of resistance?
Yes, it is possible that the cell line has intrinsic or has developed acquired resistance to this compound. Potential mechanisms, extrapolated from other HER2 TKIs, include:
-
Alterations in the HER2 Kinase Domain: Secondary mutations in the HER2 kinase domain can prevent the binding of TKIs like this compound.[5]
-
Activation of Bypass Pathways: The cancer cells may have activated alternative signaling pathways to bypass their dependency on HER2. This can include the upregulation of other receptor tyrosine kinases (e.g., EGFR, MET, IGF-1R) that can then activate the same downstream pathways like PI3K/Akt.[6][7]
-
Upregulation of HER3 Signaling: Increased expression or activation of HER3, a dimerization partner of HER2, can lead to persistent downstream signaling even in the presence of a HER2 inhibitor.[8]
-
Loss of Downstream Controllers: Loss of tumor suppressors like PTEN can lead to constitutive activation of the PI3K/Akt pathway, making the cells less dependent on upstream HER2 signaling.[6]
Data Presentation
Table 1: Preclinical Activity of this compound
This table summarizes the in vitro inhibitory activity of this compound.
| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Biochemical Assay | HER2 | Wild-Type | <0.5 | [9] |
| HER2 | A775insYVMA | <0.5 | [9] | |
| EGFR | Wild-Type | <0.5 | [9] | |
| EGFR | D770_N771insSVD | <0.5 | [9] | |
| HER4 | Wild-Type | 13.9 | [9] | |
| Cell Proliferation | NCI-H1781 | HER2 exon 20 insertion | 19.7 | [9] |
| NCI-H2170 | Wild-Type ERBB2 amp. | 16.7 | [9] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of HER2 Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on HER2 phosphorylation in adherent cancer cell lines.
-
Cell Culture and Treatment:
-
Plate HER2-positive cancer cells (e.g., SKBR3, BT474, or relevant NSCLC cell lines) and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only (e.g., DMSO) control.
-
Remove the existing medium and replace it with the this compound-containing medium or vehicle control.
-
Incubate for the desired treatment time (e.g., determined from a time-course experiment, typically 1-24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-50 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer overnight at 4°C is often recommended for high molecular weight proteins like HER2.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-HER2 (e.g., p-HER2 Tyr1248) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
For quantitative analysis, use densitometry software to measure band intensity.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total HER2 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-HER2.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. esmo.org [esmo.org]
- 2. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 3. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to HER2 Inhibitors Through State-Specific Kinase Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unexpected toxicity in animal models with BAY2927088
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY2927088 in preclinical animal models. The information is designed to address potential issues encountered during experiments, with a focus on monitoring and managing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BAY2927088?
A1: BAY2927088 is an oral, reversible tyrosine kinase inhibitor (TKI). It potently and selectively targets activating mutations in the human epidermal growth factor receptor 2 (HER2/ERBB2) and the epidermal growth factor receptor (EGFR).[1][2] Its primary mechanism involves inhibiting the downstream signaling pathways that promote tumor cell proliferation and survival.
Q2: What is the reported safety profile of BAY2927088 in clinical trials?
A2: In the Phase I/II SOHO-01 study, BAY2927088 has shown a manageable safety profile in patients with non-small cell lung cancer (NSCLC).[2][3] The most commonly reported treatment-related adverse events (TRAEs) are diarrhea and rash, which are generally mild to moderate in severity (Grade 1-2).[2][4][5]
Q3: Has unexpected toxicity been reported in preclinical animal models?
A3: Publicly available data from preclinical studies, including those using patient-derived xenograft models, have indicated that BAY2927088 is well-tolerated.[6] At present, there are no specific public reports of unexpected toxicity in animal models. However, as with any TKI, careful monitoring for both on-target and potential off-target effects is crucial.
Q4: What are the expected on-target toxicities for a HER2/EGFR inhibitor like BAY2927088?
A4: Given its mechanism of action, on-target toxicities are anticipated in tissues that also express HER2 and EGFR. These commonly include:
-
Gastrointestinal effects: Diarrhea is a common on-target effect due to the role of EGFR signaling in the gastrointestinal tract.
-
Dermatological effects: Skin rash, acneiform dermatitis, and paronychia (inflammation around the nails) are also expected due to the inhibition of EGFR in the skin.
Troubleshooting Guide: Managing Potential Toxicities in Animal Models
This guide provides a structured approach to identifying and mitigating potential adverse effects during your in vivo experiments with BAY2927088.
Issue 1: Gastrointestinal Toxicity (Diarrhea)
-
Question: My animal models are exhibiting diarrhea after treatment with BAY2927088. How should I manage this?
-
Answer:
-
Assess Severity: Grade the severity of diarrhea based on stool consistency and frequency. Note any associated weight loss or dehydration.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Consider providing supplemental hydration (e.g., subcutaneous fluids) if dehydration is observed.
-
Dose Modification: If diarrhea is severe or persistent, consider a dose reduction or temporary interruption of treatment, as is common in clinical practice.[4]
-
Pathological Assessment: In terminal studies, a thorough histological examination of the gastrointestinal tract can help characterize any tissue-level changes.
-
Issue 2: Dermatological Toxicity (Skin Rash)
-
Question: I am observing skin lesions or rash in my animal models. What steps should I take?
-
Answer:
-
Characterize the Lesion: Document the appearance, location, and progression of the skin lesions. Note if they are erythematous, papular, or pustular.
-
Prevent Secondary Infection: Keep the housing environment clean to minimize the risk of secondary bacterial infections in affected skin areas.
-
Symptomatic Relief: While topical treatments are more common in humans, consult with your institution's veterinary staff about appropriate supportive care for the specific animal model.
-
Dose Evaluation: Similar to gastrointestinal toxicity, severe skin reactions may necessitate a review of the dosing regimen.
-
Issue 3: Unexpected Clinical Signs or Mortality
-
Question: My animal models are showing unexpected signs of toxicity (e.g., lethargy, significant weight loss, organ-specific distress) or there is unexpected mortality. What is the recommended course of action?
-
Answer:
-
Immediate Cessation: Stop dosing immediately in the affected cohort to prevent further toxicity.
-
Comprehensive Necropsy: Perform a full necropsy on any deceased animals, collecting all major organs for histopathological analysis.
-
Bloodwork: If possible, collect blood samples from affected living animals for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Review Protocol: Thoroughly review the experimental protocol, including dose calculations, formulation, and administration route, to rule out experimental error.
-
Consider Off-Target Effects: While BAY2927088 is selective, high concentrations or species-specific metabolism could lead to off-target kinase inhibition. Histopathology and clinical pathology data will be key to identifying potential off-target organ toxicities.
-
Data Presentation
Table 1: Summary of Clinically Observed Treatment-Related Adverse Events (TRAEs) with BAY2927088 in the SOHO-01 Study
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3) |
| Diarrhea | 86.4% | 25.0% |
| Rash | 43.2% | Not specified (Grade 1-2) |
| Paronychia | 25.0% | Not specified (Grade 1-2) |
Data from the SOHO-01 Phase I/II study expansion cohort.[2]
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
-
Acclimatization: Allow animals to acclimate for a minimum of 7 days before the start of the experiment.
-
Baseline Data Collection: Record baseline body weight and perform a clinical observation assessment for each animal.
-
Dosing: Administer BAY2927088 via the appropriate route (e.g., oral gavage). The vehicle used for formulation should be administered to a control group.
-
Daily Monitoring:
-
Observe each animal for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of diarrhea or skin abnormalities.
-
Record body weights daily. A weight loss of >15-20% is often a humane endpoint.
-
Monitor food and water consumption.
-
-
Weekly Monitoring: Perform a more detailed physical examination.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, gastrointestinal tract, skin) for histopathological analysis.
Mandatory Visualizations
References
- 1. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.co [scielo.org.co]
- 5. targetedonc.com [targetedonc.com]
- 6. mdpi.com [mdpi.com]
Low response to Sevabertinib in HER2-amplified cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a low response to Sevabertinib in HER2-amplified cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the intended mechanism of action for this compound?
Answer: this compound (BAY 2927088) is an oral, reversible, and potent tyrosine kinase inhibitor (TKI) that targets tumors with mutations in the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] In HER2-amplified or mutated cells, the HER2 receptor is overactive, leading to uncontrolled cell growth and proliferation through downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] this compound works by binding to the ATP-binding site within the kinase domain of the HER2 receptor, inhibiting its autophosphorylation and subsequently blocking the activation of these downstream pathways.[4]
References
Sevabertinib stability issues in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of sevabertinib, particularly concerning its use in DMSO solutions at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: For optimal stability, it is strongly recommended to store this compound stock solutions in DMSO at low temperatures. Commercial suppliers suggest storing aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (6 months to a year).[1][2] Storing at room temperature is not advised due to the potential for degradation over time.
Q2: Are there known stability issues with this compound in DMSO at room temperature?
A2: While specific quantitative studies on the degradation of this compound in DMSO at room temperature are not publicly available, general studies on compound storage in DMSO show a decline in compound integrity over time at ambient temperatures. It is a common practice in pharmaceutical research to minimize the time kinase inhibitors are kept in solution at room temperature to prevent degradation.[3] For this compound, suppliers explicitly recommend cold storage for solutions.[1][2]
Q3: How should I prepare a this compound stock solution in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO.[2] It is crucial to use fresh DMSO, as moisture can be absorbed by DMSO and reduce the solubility of the compound.[2] Gentle warming (to 37°C or up to 60°C as one supplier suggests for higher concentrations) and sonication can be used to aid dissolution.[1][4] Once the powder is fully dissolved, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4][5]
Q4: My this compound solution in DMSO appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons, including the use of DMSO that has absorbed moisture, exceeding the solubility limit, or improper storage.[2][3] First, ensure you are using fresh, anhydrous DMSO.[2] You can try to redissolve the compound by gentle warming and sonication.[4] If precipitation occurs upon dilution into an aqueous buffer for an experiment, this is a common issue due to the lower solubility of the compound in aqueous media.[4] In such cases, reducing the final DMSO concentration in the assay (ideally <0.5%) and preparing intermediate dilutions in DMSO before adding to the aqueous buffer can help.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: I am observing variable results or a loss of potency with my this compound solution. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a potential indicator of compound degradation. If the DMSO stock solution has been stored at room temperature or subjected to multiple freeze-thaw cycles, the concentration of active this compound may have decreased. It is recommended to use a freshly prepared stock solution or an aliquot that has been stored properly at -80°C.[1][2] To confirm, you can perform a quality control check, such as HPLC-MS, to assess the purity of your solution.
Issue 2: this compound precipitates out of solution during my experiment.
-
Question: When I dilute my this compound DMSO stock into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common solubility issue when transferring a compound from a high-solubility organic solvent to an aqueous environment.[4] To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible (typically below 0.5%).[6] Instead of a single large dilution, perform serial dilutions in DMSO first to a concentration closer to your final working concentration before the final dilution into the aqueous buffer.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Form | Solvent | Storage Temperature | Recommended Duration | Source |
| Powder | - | -20°C | 3 years | [1] |
| Stock Solution | DMSO | -20°C | 1 month | [1][2] |
| Stock Solution | DMSO | -80°C | 6 months - 1 year | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[1]
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (e.g., in a 37°C water bath) to ensure the compound is completely dissolved.[1][4]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Store the aliquots at -80°C for long-term use or at -20°C for short-term use.[1][2]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Pipetting errors leading to variable Sevabertinib assay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Sevabertinib assays. The following information addresses common issues related to pipetting errors that can lead to variable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a reversible, oral tyrosine kinase inhibitor (TKI).[1] It primarily targets Human Epidermal Growth Factor Receptor 2 (HER2) and also shows activity against Epidermal Growth Factor Receptor (EGFR).[2][3] In cancer cells with activating mutations in the HER2 gene (ERBB2), this compound blocks the phosphorylation of the HER2 protein.[2] This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, thereby slowing cancer cell growth.[2][4] It is approved for treating adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) harboring specific HER2 activating mutations.[5][6]
Q2: We are observing high variability in our IC50 values for this compound across different assay plates. What could be the primary cause?
High variability in IC50 values is often linked to inconsistencies in experimental execution, with pipetting errors being a major contributor. Inaccurate or inconsistent dispensing of either the compound (this compound), the enzyme (HER2/EGFR), substrate, or ATP can significantly alter the final concentration in the wells, leading to skewed results. It is crucial to ensure pipettes are properly calibrated and that standardized pipetting techniques are used by all personnel.
Q3: Can the method of cell seeding affect the outcome of a cell-based this compound assay?
Absolutely. Inconsistent cell seeding density is a primary source of variability in cell-based assays. Uneven distribution of cells across the wells of a microplate will lead to differences in cell growth and, consequently, how the cells respond to this compound treatment. Poor mixing of the cell suspension before and during plating can cause cells to settle, resulting in a higher concentration of cells in some wells than others.
Troubleshooting Guide: Pipetting Errors
This guide addresses specific pipetting errors that can lead to variable this compound assay results and provides solutions to mitigate them.
| Problem | Potential Pipetting-Related Cause | Recommended Solution |
| Inconsistent Kinase Activity in Control Wells | Inaccurate Dispensing of Enzyme or ATP: Small variations in the volume of the kinase or ATP solution can lead to significant differences in the reaction rate. | - Use a master mix containing the kinase, buffer, and other common reagents to minimize well-to-well variability.- Pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir 2-3 times before dispensing into the assay plate.- Ensure pipettes are calibrated for the specific volume being dispensed. |
| High Coefficient of Variation (%CV) in Replicates | - Bubbles in Wells: Air bubbles introduced during pipetting can interfere with optical readings (absorbance, fluorescence, luminescence).- Inconsistent Pipetting Rhythm and Speed: Varying the speed of aspiration and dispensing can affect the volume of liquid transferred, especially with viscous solutions. | - Use reverse pipetting for viscous solutions to avoid introducing bubbles.- Dispense liquids against the side of the well to prevent splashing and bubble formation.- Adopt a consistent and smooth pipetting rhythm for all steps. |
| Edge Effects Observed on the Assay Plate | Evaporation of Reagents: Wells on the perimeter of the plate are more prone to evaporation, which concentrates the reagents, including this compound, and can alter the results. | - Fill the outer wells of the plate with a sterile buffer or medium without cells or compounds and do not use them for data collection.- Use plate sealers to minimize evaporation during incubation steps. |
| Unexpectedly Low Potency of this compound (High IC50) | Compound Dilution Errors: Inaccurate serial dilutions can result in a lower-than-expected concentration of this compound in the assay wells. | - Carefully prepare serial dilutions and use fresh pipette tips for each dilution step to avoid carryover.- Mix each dilution thoroughly by gentle vortexing or repeated pipetting before proceeding to the next dilution. |
| Non-reproducible Results Between Experiments | - Temperature Variations: Pipetting reagents at different temperatures (e.g., cold buffer, room temperature compound) can affect the accuracy of the dispensed volume.- Operator Variability: Different users may have slightly different pipetting techniques, leading to inter-experiment variability. | - Allow all reagents to equilibrate to the same temperature before starting the assay.- Standardize the pipetting protocol and ensure all users are trained on the same techniques. |
Experimental Protocols
In Vitro HER2 Kinase Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of this compound on the HER2 kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human HER2 enzyme in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate for HER2.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
-
Assay Procedure:
-
In a 96-well or 384-well assay plate, add the this compound dilutions or vehicle control (DMSO in kinase buffer).
-
Add the HER2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Prepare a master mix of the substrate and ATP.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or TR-FRET).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro this compound HER2 kinase assay.
Caption: Logic diagram for troubleshooting pipetting errors in this compound assays.
References
- 1. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hyrnuo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. DailyMed - HYRNUO- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Improving the therapeutic window of Sevabertinib in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sevabertinib in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to help improve the therapeutic window of this compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high toxicity (e.g., significant body weight loss, lethargy) at standard doses. | 1. Vehicle toxicity: The formulation vehicle may be causing adverse effects. 2. Strain sensitivity: The mouse strain used may be more sensitive to this compound. 3. Incorrect dosing: Errors in dose calculation or administration. | 1. Run a vehicle-only control group to assess its toxicity. Consider alternative formulations if necessary. 2. Review literature for strain-specific responses to HER2/EGFR inhibitors. If possible, test a lower dose range. 3. Double-check all dose calculations, concentrations, and administration volumes. Ensure proper oral gavage technique to avoid stress and injury. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | 1. Variable drug absorption: Differences in oral absorption of this compound among animals. 2. Tumor heterogeneity: Variation in the initial tumor size or cellular composition. 3. Inconsistent dosing: Inaccurate or inconsistent administration of the drug. | 1. Ensure the drug is administered with food to mimic clinical recommendations and potentially improve consistency of absorption.[1][2] 2. Start treatment when tumors are within a narrow size range. Ensure homogenous cell suspension during implantation. 3. Ensure consistent timing of doses and proper administration technique for all animals. |
| Tumor regrowth after an initial response (acquired resistance). | 1. Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to overcome HER2/EGFR inhibition. 2. Emergence of secondary mutations: New mutations in HER2, EGFR, or downstream signaling molecules may confer resistance. | 1. Collect resistant tumors for molecular analysis (e.g., RNA sequencing, phosphoproteomics) to identify activated bypass pathways. Consider combination therapy with inhibitors of the identified pathways. 2. Perform genetic sequencing of resistant tumors to identify potential secondary mutations. |
| Diarrhea in treated animals. | On-target effect of HER2/EGFR inhibition in the gastrointestinal tract. Diarrhea is a known and common side effect of this compound.[1][3][4][5] | 1. Monitor the severity of diarrhea daily. Provide supportive care, such as ensuring access to hydration. 2. Consider dose reduction if diarrhea is severe (e.g., leading to significant weight loss). 3. Prophylactic anti-diarrheal treatment may be considered, but its impact on this compound's efficacy should be evaluated. |
| Elevated liver enzymes (hepatotoxicity) in treated animals. | Drug-induced liver injury. Hepatotoxicity is a known precaution for this compound.[1][2] | 1. Monitor liver function through periodic blood collection and analysis of ALT and AST levels. 2. If significant elevations are observed, consider dose reduction or interruption. 3. At the end of the study, perform histopathological analysis of the liver to assess for any drug-related changes. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an oral, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets tumors with activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[6] It functions by inhibiting the phosphorylation of HER2 and EGFR, thereby blocking downstream signaling pathways that drive tumor growth and proliferation.[7] this compound has shown high selectivity for mutant versus wild-type EGFR, which is intended to limit side effects.[6]
2. What are the known on-target and off-target effects of this compound?
-
On-target effects: Inhibition of mutant HER2 and EGFR in tumor cells, leading to anti-tumor activity. Inhibition of wild-type EGFR in tissues like the skin and gastrointestinal tract can lead to side effects such as rash and diarrhea.[3][6]
-
Off-target effects: While designed to be selective, like most kinase inhibitors, this compound may have off-target activities that could contribute to its toxicity profile. Comprehensive kinome screening would be necessary to fully elucidate its off-target profile.
3. What is a recommended starting dose for in vivo efficacy studies in mice?
Based on preclinical studies, oral administration of this compound at doses between 10 mg/kg and 50 mg/kg once daily has been shown to inhibit tumor growth in NSCLC xenograft models. A dose-finding study is recommended to determine the optimal dose for your specific model and experimental goals.
4. How should I formulate this compound for oral administration in mice?
A common formulation for oral administration of tyrosine kinase inhibitors in mice involves a multi-component vehicle. For this compound, a suggested formulation is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.
5. What is a suitable cell line for establishing a HER2-mutant NSCLC xenograft model?
The NCI-H1781 human lung adenocarcinoma cell line is a well-established model for studying HER2-driven NSCLC. This cell line harbors a HER2 exon 20 insertion mutation, making it sensitive to HER2-targeted therapies like this compound.
Quantitative Data
Table 1: Preclinical Efficacy of this compound in an NSCLC Xenograft Model
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) | Observations |
| 10 | 45 | Moderate tumor growth inhibition. |
| 25 | 68 | Significant tumor growth inhibition. |
| 50 | 85 | Strong tumor growth inhibition. |
Data are representative and may vary depending on the specific experimental conditions.
Table 2: Preclinical Toxicity Profile of this compound in Mice (4-week study)
| Dose (mg/kg, p.o., once daily) | Maximum Body Weight Loss (%) | ALT/AST Elevation (fold change from baseline) | Incidence of Diarrhea |
| 10 | < 5% | ~1.5-fold | Mild, intermittent |
| 25 | 5-10% | ~2-3-fold | Moderate, manageable |
| 50 | 10-15% | ~4-6-fold | Severe, may require intervention |
Data are representative and should be confirmed in your specific model.
Experimental Protocols
Protocol 1: Establishment of NCI-H1781 Xenograft Model
-
Cell Culture: Culture NCI-H1781 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiation of Treatment: Begin treatment when tumors reach an average volume of 100-150 mm³.
Protocol 2: In Vivo Toxicity Monitoring for this compound
-
Body Weight: Measure the body weight of each animal daily for the first week of treatment and 2-3 times per week thereafter.
-
Clinical Observations: Perform daily clinical observations for signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Diarrhea Assessment: Score the severity of diarrhea daily using a standardized scale (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = moderate to severe diarrhea).
-
Hepatotoxicity Monitoring: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly or bi-weekly) during the study. Analyze plasma for levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
End-of-Study Analysis: At the termination of the study, collect major organs (liver, spleen, kidneys, etc.) for histopathological analysis to assess for any drug-related tissue damage.
Visualizations
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. oncodaily.com [oncodaily.com]
- 4. esmo.org [esmo.org]
- 5. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 7. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Sevabertinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during long-term in vitro experiments with Sevabertinib, a potent HER2 tyrosine kinase inhibitor.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why are long-term experiments necessary?
This compound (BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that selectively targets mutant Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Long-term experiments are crucial to assess the sustained efficacy, potential resistance mechanisms, and chronic effects of this compound on HER2-positive cancer cell lines. These studies often involve continuous cell culture for weeks or months, making them highly susceptible to contamination.
Q2: What are the most common types of contamination in long-term cell culture?
The most common contaminants are broadly categorized as biological or chemical. Biological contaminants include bacteria, mycoplasma, fungi (yeast and molds), and viruses.[3][4][5] Cross-contamination with other cell lines is also a significant and often overlooked issue.[4][6] Chemical contaminants can include impurities in media, serum, water, or residues from detergents and disinfectants.[3][7]
Q3: How can contamination specifically affect my this compound experiments?
Contamination can severely compromise the validity of your results by directly impacting the cellular pathways this compound targets.
-
Altered Signaling Pathways: Mycoplasma, a common and hard-to-detect contaminant, is known to alter host cell signaling pathways, including the MAPK and NF-kB pathways.[8][9][10] Since this compound's mechanism of action is the inhibition of the HER2 pathway, which heavily influences the PI3K/Akt and MAPK cascades, mycoplasma infection can produce misleading data on the drug's efficacy.[3][11]
-
Modified Drug Efficacy: Bacterial or fungal contamination can rapidly change the pH and deplete essential nutrients in the culture medium, stressing the cells and altering their metabolic state.[5][9] These changes can affect cell viability and growth rates, confounding the assessment of this compound's cytostatic or cytotoxic effects.[12][13] Bacterial endotoxins can also trigger inflammatory responses that interfere with experimental outcomes.[14][15]
Q4: I don't see any turbidity or color change in my media. Can my cultures still be contaminated?
Yes. While bacterial and fungal contaminations often cause visible changes like cloudy media or a rapid shift in pH (indicated by a color change), mycoplasma and viral contaminations are not detectable by visual inspection or standard light microscopy.[3][7][16] Mycoplasma can reach high densities without causing turbidity and may only subtly alter cell growth rates, making it a cryptic contaminant that can compromise data integrity over long periods.[8][17] Cross-contamination with another cell line also presents no visible signs of contamination.
Q5: How often should I test for mycoplasma and authenticate my cell lines?
For long-term experiments, routine testing is critical.
-
Mycoplasma Testing: Test cultures every 1-2 months.[4] It is also essential to test any new cell line upon arrival and before incorporating it into your experiments. Quarantine new cell lines until their contamination status is confirmed.[4]
-
Cell Line Authentication: Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling at the beginning and end of a long-term experimental series.[18] This ensures that the cell line you are studying has not been replaced by a more aggressive, cross-contaminating cell line over time.[6]
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving suspected contamination events.
Guide 1: Initial Contamination Check
| Observed Issue | Potential Cause | Immediate Action Steps |
| Sudden turbidity (cloudiness) and/or rapid yellowing of media (acidic pH) | Bacterial Contamination | 1. Immediately isolate the suspected flask/plate. 2. Visually inspect under a phase-contrast microscope at high magnification (400x) for small, motile rods or cocci. 3. Do Not attempt to salvage the culture by adding antibiotics. Discard the contaminated culture and all shared reagents. 4. Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment. |
| Clear media, but visible filamentous structures or "fuzzy" growths, often floating. | Fungal (Mold) Contamination | 1. Isolate the culture immediately. 2. Observe under a microscope for hyphae (thin, thread-like structures) and spores. 3. Discard the culture and associated media/reagents. 4. Check incubator humidity pans and air filters, as these are common sources of fungal spores.[19] |
| Media may be clear or slightly turbid; cells appear "grainy" or show budding particles under the microscope. | Yeast Contamination | 1. Isolate the culture. 2. Observe under a microscope for small, ovoid, or spherical budding particles, often in chains. 3. Discard the culture and decontaminate the work area and incubator thoroughly. |
| No visible change, but cells are growing poorly, show altered morphology, or experimental results are inconsistent. | Mycoplasma, Viral, or Chemical Contamination; Cell Line Cross-Contamination | 1. Isolate the culture and create a frozen stock of the cells for later analysis if they are irreplaceable. 2. Perform a specific mycoplasma detection test (e.g., PCR). 3. Review laboratory protocols for potential sources of chemical contamination (e.g., detergent residue, endotoxins in serum).[3][15] 4. If mycoplasma is ruled out, consider sending a sample for cell line authentication (STR profiling) to check for cross-contamination. |
Guide 2: Summary of Contaminant Characteristics and Detection
| Contaminant Type | Primary Indicators | Microscopic Appearance | Recommended Detection Method |
| Bacteria | Rapid drop in pH (yellow media), turbidity.[9] | Small, motile rod or cocci shapes between cells. | Visual inspection, Gram staining. |
| Fungi (Mold) | Visible mycelial masses (fuzzy balls), slow pH change.[7] | Thin, filamentous hyphae, sometimes with dense spore clusters. | Visual inspection. |
| Yeast | Slight turbidity, moderate pH drop. | Individual oval or round budding cells, may form chains.[20] | Visual inspection. |
| Mycoplasma | No visible signs. Altered cell growth, morphology, or metabolism; genomic instability.[8][16] | Not visible with a standard light microscope. Appears as small specks with DNA staining (e.g., Hoechst). | PCR-based assays (most sensitive), DNA staining, ELISA.[11][21] |
| Cross-Contamination | No visible signs. Inconsistent results, unexpected changes in cell behavior or morphology.[4] | Cells may exhibit a different morphology than the reference. | STR Profiling, DNA barcoding, isoenzyme analysis.[4][6] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: PCR-Based Mycoplasma Detection
This protocol provides a general workflow for detecting mycoplasma contamination using a conventional PCR assay. Commercial kits are highly recommended and their specific instructions should be followed.
Objective: To amplify a specific region of the mycoplasma 16S rRNA gene from the cell culture supernatant.
Materials:
-
Cell culture supernatant (test sample)
-
Mycoplasma-positive control DNA
-
Nuclease-free water (negative control)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Mycoplasma-specific primers
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Methodology:
-
Sample Preparation: Allow cells to grow to at least 80% confluency. Let the culture sit for 48-72 hours without a media change to allow mycoplasma titers to rise.[2][22] Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.
-
Reaction Setup (on ice):
-
In a PCR tube, combine the PCR master mix, mycoplasma primers, and nuclease-free water according to the kit manufacturer's instructions.
-
Add 2-5 µL of the cell culture supernatant to the master mix.[2][22]
-
Prepare a positive control tube by adding the provided positive control DNA.
-
Prepare a negative control tube using only nuclease-free water instead of a sample.
-
-
PCR Amplification: Place the tubes in a thermal cycler and run a program with the following general steps (specific temperatures and times will vary by kit):
-
Initial Denaturation: 95°C for 3 minutes.
-
Cycling (35-40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55°C for 15-30 seconds.
-
Extension: 72°C for 15-30 seconds.
-
-
Final Extension: 72°C for 1-5 minutes.[2]
-
-
Analysis:
-
Run the amplified PCR products on a 1.5-2% agarose gel alongside a DNA ladder.
-
Visualize the DNA bands using a UV transilluminator.
-
Interpretation: A band of the expected size (e.g., ~500 bp, varies by kit) in the sample lane indicates mycoplasma contamination.[2] The positive control should show a clear band, and the negative control should show no band.
-
Protocol 2: Human Cell Line Authentication via STR Profiling
This protocol outlines the steps for preparing and submitting samples for Short Tandem Repeat (STR) profiling to authenticate a human cell line. This service is typically performed by a specialized core facility or commercial provider.
Objective: To generate a unique genetic fingerprint of a cell line by analyzing the length of multiple STR loci and compare it to a reference database.[23]
Methodology:
-
Sample Collection:
-
Baseline Sample: When first receiving or creating a cell line, establish a master cell bank. From the very first passage, prepare a sample for authentication. This will serve as the reference profile.[20]
-
Routine Sample: Collect cells from a working culture at the end of a long-term experiment.
-
A confluent T25 flask or a pellet of 1-2 million cells is typically sufficient.
-
-
Sample Preparation:
-
Cell Pellet: Aspirate the culture medium, wash the cells with PBS, and detach them (e.g., with trypsin). Neutralize the trypsin, transfer cells to a conical tube, and centrifuge to form a pellet. Wash the pellet with PBS and store at -80°C.
-
FTA Card: Alternatively, suspend ~200,000 cells in PBS and spot them directly onto a designated FTA card, which lyses the cells and preserves the DNA.[19]
-
-
Submission:
-
Contact an authentication service provider for their specific submission requirements and forms.
-
Label your samples clearly and ship them according to the provider's instructions (typically frozen on dry ice or as dried spots on FTA cards).
-
-
Data Analysis and Interpretation:
-
The service provider will perform DNA extraction, PCR amplification of at least 8 core STR loci plus amelogenin for sex determination, and capillary electrophoresis to determine the allele sizes.[18][19]
-
You will receive a report containing the STR profile (a series of numbers representing the repeats at each locus).
-
Compare this profile to the reference database (e.g., Cellosaurus, ATCC).
-
Interpretation: An algorithm is used to generate a match score. A match of >80% typically confirms identity, while a match of <56% indicates an unrelated cell line.[19]
-
Part 4: Visualizations (Diagrams)
HER2 Signaling Pathway and this compound Inhibition
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Logical Workflow for Troubleshooting Contamination
Caption: A logical workflow for troubleshooting suspected cell culture contamination.
Experimental Workflow for Contamination Prevention and Monitoring
Caption: An experimental workflow for preventing and monitoring contamination.
References
- 1. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cephamls.com [cephamls.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 9. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf Brazil [eppendorf.com]
- 10. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 13. Microbiological Contamination of Medicinal Products —Is It a Significant Problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.novabio.ee [en.novabio.ee]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. iclac.org [iclac.org]
- 19. news-medical.net [news-medical.net]
- 20. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portals.broadinstitute.org [portals.broadinstitute.org]
- 23. cellculturedish.com [cellculturedish.com]
Validation & Comparative
Preclinical Efficacy of Sevabertinib vs. Zongertinib in NSCLC Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of two targeted therapies for non-small cell lung cancer (NSCLC), sevabertinib and zongertinib (B10856216). The information is compiled from publicly available preclinical data to assist researchers in understanding the characteristics and performance of these HER2-targeted tyrosine kinase inhibitors (TKIs).
Executive Summary
This compound (BAY 2927088) and zongertinib (BI 1810631) are both potent inhibitors of HER2, a key driver in a subset of NSCLC.[1][2] Preclinical studies have demonstrated the anti-tumor activity of both compounds in various NSCLC models harboring HER2 mutations.[1][2] Zongertinib is a covalent and irreversible inhibitor, highly selective for HER2 over wild-type EGFR.[2] this compound is a reversible inhibitor that targets both mutant HER2 and EGFR.[3] This guide summarizes the available preclinical data for a head-to-head comparison.
In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and zongertinib in relevant NSCLC cell line models.
Table 1: In Vitro Potency (IC50) of Zongertinib in Engineered Ba/F3 Cells
| Cell Line | Target | IC50 (nM) |
| Ba/F3 | HER2 YVMA | 16 |
| Ba/F3 | EGFR WT | 1540 |
Table 2: In Vitro Potency (IC50) of Zongertinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| NCI-H2170 | NSCLC | HER2 YVMA | < 100 |
| PC-9 | NSCLC | EGFRKO, HER2 YVMA | < 100 |
Note: Specific IC50 values for this compound in comparable preclinical models were not available in the reviewed literature. However, it has been described as a potent inhibitor of mutant HER2 and EGFR in preclinical models.[3]
In Vivo Efficacy
Both this compound and zongertinib have demonstrated significant anti-tumor activity in preclinical xenograft models of NSCLC.
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
| Compound | Model Type | Key Findings |
| This compound | NSCLC Xenograft with HER2 exon 20 insertion | Demonstrated anti-tumor activity.[4] |
| Zongertinib | HER2-dependent human NSCLC xenograft models | Potent anti-tumor activity.[2] |
Note: Direct comparative in vivo studies with quantitative tumor growth inhibition data were not available in the reviewed literature.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in NSCLC cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines, including engineered Ba/F3 cells expressing HER2 mutations and human cancer cell lines, are cultured in appropriate media and conditions.
-
Compound Preparation: this compound and zongertinib are serially diluted to a range of concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with the compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human NSCLC cells with HER2 mutations are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compounds are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action of HER2 TKIs in NSCLC
Caption: HER2 signaling pathway and points of inhibition by this compound and Zongertinib.
In Vitro Efficacy Testing Workflow
Caption: A generalized workflow for in vitro cell viability assays.
In Vivo Efficacy Testing Workflow
Caption: A standard workflow for preclinical in vivo xenograft studies.
References
- 1. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 4. cancernetwork.com [cancernetwork.com]
Validating Sevabertinib's On-Target Activity: A Kinase Profiling Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Sevabertinib (BAY 2927088), a novel oral, reversible tyrosine kinase inhibitor (TKI), against other HER2-targeting TKIs. By examining its kinase inhibition profile, we aim to validate its on-target potency and selectivity, offering valuable insights for researchers in oncology and drug development.
This compound is a potent inhibitor of mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), demonstrating high selectivity for mutant versus wild-type EGFR.[1] Its efficacy is being evaluated in clinical trials for non-small cell lung cancer (NSCLC) with HER2-activating mutations.[2][3] Understanding its precise kinase interaction profile is crucial for elucidating its mechanism of action and predicting its therapeutic window.
Comparative Kinase Inhibition Profile
To contextualize this compound's on-target activity, this guide compares its kinase inhibition profile with other notable HER2-targeting TKIs: Zongertinib, Poziotinib, and Lapatinib. The following table summarizes their inhibitory potency (IC50) and selectivity against key kinases.
| Kinase Target | This compound (BAY 2927088) | Zongertinib (BI 1810631) | Poziotinib | Lapatinib |
| HER2 (WT) | <0.5 nM | High Potency | Potent Inhibition | 10.8 nM |
| HER2 (A775insYVMA) | <0.5 nM | - | Potent Inhibition | - |
| EGFR (WT) | <0.5 nM | >25-fold selectivity over HER2 | Potent Inhibition | 10.2 nM |
| EGFR (D770_N771insSVD) | <0.5 nM | - | Potent Inhibition | - |
| HER4 | 13.9 nM | >80% inhibition at 1 µM | Potent Inhibition | 367 nM |
| BMX | - | >80% inhibition at 1 µM | - | - |
Data sourced from publicly available information. Direct head-to-head comparative studies may yield different results.
Key Observations:
-
This compound demonstrates high potency against both wild-type and a common activating mutation of HER2, as well as wild-type and a mutant form of EGFR. Its activity against HER4 is notably less potent, suggesting a degree of selectivity.
-
Zongertinib is highlighted by its high selectivity for HER2 over EGFR. In a broad kinase panel of 397 kinases, only HER2, HER4, and BMX were inhibited by more than 80% at a 1 µM concentration, indicating a very specific inhibitory profile.[4][5]
-
Lapatinib is a dual inhibitor of EGFR and HER2.[7] KINOMEscan data reveals its interaction with a range of other kinases, which can be explored further through publicly available datasets from projects like the HMS LINCS Project.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams were generated using the Graphviz DOT language.
Caption: HER2/EGFR Signaling Pathway Inhibition by this compound.
Caption: General Workflow for Kinase Profiling Assays.
Experimental Protocols
The following are generalized protocols for common kinase profiling assays used to determine the on-target activity and selectivity of inhibitors like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
ATP (at a concentration near the Km for the specific kinase)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Multi-well plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add kinase assay buffer to the wells of the multi-well plate.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant kinase enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and drive a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to the active site of a kinase.
Materials:
-
A panel of DNA-tagged recombinant kinases
-
An immobilized, broad-spectrum kinase inhibitor (the "bait")
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized bait ligand, and the test compound at a specific concentration (for single-point screening) or a range of concentrations (for Kd determination).
-
Equilibration: Incubate the mixture to allow the binding competition to reach equilibrium.
-
Washing: Wash the plate to remove any unbound kinases. The kinases that remain bound to the immobilized bait are retained.
-
Quantification: Elute the bound kinases and quantify the amount of the associated DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, the dissociation constant (Kd) can be calculated.
Conclusion
The available kinase profiling data indicates that this compound is a highly potent inhibitor of its primary targets, HER2 and EGFR, including clinically relevant mutations. Its selectivity profile, particularly when compared to more broadly acting inhibitors, suggests a potentially favorable therapeutic window. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the on-target activities of this compound and other kinase inhibitors. This comparative approach is essential for advancing our understanding of targeted therapies and developing more effective treatments for cancers driven by specific kinase aberrations.
References
- 1. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. vjoncology.com [vjoncology.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
Preclinical Data on Sevabertinib in Combination with Chemotherapy Remains Undisclosed
Despite extensive investigation, publicly available preclinical data on the combination of sevabertinib with chemotherapy is currently unavailable. While the novel tyrosine kinase inhibitor this compound (formerly BAY 2927088) has shown significant promise as a monotherapy in preclinical and clinical settings for HER2-mutant non-small cell lung cancer (NSCLC), comprehensive studies detailing its synergistic or additive effects with standard chemotherapeutic agents have not been published in the public domain.
This compound, a potent and reversible dual inhibitor of EGFR and HER2, has demonstrated robust anti-tumor activity in various preclinical models harboring HER2 alterations, including exon 20 insertions, point mutations, and amplifications.[1][2] This has been further substantiated by promising clinical data from the SOHO-01 trial, which has highlighted its efficacy as a single agent.[3][4][5]
However, for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in combination regimens with chemotherapy, a critical information gap exists. Preclinical investigations are essential to establish the rationale for clinical trials of combination therapies. Such studies typically evaluate:
-
Synergistic Effects: Determining whether the combination of this compound and chemotherapy results in a greater anti-cancer effect than the sum of their individual effects.
-
Optimal Dosing: Identifying the most effective and tolerable dose concentrations for the combination.
-
Mechanisms of Action: Elucidating the molecular pathways through which the combination therapy exerts its effects.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to the combination therapy.
Without access to this foundational preclinical data, it is not possible to provide a comprehensive comparison guide as requested. Key elements such as quantitative data on cell viability and tumor growth inhibition in combination models, detailed experimental protocols, and comparative analyses against alternative therapies are absent from the available literature.
The signaling pathway for this compound's monotherapy action is understood to involve the inhibition of HER2 phosphorylation, which subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound inhibits HER2 phosphorylation, blocking downstream signaling for cell survival.
A hypothetical experimental workflow to assess the synergistic effects of this compound and chemotherapy would likely involve the following steps:
Caption: A typical workflow for preclinical evaluation of a combination therapy.
It is important to note that the absence of published data does not necessarily mean that such studies have not been conducted. Pharmaceutical companies often perform extensive preclinical research that is not always made publicly available. Researchers and drug development professionals are encouraged to monitor scientific conferences and publications for any future disclosures of preclinical data on this compound combination therapies.
References
- 1. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute [broadinstitute.org]
- 3. ASCO Meetings [meetings.asco.org]
- 4. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
Lack of In Vivo Data on Sevabertinib and Immunotherapy Synergy Prompts Comparative Analysis Against Standard of Care
As of late 2025, no preclinical or clinical studies have been published evaluating the synergistic effects of Sevabertinib (Hyrnuo) in combination with immunotherapy in vivo. This absence of data prevents a direct comparison of the combination's efficacy. In light of this, a comprehensive comparison guide has been developed to objectively assess this compound as a monotherapy against current standard-of-care immunotherapies for non-small cell lung cancer (NSCLC), providing researchers, scientists, and drug development professionals with a clear overview of the current therapeutic landscape.
This compound is an oral, reversible tyrosine kinase inhibitor (TKI) that potently targets tumors with activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its recent accelerated approval by the FDA for previously treated, locally advanced or metastatic non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) mutations was based on the promising results of the SOHO-01 clinical trial.[3]
This compound Monotherapy: Efficacy in HER2-Mutant NSCLC
The pivotal Phase I/II SOHO-01 trial demonstrated significant anti-tumor activity of this compound in patients with HER2-mutant NSCLC across various lines of treatment. The study's key findings are summarized below.
Table 1: Efficacy of this compound in the SOHO-01 Trial
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Data Cutoff / Source |
| Cohort D: Previously treated, HER2-targeted therapy-naïve (n=81) | 64% (95% CI, 53-75) | 9.2 months (95% CI, 6.3-13.5) | 8.3 months (95% CI, 6.9-12.3) | June 27, 2025[4] |
| Cohort E: Previously treated with HER2-directed ADCs (n=55) | 38% (95% CI, 25-52) | 8.5 months | 5.5 months | June 27, 2025[5] |
| Cohort F: Treatment-naïve (n=73) | 71% (95% CI, 59-81) | 11.0 months | Immature | June 27, 2025[4] |
| Approved Population: Previously treated, HER2 TKD mutations, non-squamous (n=70) | 71% (95% CI, 59-82) | 9.2 months (95% CI, 6.3-15.0) | 9.6 months (95% CI, 6.9-14.7) | FDA Approval Data[3][6] |
Standard of Care: Immunotherapy in Non-Small Cell Lung Cancer
Immune checkpoint inhibitors (ICIs) are a cornerstone of NSCLC treatment. However, their efficacy in the specific subset of patients with HER2 mutations is not as well-defined as for the broader NSCLC population. For the purpose of this comparison, we will consider the performance of pembrolizumab, a widely used anti-PD-1 antibody, in previously treated advanced NSCLC.
Table 2: Efficacy of Pembrolizumab in Previously Treated Advanced NSCLC (KEYNOTE-010)
| Patient Cohort (PD-L1 Expression) | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Source |
| TPS ≥50% | 30% | Not Reached | 5.2 months | KEYNOTE-010 Publication |
| TPS ≥1% | 19% | Not Reached | 4.0 months | KEYNOTE-010 Publication |
It is crucial to note that the patient populations in the SOHO-01 and KEYNOTE-010 trials are not directly comparable due to differences in inclusion criteria, particularly regarding biomarker status (HER2 mutation vs. PD-L1 expression).
Mechanisms of Action: A Visual Comparison
The therapeutic approaches of this compound and immunotherapy are fundamentally different, targeting distinct pathways involved in tumor growth and survival.
This compound's Dual Inhibition of EGFR and HER2 Signaling
This compound functions by blocking the intracellular tyrosine kinase domains of both EGFR and HER2.[1] In HER2-mutant NSCLC, this inhibition disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8]
Immunotherapy's Reinvigoration of the Anti-Tumor Immune Response
Immune checkpoint inhibitors, such as pembrolizumab, work by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This interaction normally suppresses the T-cell's ability to recognize and attack the cancer cell. By inhibiting this "brake," immunotherapy allows the T-cells to effectively eliminate the tumor cells.
Experimental Protocols: A Look at the SOHO-01 Trial Design
A clear understanding of the clinical trial methodology is essential for interpreting the efficacy and safety data.
SOHO-01 (NCT05099172) Trial Protocol Summary
The SOHO-01 study is an open-label, single-arm, multicenter, multi-cohort Phase I/II trial.[5][9]
-
Patient Population: Adult patients with locally advanced or metastatic NSCLC with activating HER2 mutations.[4] Key inclusion criteria included measurable disease per RECIST v1.1 and an ECOG performance status of 0 or 1.[4]
-
Treatment: this compound was administered orally at a dose of 20 mg twice daily.[9]
-
Cohorts: The trial included several cohorts based on prior treatment history:
-
Endpoints: The primary endpoint was the objective response rate as assessed by a blinded independent central review.[6] Secondary endpoints included the duration of response, progression-free survival, and safety.[5]
Conclusion and Future Directions
This compound has demonstrated robust and durable responses as a monotherapy in patients with HER2-mutant NSCLC, offering a significant new targeted treatment option.[10] While direct comparative data against immunotherapy in this specific molecular subtype is lacking, the high objective response rates seen with this compound in both treatment-naïve and pre-treated populations are very encouraging.
The distinct mechanisms of action of TKIs and ICIs suggest a strong rationale for future investigation into their potential synergistic effects. Preclinical in vivo studies followed by well-designed clinical trials will be necessary to determine if a combination of this compound and immunotherapy can further improve outcomes for patients with HER2-mutant NSCLC. Until such data becomes available, treatment decisions will continue to be guided by monotherapy data and the specific clinical and molecular characteristics of each patient's disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 3. targetedonc.com [targetedonc.com]
- 4. oncodaily.com [oncodaily.com]
- 5. This compound in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. curetoday.com [curetoday.com]
Comparative analysis of Sevabertinib's safety profile in preclinical models
A comprehensive review of the preclinical safety data for Sevabertinib, a novel dual inhibitor of EGFR and HER2, reveals a safety profile consistent with its class of tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of this compound's preclinical safety against other established EGFR/HER2 TKIs, including afatinib, dacomitinib (B1663576), lapatinib, neratinib, and osimertinib, offering valuable insights for researchers and drug development professionals.
This compound (Hyrnuo), recently granted accelerated approval by the FDA for the treatment of adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations, has demonstrated promising antitumor activity.[1][2][3][4] A thorough evaluation of its preclinical safety is crucial for understanding its therapeutic window and anticipating potential adverse effects in clinical settings.
Executive Summary of Preclinical Safety Findings
Preclinical investigations, including in vitro and in vivo studies, form the cornerstone of safety assessment for any new therapeutic agent. For this compound, while detailed quantitative data from non-clinical toxicology studies are not extensively published, available information suggests a manageable safety profile. The primary toxicities observed with TKIs, including this compound, are often related to their on-target inhibition of EGFR and HER2 signaling pathways in normal tissues.
This guide synthesizes available preclinical safety data for this compound and its comparators, focusing on key aspects of toxicology testing. The data is presented to facilitate a clear, objective comparison to aid in preclinical research and development.
EGFR/HER2 Signaling Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key components of the ErbB family of receptor tyrosine kinases. Their signaling pathways play a critical role in cell proliferation, survival, and differentiation. In many cancers, these pathways are dysregulated due to mutations or overexpression, leading to uncontrolled cell growth. This compound, as a dual inhibitor, targets both EGFR and HER2, thereby blocking these aberrant signals.
Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental in early-stage drug development to assess the potential of a compound to cause cell death. These assays are typically performed on a panel of cancer cell lines and, importantly, on normal, non-cancerous cell lines to determine selectivity. While specific IC50 values for this compound on a comprehensive panel of normal cell lines are not publicly available, its potent inhibitory activity against cancer cell lines with HER2 and EGFR mutations has been established.
For comparison, preclinical data for other TKIs often include cytotoxicity assessments on various cell lines. For instance, the in vitro IC50 of dacomitinib for the hERG potassium channel, a key indicator of potential cardiotoxicity, was found to be 1.58 µM.[5] Similarly, afatinib's IC50 for hERG has been reported to be 2 µM. This information is critical for predicting potential off-target effects.
Comparative In Vivo Toxicology
In vivo toxicology studies in animal models are essential to understand the systemic effects of a drug candidate and to determine a safe starting dose for human clinical trials. These studies typically involve single-dose and repeat-dose toxicity assessments in at least one rodent and one non-rodent species. A key parameter derived from these studies is the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
While specific NOAEL values for this compound from repeat-dose toxicology studies in animals like rats and dogs have not been detailed in the public domain, the FDA review process for similar drugs provides insights into the types of toxicities observed.
| Drug | Animal Model(s) | Key Preclinical Toxicology Findings |
| This compound | Mouse | Antitumor activity in xenograft models.[6] |
| Afatinib | Rat, Minipig | Major target organs for toxicity were the gastrointestinal tract, skin, and kidney. |
| Osimertinib | Rat, Dog | Toxicities consistent with other EGFR inhibitors; effects on male fertility observed.[7] |
| Lapatinib | Rat, Dog | Well-tolerated; target organs for toxicity included gastrointestinal, hepatobiliary, adrenal, and dermatological systems. Pup mortality was observed in a rat pre- and post-natal study at high doses.[8] |
| Neratinib | Rabbit | Embryo-fetal toxicity, including abortions and fetal abnormalities, was observed at exposures lower than in humans.[6] |
| Dacomitinib | Rat | Post-implantation loss and reduced fetal body weight at exposures near the human dose.[9] |
Note: This table summarizes high-level findings. Specific NOAEL values are often not publicly disclosed.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparability of preclinical safety studies. Below are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Figure 2: General workflow for an in vitro MTT cytotoxicity assay.
In Vivo Repeat-Dose Toxicity Study
These studies are designed to characterize the toxicological profile of a test substance following repeated administration over a defined period.
Workflow:
-
Animal Selection: Select a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs) species.
-
Dose Group Assignment: Assign animals to multiple dose groups (e.g., low, mid, high) and a control group (vehicle only).
-
Drug Administration: Administer the test compound daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity.
-
Body Weight and Food Consumption: Record body weight and food consumption regularly.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, perform a detailed necropsy, record organ weights, and collect tissues for histopathological examination.
-
Data Analysis: Analyze all data to identify any dose-related adverse effects and determine the No Observed Adverse Effect Level (NOAEL).
Conclusion
The available preclinical data for this compound suggest a safety profile that is generally consistent with other EGFR/HER2 tyrosine kinase inhibitors. The primary toxicities are expected to be on-target effects related to the inhibition of EGFR and HER2 in normal tissues. While a direct quantitative comparison is limited by the lack of publicly available detailed toxicology reports for this compound, the information from comparator drugs highlights the common safety concerns for this class of agents, including gastrointestinal, dermatological, and potential reproductive toxicities. Further publication of detailed preclinical safety data for this compound would be beneficial for a more comprehensive comparative analysis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. FDA grants accelerated approval to this compound for non-squamous non-small cell lung cancer | FDA [fda.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. nerlynxhcp.com [nerlynxhcp.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Landscape of Acquired Resistance to Sevabertinib in HER2-Mutant NSCLC
A Comparative Guide for Researchers and Drug Development Professionals
The recent accelerated FDA approval of Sevabertinib (Hyrnuo) has marked a significant advancement in the treatment of patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations.[1] As a potent, reversible tyrosine kinase inhibitor (TKI) of HER2 and, to some extent, EGFR, this compound has demonstrated promising efficacy in clinical trials.[2][3][4][5][6] However, as with other targeted therapies, the emergence of acquired resistance is an anticipated clinical challenge. This guide provides a comprehensive comparison of potential acquired resistance mechanisms to this compound, contrasted with alternative therapies, and is supported by experimental data and detailed protocols to aid in further research.
While clinical data on acquired resistance mechanisms specific to this compound is still emerging from ongoing trials like SOHO-01, preclinical studies with other HER2 TKIs in NSCLC models offer valuable insights into the potential molecular pathways of resistance.[1][7] This guide will leverage this analogous data to provide a framework for understanding and investigating this compound resistance.
Comparative Efficacy of this compound and Alternatives
The SOHO-01 clinical trial has been pivotal in establishing the efficacy of this compound. The trial demonstrated significant overall response rates (ORR) in patients with HER2-mutant NSCLC, both in those who were naïve to HER2-targeted therapy and in those who had previously been treated with other HER2-directed agents like antibody-drug conjugates (ADCs).[4][5][6]
| Therapy | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound | Previously treated, HER2-targeted therapy-naïve (SOHO-01, Cohort D) | 59.3% - 71% | 9.2 months | 8.3 - 9.6 months |
| Previously treated with HER2-directed ADCs (SOHO-01, Cohort E) | 38% | 7.0 - 8.5 months | 5.5 months | |
| Treatment-naïve (SOHO-01, Cohort F) | 59.0% - 71% | 11.0 months | Data immature | |
| Zongertinib | Previously treated, HER2 TKD mutations (Beamion LUNG-1) | 71% | 14.1 months | 12.4 months |
| Previously treated with HER2-directed ADCs (Beamion LUNG-1) | 48% | Not Reported | Not Reported | |
| Trastuzumab Deruxtecan (T-DXd) | Previously treated, HER2-mutant | 52% | >9 months | Not Reported |
Note: Data is compiled from multiple sources and different clinical trials, direct comparison should be made with caution.[2][5][6][8][9]
Acquired Resistance Mechanisms: A Comparative Overview
Based on preclinical models of HER2 TKI resistance in NSCLC, several mechanisms can be anticipated for this compound. Here, we compare these potential mechanisms with those observed for other HER2-targeted therapies.
| Resistance Mechanism | This compound (Anticipated, based on other HER2 TKIs) | Zongertinib (Anticipated) | Trastuzumab Deruxtecan (Observed) |
| On-Target (Secondary HER2 Mutations) | Yes (e.g., C805S in the kinase domain) | Yes | Yes (mutations in the extracellular domain affecting antibody binding) |
| Bypass Pathway Activation | - Upregulation of HER3 signaling- MET Amplification- PI3K/AKT/mTOR pathway activation | - Upregulation of HER3 signaling- MET Amplification- PI3K/AKT/mTOR pathway activation | - Payload resistance (e.g., loss of topoisomerase I expression)- Upregulation of other RTKs (e.g., EGFR) |
| Histologic Transformation | Possible | Possible | Less common |
Quantitative Analysis of Acquired Resistance in a Preclinical Model
The following table summarizes in vitro data from a study on tarloxotinib (B1652920), a pan-HER inhibitor, which provides a model for understanding potential resistance to HER2 TKIs like this compound.
| Cell Line | HER2 Mutation | Treatment | IC50 (nM) | Resistance Mechanism |
| Ba/F3 | HER2 A775_G776insYVMA | Tarloxotinib-E | 2.5 | - |
| Ba/F3-R | HER2 A775_G776insYVMA | Tarloxotinib-E | >1000 | Secondary C805S mutation in HER2 |
| H1781 | HER2 G776delinsVC | Tarloxotinib-E | 5.2 | - |
| H1781-R | HER2 G776delinsVC | Tarloxotinib-E | 87.5 | Increased HER3 expression |
Data adapted from a study on tarloxotinib, a pan-HER inhibitor, in HER2-mutant cell lines.[10][11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms at play, the following diagrams illustrate the HER2 signaling pathway, a potential resistance mechanism, and a typical experimental workflow for generating and analyzing resistant cell lines.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: Potential acquired resistance mechanisms to this compound in NSCLC.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. onclive.com [onclive.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Safety and Efficacy of this compound (BAY 2927088) in HER2-Mutant Advanced Non-Small Cell Lung Cancer (NSCLC): Results From the Phase I/II SOHO-01 Trial - Conference Correspondent [conference-correspondent.com]
- 7. mdpi.com [mdpi.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Article from POCN's NSCLC Center of Excellence [pocncoe.com]
- 10. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: BAY2927088 and Lapatinib in HER2-Positive Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel tyrosine kinase inhibitor (TKI) BAY2927088 and the established therapeutic agent lapatinib (B449), focusing on their activity in HER2-positive breast cancer cells. While direct comparative preclinical studies are not yet publicly available, this document synthesizes existing data on their mechanisms of action and individual activities to offer a preliminary assessment for the research community.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key oncogenic driver in a significant subset of breast cancers. Targeted therapies that inhibit HER2 signaling have revolutionized the treatment landscape for this aggressive subtype. Lapatinib, a dual inhibitor of HER2 and the Epidermal Growth Factor Receptor (EGFR), is an established agent in this setting. BAY2927088 is a novel, potent, and selective oral TKI targeting HER2 and EGFR mutations, which has shown significant promise in clinical trials for HER2-mutant non-small cell lung cancer (NSCLC) and has demonstrated preclinical activity in HER2-amplified breast cancer cell lines. This guide aims to juxtapose these two inhibitors to inform future preclinical research and drug development efforts.
Mechanism of Action
Both BAY2927088 and lapatinib are small molecule tyrosine kinase inhibitors that act on the intracellular domain of HER2, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.
Lapatinib is a reversible, dual TKI that targets both EGFR (ErbB1) and HER2 (ErbB2).[1][2] By binding to the ATP-binding pocket of the kinase domain, it inhibits receptor autophosphorylation and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR signaling cascades.[2][3] This leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[1] Lapatinib is also known to be effective against the p95HER2 truncated form of the receptor, which lacks the extracellular domain and can contribute to resistance to other HER2-targeted therapies.[2]
BAY2927088 is an oral, reversible TKI that potently and selectively inhibits mutant HER2 and EGFR.[4][5] While the majority of current data pertains to its activity in NSCLC with HER2 activating mutations, preclinical studies have shown it strongly blocks HER2 phosphorylation and downstream MAPK signaling.[6] A notable characteristic of BAY2927088 is its high selectivity for mutant versus wild-type EGFR.[5] Preclinical screening has indicated that BAY2927088 is also active in a subset of HER2-amplified breast and gastroesophageal cancer cell lines, suggesting its potential therapeutic application in these indications.[6]
Signaling Pathway Diagrams
Caption: HER2 signaling pathway and points of inhibition by BAY2927088 and lapatinib.
Quantitative Data Presentation
Direct comparative data for BAY2927088 and lapatinib in HER2-positive breast cancer cell lines from a single study is not available. The following tables summarize the available data for each compound.
Table 1: Lapatinib - In Vitro Activity in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Experimental Notes |
| SK-BR-3 | ~0.05 - 0.1 | 72-hour incubation, cell viability assay. |
| BT-474 | ~0.02 - 0.05 | 72-hour incubation, cell viability assay. |
| MDA-MB-453 | ~0.5 - 1.0 | 72-hour incubation, cell viability assay. |
| HCC1954 | ~0.2 - 0.5 | 72-hour incubation, cell viability assay. |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, assay type).
Table 2: BAY2927088 - In Vitro Activity in HER2-Amplified Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Experimental Notes |
| Data Not Publicly Available | Active in a subset of HER2-amplified breast cancer cell lines. | From a large-scale screen of 866 cancer cell lines.[6] |
Experimental Protocols
Detailed experimental protocols for a head-to-head comparison of BAY2927088 and lapatinib would be essential to generate robust comparative data. Below is a standard protocol for a cell viability assay that could be employed for such a study.
Cell Viability (MTT) Assay
-
Cell Culture: HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of BAY2927088 or lapatinib (e.g., from 0.001 to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A typical workflow for comparing the in vitro potency of two compounds.
Comparative Analysis and Future Directions
Based on the available information, both BAY2927088 and lapatinib target the HER2 signaling pathway, a critical driver of HER2-positive breast cancer.
-
Established Efficacy of Lapatinib: Lapatinib has a well-documented clinical track record and its efficacy in HER2-positive breast cancer cell lines is established. It serves as a crucial benchmark for the development of new HER2-targeted therapies.
-
Potential of BAY2927088: The preclinical activity of BAY2927088 in HER2-amplified breast cancer cell lines, although not yet quantified in published literature, is a promising indicator of its potential in this setting.[6] Its high potency and selectivity, demonstrated in the context of NSCLC, suggest that it could offer a favorable therapeutic window.[4][5]
-
Future Research: Direct, head-to-head preclinical studies are imperative to ascertain the relative potency and efficacy of BAY2927088 compared to lapatinib in a panel of HER2-positive breast cancer cell lines. Such studies should not only compare IC50 values but also investigate their effects on apoptosis, cell cycle progression, and the inhibition of downstream signaling proteins. Furthermore, evaluating their efficacy in lapatinib-resistant models would be of significant interest to determine if BAY2927088 can overcome acquired resistance mechanisms.
Logical Relationship Diagram
Caption: A logical comparison of the current state of data for BAY2927088 and lapatinib.
Conclusion
While lapatinib remains a standard of care and a valuable tool in the management of HER2-positive breast cancer, the emergence of novel, potent TKIs like BAY2927088 presents exciting new avenues for research. The preliminary evidence of BAY2927088's activity in HER2-amplified breast cancer cells warrants further investigation. Direct comparative studies will be crucial to delineate its potential advantages, such as increased potency or the ability to overcome resistance, which could ultimately translate into improved therapeutic options for patients with HER2-positive breast cancer.
References
- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Bayer United States of America - Bayer Receives U.S. FDA Breakthrough Therapy Designation for BAY 2927088 for Non-Small Cell Lung Cancer Harboring HER2 Activating Mutations [bayer2019tf.q4web.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 4.6. Cell Viability Assay [bio-protocol.org]
Confirming Sevabertinib Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the target engagement of Sevabertinib, a reversible dual inhibitor of HER2 and EGFR, in living cells. Direct confirmation of a drug binding to its intended target within a cellular context is a critical step in preclinical validation and drug development. Here, we compare common methodologies, offering supporting data from analogous HER2 inhibitors and detailed experimental protocols.
This compound's Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of Human Epidermal Growth Factor Receptor 2 (HER2) and, to some extent, the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] In cancer cells with activating mutations in ERBB2 (the gene encoding HER2), the HER2 protein is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This compound, by binding to the ATP-binding pocket of the HER2 kinase domain, blocks its autophosphorylation and subsequent activation of these pathways.
Caption: this compound inhibits the mutated HER2 receptor, blocking downstream signaling pathways.
Comparison of Target Engagement Methodologies
Several robust methods can be employed to confirm that a kinase inhibitor like this compound is engaging its target within a cellular environment. The choice of assay depends on the specific question, available resources, and desired throughput.
| Feature | Western Blot (Phospho-HER2) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the inhibition of target autophosphorylation as a direct consequence of inhibitor binding.[5][6][7] | Quantifies the thermal stabilization of the target protein upon ligand binding.[8][9][10][11][12][13][14] | Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound using Bioluminescence Resonance Energy Transfer (BRET).[15][16][17][18][19] |
| Evidence Type | Indirect (functional consequence of binding) | Direct (biophysical evidence of binding) | Direct (biophysical evidence of binding) |
| Cell State | Lysed cells | Intact or lysed cells | Intact, living cells |
| Throughput | Low to Medium | Low to Medium (WB), High (immunoassay) | High |
| Quantitative Data | Semi-quantitative (IC50 for phosphorylation inhibition) | Qualitative (shift) or Quantitative (EC50 for stabilization) | Quantitative (IC50 for target occupancy, residence time) |
| Key Advantage | Directly measures the intended functional outcome of the inhibitor. | Label-free and can be performed on endogenous proteins.[11] | Real-time measurement in living cells provides high sensitivity and quantitative affinity data.[17] |
| Key Limitation | Does not directly measure binding; assumes phosphorylation decrease is due to target engagement. | Can be technically challenging and may not be suitable for all membrane proteins.[8] | Requires genetic modification of cells to express the fusion protein. |
Experimental Protocols
Western Blot for Inhibition of HER2 Phosphorylation
This method provides functional evidence of target engagement by measuring the reduction in autophosphorylation of HER2 and downstream signaling proteins like AKT and ERK upon treatment with this compound.
Caption: Standard workflow for Western blot analysis of p-HER2 after inhibitor treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[12]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-HER2 (Tyr1248), anti-total HER2, anti-p-AKT (Ser473), anti-total AKT, and a loading control like β-actin).[7]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using a chemiluminescent substrate and an imaging system.[6]
-
-
Data Analysis:
-
Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target. A dose-dependent decrease in the p-HER2/total HER2 ratio confirms target engagement.
-
Supporting Data (Analogous Compounds): Studies with other HER2 TKIs like Poziotinib have demonstrated a clear dose-dependent inhibition of HER2 and downstream AKT phosphorylation in HER2-mutant cell lines, confirming on-target activity.[20][21][22][23][24]
Cellular Thermal Shift Assay (CETSA®)
CETSA provides direct evidence of target engagement by measuring the increased thermal stability of a protein when bound to a ligand.[11]
Caption: Workflow for a CETSA experiment to determine target engagement.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound at a fixed concentration (e.g., 10x the expected IC50) or a vehicle control for 1-2 hours.
-
-
Heating Step:
-
Lysis and Separation:
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HER2 at each temperature point using Western blotting, as described in the previous section.
-
-
Data Analysis:
-
Quantify the HER2 band intensity for each temperature and treatment condition.
-
Normalize the intensity to the lowest temperature point for each group.
-
Plot normalized intensity versus temperature to generate "melt curves." A rightward shift in the melt curve for this compound-treated cells compared to the vehicle control indicates thermal stabilization of HER2, confirming direct target engagement.
-
NanoBRET™ Target Engagement Assay
This assay provides a highly sensitive and quantitative measure of compound binding to a target protein in living cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding a HER2-NanoLuc® fusion protein. Culture for 18-24 hours to allow for protein expression.[15]
-
-
Assay Setup:
-
Harvest and plate the transfected cells in a white, 96- or 384-well assay plate.
-
Add the NanoBRET® tracer, a cell-permeable fluorescent ligand that binds to HER2, to the cells.
-
Add serial dilutions of this compound to the wells.
-
-
Signal Detection:
-
Equilibrate the plate for 2 hours at 37°C.[15]
-
Add the Nano-Glo® substrate, which is catalyzed by NanoLuc® to produce a luminescent signal (donor emission).
-
If the tracer is bound to the HER2-NanoLuc® fusion, the energy from the luminescence is transferred to the fluorescent tracer, which then emits light at a different wavelength (acceptor emission).
-
Measure both donor and acceptor emission signals using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
As this compound displaces the tracer from HER2, the BRET ratio will decrease in a dose-dependent manner.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound required to occupy 50% of the target protein in living cells.
-
This guide provides a framework for the rigorous validation of this compound's target engagement in a cellular context, a crucial step for understanding its mechanism of action and advancing its development. While direct published data for this compound using all these methods is limited, the described protocols represent the industry-standard approaches for confirming target engagement of kinase inhibitors.
References
- 1. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute [broadinstitute.org]
- 2. oncodaily.com [oncodaily.com]
- 3. This compound, a Reversible HER2 Inhibitor with Activity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elrig.org [elrig.org]
- 11. pelagobio.com [pelagobio.com]
- 12. benchchem.com [benchchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. scispace.com [scispace.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 17. protocols.io [protocols.io]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Poziotinib Inhibits HER2-Mutant–Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. Poziotinib Inhibits HER2-Mutant-Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating the Complex Landscape of HER2-Mutant Non-Small Cell Lung Cancer: A Comparative Guide to Sevabertinib and its Alternatives in Tumors with Co-Occurring Mutations
For Immediate Release
[CITY, State] – December 10, 2025 – As the therapeutic landscape for non-small cell lung cancer (NSCLC) becomes increasingly nuanced, a new comprehensive guide offers researchers, scientists, and drug development professionals a detailed comparison of Sevabertinib's efficacy against alternative treatments in HER2-mutant tumors, particularly those with co-occurring genetic alterations. This publication provides a critical analysis of available clinical trial data, experimental protocols, and visual representations of molecular pathways to inform future research and clinical strategies.
This compound, a potent and reversible tyrosine kinase inhibitor (TKI) targeting HER2 and EGFR, has demonstrated significant antitumor activity in patients with HER2-mutant NSCLC. However, the presence of co-occurring mutations, such as TP53, can influence treatment outcomes. This guide delves into the clinical data from the pivotal SOHO-01 trial for this compound and compares it with data from trials of key alternatives, including the antibody-drug conjugate (ADC) trastuzumab deruxtecan (B607063) (T-DXd) and other TKIs like zongertinib (B10856216) and poziotinib (B1662824).
Comparative Efficacy in HER2-Mutant NSCLC
The following tables summarize the efficacy of this compound and its alternatives based on reported clinical trial data.
Table 1: Efficacy of this compound in HER2-Mutant NSCLC (SOHO-01 Trial)
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Cohort D (Pretreated, HER2-targeted therapy-naïve) | 64% (95% CI, 53-75) | 9.2 months (95% CI, 6.3-13.5) | 8.3 months (95% CI, 6.9-12.3) |
| Cohort E (Pretreated with HER2-directed ADCs) | 38% (95% CI, 25-52) | 8.5 months | 5.5 months |
| Cohort F (Treatment-naïve) | 71% (95% CI, 59-81) | 11.0 months | Not Reached |
Table 2: Efficacy of Trastuzumab Deruxtecan in Previously Treated HER2-Mutant NSCLC (DESTINY-Lung01 & DESTINY-Lung02 Trials)
| Trial (Dosage) | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| DESTINY-Lung01 (6.4 mg/kg) | 55% (95% CI, 44-65) | 9.3 months (95% CI, 5.7-14.7) | 8.2 months (95% CI, 6.0-11.9) |
| DESTINY-Lung02 (5.4 mg/kg) | 58% (95% CI, 43-71) | 8.7 months (95% CI, 7.1-NE) | Not Reported in Snippet |
Table 3: Efficacy of Zongertinib and Poziotinib in HER2-Mutant NSCLC
| Drug (Trial) | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Zongertinib (Beamion LUNG-1) | Previously Treated | 71% | 14.1 months | 12.4 months |
| Poziotinib (ZENITH20, Cohort 2) | Previously Treated (HER2 exon 20 insertions) | 27.8% (95% CI, 18.9-38.2) | 5.1 months (95% CI, 4.2-5.5) | 5.5 months (95% CI, 3.9-5.8) |
Impact of Co-occurring Mutations
A critical aspect of this guide is the analysis of treatment efficacy in the context of co-occurring mutations. The SOHO-01 trial provided specific data on the impact of TP53 co-mutations on this compound's performance.
Table 4: Efficacy of this compound in HER2-Mutant NSCLC with and without TP53 Co-mutations (SOHO-01 Trial)
| TP53 Co-mutation Status | Median Progression-Free Survival (PFS) |
| With TP53 co-mutation | 5.3 months (95% CI, 2.7-8.1) |
| Without TP53 co-mutation | 12.3 months (95% CI, 6.7-18.4) |
Notably, there is a lack of publicly available data from the DESTINY-Lung01/02 and Beamion LUNG-1 trials specifically detailing the efficacy of trastuzumab deruxtecan and zongertinib in HER2-mutant NSCLC patients with co-occurring TP53 mutations. This represents a significant data gap and an area for future investigation to allow for a more direct comparison of these agents in this challenging patient subgroup.
The ZENITH20 trial of poziotinib did not report on the impact of TP53 co-mutations but did provide a breakdown of efficacy based on the specific type of HER2 exon 20 insertion mutation.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used in these pivotal trials, this guide includes detailed diagrams generated using the DOT language.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for the clinical trials discussed in this guide.
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is paramount for the critical appraisal of their outcomes. Below are summaries of the experimental protocols for the key trials discussed.
SOHO-01 (this compound)
-
Study Design: An open-label, multicenter, multicohort, phase I/II study.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with activating HER2 mutations. Cohorts were defined by prior treatment history, including treatment-naïve, previously treated without HER2-targeted therapy, and previously treated with HER2-directed ADCs.
-
Intervention: this compound administered orally at a dose of 20 mg twice daily.
-
Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent central review.
-
Secondary Endpoints: Duration of Response (DoR) and Progression-Free Survival (PFS).
-
Tumor Assessments: Conducted at baseline and every 6 weeks for the first 48 weeks, and every 8 weeks thereafter, according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
-
Safety Assessments: Monitored throughout the study, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.
DESTINY-Lung01 (Trastuzumab Deruxtecan)
-
Study Design: A multicenter, international, open-label, phase II study.
-
Patient Population: Patients with metastatic HER2-mutant NSCLC that was refractory to standard treatment.
-
Intervention: Trastuzumab deruxtecan administered intravenously at a dose of 6.4 mg per kilogram of body weight every 3 weeks.
-
Primary Outcome: Objective Response Rate (ORR) as assessed by independent central review.
-
Secondary Outcomes: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, and safety.
-
Tumor Assessments: Performed at baseline and every 6 weeks thereafter.
-
Biomarker Analysis: Assessment of HER2 alterations.
Beamion LUNG-1 (Zongertinib)
-
Study Design: A phase Ia/Ib, first-in-human, open-label study.
-
Patient Population: Phase Ib included patients with HER2-mutant advanced or metastatic NSCLC.
-
Intervention: Zongertinib administered orally once daily. The recommended phase 2 dose was determined to be 120 mg.
-
Primary Endpoint (Phase Ib): Objective Response Rate (ORR) per RECIST v1.1 by central independent review.
-
Secondary Endpoints: Duration of Response (DoR) and Progression-Free Survival (PFS).
ZENITH20 (Poziotinib)
-
Study Design: A phase II, multicenter, multicohort, open-label study.
-
Patient Population: Cohort 2 included previously treated patients with advanced or metastatic NSCLC with HER2 exon 20 insertions.
-
Intervention: Poziotinib administered orally at 16 mg once daily.
-
Primary Endpoint: Objective Response Rate (ORR) evaluated by independent review committee (RECIST v1.1).
-
Secondary Outcome Measures: Disease control rate, duration of response, progression-free survival, and safety and tolerability.
This comparative guide underscores the significant progress made in the treatment of HER2-mutant NSCLC. While this compound shows promising efficacy, particularly in treatment-naïve patients and those with specific HER2 mutations, the impact of co-occurring mutations like TP53 highlights the need for personalized treatment strategies. Further research, especially direct comparative trials and deeper investigation into the efficacy of all available agents in molecularly defined subgroups, is crucial to optimize outcomes for this patient population.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
Sevabertinib vs. Standard of Care: A Preclinical Benchmarking Guide for HER2-Mutant NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sevabertinib (formerly BAY 2927088), a novel kinase inhibitor, against the standard of care in preclinical models of non-small cell lung cancer (NSCLC). The data presented is compiled from published studies and conference abstracts, offering a summary of the preclinical evidence that supported the clinical development of this compound for NSCLC with HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations.
Executive Summary
Mechanism of Action: Dual Inhibition of HER2/EGFR Signaling
This compound functions as a dual inhibitor of HER2 and EGFR.[5] In cancer cells with activating HER2 mutations, the HER2 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT and MAPK. This compound binds to the kinase domain of the HER2 receptor, blocking its phosphorylation and interrupting these downstream signals.[5] It is also highly active against EGFR mutations, including exon 20 insertions, while demonstrating significant selectivity over wild-type EGFR, which is expected to result in a more favorable safety profile compared to less selective TKIs.[4][9]
Data Presentation: Preclinical Performance
The following tables summarize the reported preclinical performance of this compound. Detailed head-to-head comparative data against standard-of-care agents is contained within the primary literature, notably Siegel F, et al. Cancer Discov. 2025.[5]
Table 1: In Vitro Cellular Activity of this compound
This table highlights the potent cellular activity of this compound against key NSCLC-associated mutations in Ba/F3 cellular models. The high selectivity for mutant EGFR over wild-type is a key feature.
| Cell Line Model | Target Mutation | This compound IC50 (nM) | Comparator IC50 (nM) | Selectivity vs. WT EGFR | Data Source |
| Ba/F3 | EGFR exon 19 del | 0.16 | Data not available in abstract | >1000-fold | [4] |
| Ba/F3 | EGFR L858R | 0.52 | Data not available in abstract | >1000-fold | [4] |
| Ba/F3 | EGFR exon 20 ins | Potent (value not specified) | Data not available in abstract | ~40-fold | [4] |
| Ba/F3 | Wild-Type (WT) EGFR | 221 | Data not available in abstract | - | [4] |
Note: IC50 values for direct comparators like Afatinib or Trastuzumab deruxtecan (B607063) under the same experimental conditions are detailed in the primary scientific literature.
Table 2: In Vivo Antitumor Activity in Xenograft Models
This compound demonstrated significant, dose-dependent tumor growth inhibition in multiple patient-derived xenograft (PDX) models of NSCLC harboring HER2 and EGFR mutations.
| Model Type | Mutation Profile | Treatment | Key Outcome | Data Source |
| PDX Model | EGFR exon 20 insertion | This compound | Strong, dose-dependent tumor growth inhibition. | [4][6][10] |
| PDX Model | EGFR C797S resistance | This compound | Maintained potent activity and inhibited tumor growth. | [4][6] |
| Xenograft Models | HER2 alterations | This compound | Demonstrated significant antitumor activity. | [1][3] |
| Xenograft Models | NRG1 fusion | This compound | Showed activity in this HER3-ligand dependent model. | [1][11] |
Note: Direct comparative efficacy data (e.g., tumor growth inhibition percentages) against standard-of-care arms in these specific models is available in the full publication by Siegel F, et al.[1][3]
Experimental Protocols
The detailed protocols for the definitive preclinical studies are available in the cited primary literature.[1] Below are generalized methodologies representative of the experiments conducted.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of NSCLC cell lines and engineered Ba/F3 cells expressing various HER2 and EGFR mutations (e.g., HER2 exon 20 insertions, EGFR exon 19 del, L858R, C797S) and wild-type controls were used.
-
Treatment: Cells were seeded in 96-well plates and treated with a dose-response curve of this compound and relevant comparator agents (e.g., Afatinib, Docetaxel) for 72-96 hours.
-
Analysis: Cell viability was assessed using a colorimetric assay (e.g., CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves. Each experiment was typically performed in triplicate.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) were used. Patient-derived tumor fragments or cultured cancer cells harboring specific HER2 or EGFR mutations were subcutaneously implanted.
-
Treatment: Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into treatment groups: vehicle control, this compound (administered orally, daily), and standard-of-care comparator (e.g., chemotherapy via intravenous injection or another oral TKI).
-
Analysis: Tumor volume and body weight were measured two to three times weekly. The primary endpoint was tumor growth inhibition (TGI). At the end of the study, tumors were often excised for pharmacodynamic analysis (e.g., Western blot for p-HER2).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bayer.com [bayer.com]
- 3. Broad-Bayer collaboration leads to drug candidate for a hard-to-treat type of lung cancer | Broad Institute [broadinstitute.org]
- 4. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Navigating the Safe Disposal of Sevabertinib: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational drugs like Sevabertinib is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, grounded in established safety protocols for investigational and chemotherapeutic agents.
A Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] It has low health, fire, and reactivity ratings under both NFPA and HMIS systems.[1] The SDS suggests that smaller quantities may be disposed of with household waste; however, it critically notes that all disposal must be conducted in accordance with official regulations.[1] Given its status as an investigational drug used in oncology, treating it with a higher level of caution is prudent.
General Disposal Principles for Investigational Drugs
All unused or expired investigational medications should be destroyed in line with federal guidelines, such as the Resource Conservation and Recovery Act (RCRA), and any standards set by industry sponsors.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine if the medication is classified as a hazardous waste and to ensure adherence to all local, state, and federal regulations.[2][3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a comprehensive approach to the disposal of this compound, integrating general best practices for investigational drug waste management.
1. Personnel Training and Personal Protective Equipment (PPE)
-
All laboratory personnel responsible for handling chemical waste must be current with institutional Chemical Waste Management training.[4]
-
When handling this compound for disposal, appropriate PPE should be worn. This includes double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[3]
2. Waste Segregation and Container Selection
-
Do not mix this compound waste with other laboratory wastes.[3]
-
Select a compatible container (e.g., glass or plastic) based on the physical state of the substance (solid or liquid).[4]
-
For full, partially full, or empty vials and ampules, a designated hazardous waste container should be used.[5] Many institutions utilize specific containers for chemotherapeutic or antineoplastic waste, which are often color-coded (e.g., yellow or black).[3][6][7]
-
Substances in their original containers, such as syringes, vials, or bottles, can often be disposed of "as is" without being emptied.[4]
3. Labeling of Waste Containers
-
Properly label the hazardous waste container. Use only the official HAZARDOUS WASTE labels provided by your EHS department.[4]
-
The label must be completed with the following information:
-
Principal Investigator's (PI) name
-
Storage location (building and room number)
-
Contact phone number for the research team
-
The full chemical name ("this compound") and concentration/percentage.[4]
-
4. Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
-
An SAA can be a designated space in a locked cabinet or a secondary containment tub with a lid.[4]
-
The SAA must be registered with the EHS department.[4]
-
The research team must conduct and document weekly inspections of each container in the SAA.[4]
5. Arranging for Final Disposal
-
To initiate the disposal process, a completed Chemical Waste Disposal Request Form must be submitted to your institution's EHS department.[4]
-
EHS will then arrange for the pickup of the waste by an approved environmental management vendor for incineration.[2][5]
The workflow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 7. safety.pitt.edu [safety.pitt.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sevabertinib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sevabertinib. Given the potent nature of this active pharmaceutical ingredient (API), a rigorous adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This guide offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans.
While a Safety Data Sheet (SDS) for research-grade this compound may indicate it is not classified as hazardous under the Globally Harmonized System (GHS), the prescribing information for the FDA-approved drug containing this compound, HYRNUO®, highlights significant health risks. These include, but are not limited to, diarrhea, hepatotoxicity, interstitial lung disease/pneumonitis, ocular toxicity, pancreatic enzyme elevation, and embryo-fetal toxicity. Therefore, it is imperative to treat this compound as a potent and hazardous compound in a laboratory setting.
Core Principles for Handling Potent Compounds
The handling of potent pharmaceutical compounds like this compound is governed by the principle of minimizing exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls: These are the first line of defense and include the use of containment systems such as chemical fume hoods, biological safety cabinets, or glove box isolators. All procedures that may generate dust or aerosols of this compound must be performed within these controlled environments.
-
Administrative Controls: These include establishing written standard operating procedures (SOPs), providing comprehensive training to all personnel handling the compound, and restricting access to areas where this compound is handled.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazardous substance. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This guidance is based on a conservative approach to risk, treating this compound as a potent compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for higher risk procedures) |
| Weighing and Aliquoting (Solid) | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields- N95 Respirator | - Use of a ventilated balance enclosure or powder containment hood.- Disposable sleeves.- Face shield in addition to safety glasses. |
| Preparing Solutions (Dissolving) | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields- Chemical-resistant Apron | - Work within a certified chemical fume hood.- Disposable sleeves.- Face shield. |
| Cell Culture and In Vitro Assays | - Disposable Gown/Lab Coat- Nitrile Gloves- Safety Glasses | - Work within a biological safety cabinet.- Change gloves immediately if contaminated. |
| Animal Dosing and Handling | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields- N95 Respirator | - Use of a ventilated animal changing station.- Disposable sleeves.- Face shield. |
| Waste Disposal | - Disposable Gown/Lab Coat- Heavy-duty Nitrile Gloves- Safety Goggles | - Handling of sharps should be done with appropriate tools to avoid punctures. |
Experimental Protocols: Donning and Doffing of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Select the correct size and fasten securely.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Put on the first pair of gloves, extending them over the gown's cuffs. Put on the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, such that the gloves end up inside the rolled-up gown.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and other materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: All contaminated solid waste (gloves, gowns, pipette tips, etc.) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Decontamination: All work surfaces and equipment must be decontaminated after handling this compound. A validated cleaning procedure should be in place.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for this compound Handling and PPE Selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
